molecular formula Xe B1198187 Xenon-135 CAS No. 14834-65-2

Xenon-135

Cat. No.: B1198187
CAS No.: 14834-65-2
M. Wt: 134.90723 g/mol
InChI Key: FHNFHKCVQCLJFQ-RNFDNDRNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xenon-135, also known as this compound, is a useful research compound. Its molecular formula is Xe and its molecular weight is 134.90723 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

14834-65-2

Molecular Formula

Xe

Molecular Weight

134.90723 g/mol

IUPAC Name

xenon-135

InChI

InChI=1S/Xe/i1+4

InChI Key

FHNFHKCVQCLJFQ-RNFDNDRNSA-N

SMILES

[Xe]

Isomeric SMILES

[135Xe]

Canonical SMILES

[Xe]

Other CAS No.

14995-62-1

Synonyms

135Xe radioisotope
Xe-135 radioisotope
Xenon-135

Origin of Product

United States

Foundational & Exploratory

Xenon-135 discovery and synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Synthesis Pathways of Xenon-135

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and key characteristics of this compound (¹³⁵Xe), a pivotal isotope in nuclear science with significant implications for reactor physics and radioisotope production.

Discovery and Significance

Xenon, the elemental precursor to this compound, was first identified in 1898 by Scottish chemist William Ramsay and English chemist Morris Travers, who isolated it from the residue of liquefied air.[1][2] The profound impact of the specific isotope ¹³⁵Xe on nuclear chain reactions was not understood until the advent of the first nuclear reactors during the Manhattan Project.[1][3] Scientists observed unexpected power fluctuations and shutdowns in the B Reactor at the Hanford Site, which was designed to produce plutonium. Physicist John Archibald Wheeler, along with Enrico Fermi, correctly hypothesized that a fission product with an exceptionally high neutron absorption cross-section was accumulating in the reactor, effectively "poisoning" the chain reaction. This "poison" was later confirmed to be ¹³⁵Xe. An unpublished paper by Chien-Shiung Wu experimentally verified that ¹³⁵Xe was the cause of these disruptions.[4]

The discovery of ¹³⁵Xe as the most powerful known neutron absorber, or "nuclear poison," was a critical milestone in nuclear engineering.[4][5] It underscored the necessity of understanding and controlling the buildup of certain fission products to ensure the stable operation of nuclear reactors. This phenomenon, termed "xenon poisoning," remains a crucial operational consideration in reactor design and control.[3][6]

Synthesis Pathways of this compound

This compound is synthesized in nuclear reactors primarily through two pathways: as a product of the beta decay of Iodine-135 and, to a lesser extent, directly from nuclear fission.

Primary Synthesis Pathway: Beta Decay of Iodine-135

The vast majority of ¹³⁵Xe, approximately 95%, is not a direct fission product but is formed from the radioactive decay of Iodine-135 (¹³⁵I).[7][8][9] ¹³⁵I is itself a fission product, generated either directly from the fission of nuclear fuel like Uranium-235 (²³⁵U) or from the rapid decay of Tellurium-135 (¹³⁵Te). The decay chain is as follows:

Tellurium-135 → Iodine-135 → this compound

Due to the extremely short half-life of ¹³⁵Te (approximately 19 seconds), it is common to consider ¹³⁵I as a primary fission product for practical purposes.[7][10] The subsequent beta decay of ¹³⁵I, which has a half-life of about 6.6 hours, yields ¹³⁵Xe.[7][9] This delayed production mechanism is a key factor in the complex dynamics of reactor power, leading to the "iodine pit" or "xenon pit" phenomenon following a reduction in reactor power.[6][8]

Secondary Synthesis Pathway: Direct Fission Yield

A smaller fraction of ¹³⁵Xe, typically around 5%, is produced directly from the fission of a heavy nucleus.[8][9] For the thermal fission of ²³⁵U, the direct fission product yield of ¹³⁵Xe is approximately 0.3%.[9][10] Although this direct yield is a minor contributor to the total ¹³⁵Xe inventory, it is an immediate source of this potent neutron absorber.

Artificial Synthesis for Calibration Standards

In laboratory and industrial settings, ¹³⁵Xe reference standards are required for the calibration of sensitive detection equipment used in applications such as monitoring nuclear test treaties.[11][12] These standards are not typically produced via fission but through alternative nuclear reactions. Two common methods include:

  • Neutron Capture: Irradiation of isotopically enriched Xenon-134 (¹³⁴Xe) targets with neutrons leads to the formation of ¹³⁵Xe via the (n, γ) reaction.[11][12]

  • Photonuclear Reaction: High-energy photon irradiation of enriched Xenon-136 (¹³⁶Xe) targets can produce ¹³⁵Xe through a (γ, n) reaction.[11][12]

Quantitative Data Summary

The nuclear properties of ¹³⁵Xe and its precursors are critical for modeling reactor kinetics and for experimental design. The following tables summarize key quantitative data.

Table 1: Half-lives and Decay Modes

IsotopeHalf-lifeDecay Mode
Tellurium-135~19 secondsBeta Decay
Iodine-135~6.6 hours[7][9]Beta Decay
This compound~9.1 hours[7][8]Beta Decay

Table 2: Fission Yields from Thermal Fission of Uranium-235

Fission ProductFission Yield (%)Pathway
Tellurium-135~6.1%[10]Indirect (precursor to ¹³⁵I)
Iodine-135~6.3%[9]Direct and from ¹³⁵Te decay
This compound~0.3%[9][10]Direct
Total Mass 135 Chain ~6.6% [4][9]-

Table 3: Nuclear Properties of this compound

PropertyValueSignificance
Thermal Neutron Absorption Cross-section~2.6 - 3.0 million barns[4][7][9]Extremely high; makes it the most significant neutron poison in reactors.

Experimental Protocols

The detection and quantification of ¹³⁵Xe and its precursor, ¹³⁵I, are essential for reactor monitoring and research.

Gamma Spectroscopy for Detection and Quantification

A primary method for the direct, non-invasive observation of ¹³⁵Xe and ¹³⁵I is gamma spectroscopy.[13][14] This technique relies on detecting the characteristic gamma rays emitted during their radioactive decay.

  • ¹³⁵Xe Detection: The gamma emission at approximately 250 keV (specifically 249.8 keV) is used to identify and quantify ¹³⁵Xe.[13][14]

  • ¹³⁵I Detection: The gamma emission at approximately 1260 keV (specifically 1260.5 keV) is used to monitor the concentration of its precursor, ¹³⁵I.[13][14]

Methodology:

  • A high-purity germanium (HPGe) detector is placed in a location with a clear line of sight to the source of the fission products (e.g., an irradiation channel in a reactor).[14]

  • Gamma-ray spectra are collected over time, particularly after reactor shutdown, to observe the dynamic changes in the concentrations of ¹³⁵I and ¹³⁵Xe.[13]

  • The spectra are binned into time intervals (e.g., 60 minutes) to accumulate sufficient counts under the photopeaks of interest.[13][14]

  • By analyzing the count rates of the 250 keV and 1260 keV peaks over time, the transient equilibrium behavior, known as the "xenon pit," can be directly observed.[13]

  • To convert count rates to absolute population estimates, the detector's efficiency must be calibrated for the specific geometry and energy of the gamma rays.

Radiochemical Separation and Production of Standards

For applications requiring pure samples of ¹³⁵Xe, such as for the creation of calibration standards, radiochemical separation techniques are employed.[12][15]

Methodology for Production from Californium-252 Fission:

  • Source: A source of Californium-252 (²⁵²Cf), which undergoes spontaneous fission, is used to generate a mixture of fission products, including ¹³⁵Xe and its precursors.[12][15]

  • Collection: The gaseous fission products are collected from the ²⁵²Cf source. One method involves allowing the gases to accumulate in a stagnant volume and then purging them with helium.[15]

  • Separation and Purification: The collected gas mixture is passed through a series of traps to separate xenon from other gases and its iodine precursor. This can involve cryogenic charcoal traps and gas chromatography.[15] The separated ¹³⁵Xe is then transferred to a storage cylinder.

  • Purity Analysis: The purity of the final ¹³⁵Xe sample is verified using gamma-ray detectors to ensure it is free from contamination by other radioactive isotopes.[15]

Visualizations

Synthesis Pathways of this compound

Xenon_Synthesis cluster_fission Nuclear Fission (e.g., of U-235) cluster_direct Direct Yield (~5%) cluster_indirect Indirect Yield via Decay Chain (~95%) cluster_removal This compound Removal Fission Fission Event Xe135_direct This compound Fission->Xe135_direct ~0.3% yield Te135 Tellurium-135 (t½ ≈ 19 s) Fission->Te135 ~6.1% yield Xe136 Xenon-136 (Stable) Xe135_direct->Xe136 Cs135 Caesium-135 (Long-lived) Xe135_direct->Cs135 I135 Iodine-135 (t½ ≈ 6.6 hr) Te135->I135 β⁻ decay Xe135_indirect This compound I135->Xe135_indirect β⁻ decay Xe135_indirect->Xe136 Neutron Capture (σ ≈ 2.6x10⁶ barns) Xe135_indirect->Cs135 β⁻ decay (t½ ≈ 9.1 hr)

Caption: Synthesis and removal pathways for this compound in a nuclear reactor.

Experimental Workflow for Gamma Spectroscopy Detection

Gamma_Spectroscopy_Workflow Reactor Nuclear Reactor Operation (Fission Product Generation) Shutdown Reactor Shutdown Reactor->Shutdown HPGe HPGe Detector (Positioned near core) Shutdown->HPGe Gamma Emissions DAQ Data Acquisition System (Collects spectra over time) HPGe->DAQ Electronic Signals Analysis Spectral Analysis DAQ->Analysis Time-binned Spectra Results Time-dependent Concentrations of ¹³⁵I and ¹³⁵Xe Analysis->Results Identify & Quantify Peaks (1260 keV for ¹³⁵I, 250 keV for ¹³⁵Xe)

Caption: Workflow for detecting I-135 and Xe-135 via gamma spectroscopy.

References

Xenon-135 nuclear properties and decay characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Nuclear Properties and Decay Characteristics of Xenon-135

Introduction

This compound (¹³⁵Xe) is an isotope of xenon that is of significant interest in nuclear science and engineering. It is a product of nuclear fission and is notable for being the most powerful known neutron poison. This property, stemming from its exceptionally large neutron absorption cross-section, has profound implications for the design and operation of nuclear reactors. Understanding the nuclear properties and decay characteristics of ¹³⁵Xe is therefore critical for reactor control and safety. This guide provides a comprehensive overview of these characteristics for researchers, scientists, and professionals in the nuclear field.

Nuclear Properties of this compound

The fundamental nuclear properties of this compound determine its behavior within a nuclear reactor environment. These properties are summarized in the table below.

Nuclear PropertyValue
Atomic Mass 134.907227 u
Nuclear Spin and Parity (Jπ) 3/2+
Thermal Neutron Absorption Cross-Section (σₐ) 2.64 x 10⁶ barns

Decay Characteristics of this compound

This compound is a radioactive isotope that undergoes beta decay. Its decay characteristics are crucial for understanding its temporal behavior and the products it transmutes into.

Decay CharacteristicValue
Decay Mode Beta Minus (β⁻)
Half-Life 9.14 hours
Decay Energy 1.16 MeV
Daughter Isotope Cesium-135 (¹³⁵Cs)
Beta Particle Energy (Max) 0.905 MeV
Gamma Ray Energy 0.250 MeV

Production and Decay of this compound

This compound is primarily formed as a fission product, either directly or through the decay of other fission products. The most significant production pathway involves the beta decay of Iodine-135.

Xenon135_Production_Decay cluster_production Production Pathway cluster_xenon This compound cluster_decay Decay and Transmutation Te135 Tellurium-135 I135 Iodine-135 Te135->I135 β⁻ decay (t½ ≈ 19 s) Xe135 This compound I135->Xe135 β⁻ decay (t½ ≈ 6.57 h) Cs135 Cesium-135 Xe135->Cs135 β⁻ decay (t½ ≈ 9.14 h) Xe136 Xenon-136 (Stable) Xe135->Xe136 Neutron Capture (σₐ ≈ 2.64x10⁶ b) Experimental_Workflow cluster_source Source Production cluster_separation Chemical Separation cluster_measurement Nuclear Measurement cluster_results Results U235 Uranium-235 Target NeutronSource Neutron Irradiation Fission Fission Product Mixture NeutronSource->Fission GasSeparation Gas Chromatography Fission->GasSeparation Xe135_Sample Isolated this compound GasSeparation->Xe135_Sample HPGe HPGe Detector Xe135_Sample->HPGe Gamma-Ray Spectroscopy Data Data Acquisition & Analysis HPGe->Data HalfLife Half-Life Determination Data->HalfLife DecayScheme Decay Scheme Construction Data->DecayScheme

An In-depth Technical Guide to the Tellurium-135 Decay Chain to Xenon-135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear decay chain from Tellurium-135 (Te-135) to Xenon-135 (Xe-135). This decay chain is of significant interest in nuclear science, particularly in the context of nuclear reactor physics, due to the profound impact of this compound as a neutron poison. This document details the decay characteristics, experimental methodologies for its study, and a visual representation of the decay pathway.

Introduction to the Tellurium-135 Decay Chain

The decay of Tellurium-135 is a critical pathway in the production of this compound, an isotope with an exceptionally large thermal neutron absorption cross-section.[1] Understanding this decay chain is paramount for the safe and efficient operation of nuclear reactors. The chain begins with the beta decay of Te-135, a fission product, and proceeds through Iodine-135 (I-135) before reaching Xe-135.

Quantitative Decay Data

The following table summarizes the key quantitative data for the isotopes involved in the Tellurium-135 to this compound decay chain. This data is essential for modeling nuclear processes and for the experimental identification and quantification of these isotopes.

IsotopeHalf-LifeDecay ModeDecay Energy (MeV)Key Gamma Ray Energies (keV) & Intensities (%)
Tellurium-135 (¹³⁵Te) 19.0(2) s[2]β⁻ (100%)[2]6.0504(27)[2]Not specified in detail in the provided results.
Iodine-135 (¹³⁵I) 6.58(3) h[3]β⁻ (100%)[3]2.634(4)[3]1131.51 (22.59%), 1260.41 (28.7%), 1678.03 (9.56%)[4]
This compound (¹³⁵Xe) 9.14(2) hβ⁻1.16249.8

Experimental Protocols

The study of the Tellurium-135 decay chain involves a multi-step experimental approach, including isotope production, radiochemical separation, and radiation measurement.

Tellurium-135 and its daughter products are typically produced as fission products from the irradiation of fissile materials such as Uranium-235 (²³⁵U) or Plutonium-239 (²³⁹Pu) with thermal neutrons in a nuclear reactor.[5][6] For targeted experiments, a sample of highly enriched uranium (HEU) can be irradiated to generate a sufficient quantity of fission products for analysis.[7]

Following irradiation, the target material contains a complex mixture of fission products. To isolate Tellurium and its daughter, Iodine, specific radiochemical separation techniques are employed.

3.2.1. Dissolution of the Target Material: The irradiated target, for instance, a uranium foil, is dissolved in a suitable acid, such as 3 M nitric acid (HNO₃).[7] If the starting material is Tellurium dioxide (TeO₂), it can be dissolved in 9 M hydrochloric acid (HCl).[7]

3.2.2. Separation of Tellurium and Iodine from Fission Products: Several methods can be used to separate tellurium and iodine from other fission products and the bulk target material.

  • Precipitation and Column Chromatography: A common method involves precipitation followed by column chromatography. For instance, iodine radionuclides can be separated from an irradiated tellurium dioxide target using an activated charcoal column.[8]

  • Solvent Extraction: Iodine-131 has been successfully separated using solvent extraction with 2-mercaptobenzothiazole in chloroform.[9]

  • Copper Metal Column: A rapid method for removing both radiotellurium and radioiodine from a sample matrix involves passing the solution through a column packed with copper turnings. This technique relies on the electrochemical deposition of tellurium onto the copper surface.[7][9]

An example workflow for the separation of Tellurium and Iodine from an irradiated HEU sample is visualized below.

experimental_workflow Experimental Workflow for Te and I Separation cluster_production Isotope Production cluster_dissolution Sample Preparation cluster_separation Radiochemical Separation HEU_Irradiation HEU Foil Irradiation (Thermal Neutrons) Dissolution Dissolution in 3M HNO3 HEU_Irradiation->Dissolution Cu_Column Copper Metal Column Dissolution->Cu_Column Elution Elution of other Fission Products Cu_Column->Elution Te_I_removal Te and I retained on column Cu_Column->Te_I_removal

A simplified workflow for the production and separation of Te and I.

3.3.1. Gamma-Ray Spectroscopy: Gamma-ray spectroscopy is a primary technique for the identification and quantification of the isotopes in the decay chain. High-purity germanium (HPGe) detectors are commonly used for their excellent energy resolution.[10][11]

  • Detector Setup: An HPGe detector is positioned to measure the gamma radiation emitted from the separated sample.

  • Data Acquisition: The detector is coupled to a multi-channel analyzer (MCA) to acquire a gamma-ray energy spectrum. The spectrum is a plot of the number of gamma rays detected versus their energy.

  • Isotope Identification: The characteristic gamma-ray energies are used to identify the isotopes present. For example, Iodine-135 has prominent gamma-ray peaks at 1260.41 keV, and this compound has a characteristic gamma-ray at 249.8 keV.[4][11]

  • Half-Life Measurement: To measure the half-life of a short-lived isotope like Tellurium-135, time-sequenced gamma spectra are collected.[5][6] The activity (count rate) of a characteristic gamma peak is measured over time, and the half-life is determined from the exponential decay of this activity.

3.3.2. Beta Spectrometry: To measure the energy spectrum of the beta particles emitted during the decay, a beta spectrometer is used. This can involve a silicon semiconductor detector. The detector and associated electronics must be calibrated with sources of known beta energies to convert the measured pulse heights into an energy spectrum.[12]

3.3.3. Coincidence Measurements: Beta-gamma and gamma-gamma coincidence measurements can be performed to establish the decay scheme of the isotopes.[5][6] These techniques help to determine the relationships between the emitted beta particles and the subsequent gamma rays, providing a more complete picture of the nuclear transitions.

Visualization of the Tellurium-135 Decay Chain

The following diagram, generated using the DOT language, illustrates the decay pathway from Tellurium-135 to this compound and its subsequent decay.

decay_chain Te135 Tellurium-135 (¹³⁵Te) T½ = 19.0 s I135 Iodine-135 (¹³⁵I) T½ = 6.58 h Te135->I135 β⁻ Xe135 This compound (¹³⁵Xe) T½ = 9.14 h I135->Xe135 β⁻ Cs135 Caesium-135 (¹³⁵Cs) (Long-lived) Xe135->Cs135 β⁻ Ba135 Barium-135 (¹³⁵Ba) (Stable) Cs135->Ba135 β⁻

The decay chain of Tellurium-135 to stable Barium-135.

Conclusion

The Tellurium-135 to this compound decay chain is a fundamental process in nuclear science with significant practical implications. The data and experimental protocols outlined in this guide provide a foundation for researchers and professionals working in fields where the behavior of these isotopes is of interest. Accurate characterization of this decay chain is crucial for advancing our understanding of nuclear physics and ensuring the safety and efficiency of nuclear technologies.

References

The Critical Role of Iodine-135 as a Precursor to the Potent Neutron Absorber Xenon-135 in Nuclear Reactors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

In the complex environment of a nuclear reactor core, the precise control of the neutron population is paramount for safe and efficient operation. While control rods and moderators are the primary tools for this regulation, the byproducts of the fission process itself introduce significant variables. Among the most crucial of these is Xenon-135 (¹³⁵Xe), a fission product with an exceptionally high probability of absorbing thermal neutrons.[1][2][3] Understanding the formation of ¹³⁵Xe is therefore essential, and this leads directly to its primary precursor: Iodine-135 (¹³⁵I). This guide provides a detailed technical examination of the synthesis and decay of ¹³⁵I, its transformation into ¹³⁵Xe, and the profound implications of this decay chain on nuclear reactor dynamics.

The Iodine-135 to this compound Decay Pathway

Iodine-135 is not a primary fission product but is overwhelmingly formed from the beta decay of Tellurium-135 (¹³⁵Te).[3][4] The subsequent decay of ¹³⁵I is what directly produces this compound, creating a time-delayed source of this potent neutron poison.[3][5]

The decay chain is as follows: ¹³⁵Te → ¹³⁵I → ¹³⁵Xe → ¹³⁵Cs → ¹³⁵Ba (stable)

The most significant portion of this chain for reactor operations is the transition from Iodine-135 to this compound. While ¹³⁵I itself has a small neutron absorption cross-section and does not significantly impact the neutron economy, its decay product, ¹³⁵Xe, is the most powerful known neutron absorber encountered in reactors.[1][6]

DecayChain Te135 Tellurium-135 I135 Iodine-135 Te135->I135 β⁻ (~19 s) Xe135 This compound I135->Xe135 β⁻ (6.57 h) Cs135 Caesium-135 Xe135->Cs135 β⁻ (9.14 h) Ba135 Barium-135 (Stable) Cs135->Ba135 β⁻ (2.3 My)

Quantitative Data Summary

The nuclear properties of the isotopes involved in this decay chain are critical for modeling reactor behavior. The following tables summarize these key quantitative data points.

IsotopeHalf-LifePrimary Decay ModeBeta Decay Energy (MeV)
Iodine-135 (¹³⁵I) 6.57 hours[7]Beta (β⁻)2.648[7]
This compound (¹³⁵Xe) 9.14 hours[2]Beta (β⁻)1.165[2]
Table 1: Nuclear Decay Properties of Iodine-135 and this compound.

The production of ¹³⁵I is a direct result of nuclear fission. Its yield varies depending on the fissile material and the energy of the neutrons causing fission.

Fissile NuclideNeutron EnergyCumulative Fission Yield (%)
Uranium-235 Thermal (0.0253 eV)6.29[8]
Uranium-235 Fast (1.0 MeV)6.23[8]
Plutonium-239 Thermal (0.0253 eV)6.45[8]
Plutonium-239 Fast (1.0 MeV)6.05[8]
Table 2: Cumulative Fission Yield of Iodine-135 for Major Nuclear Fuels.

The defining characteristic of this compound is its enormous thermal neutron absorption cross-section, which is orders of magnitude larger than that of the nuclear fuel itself.

IsotopeThermal Neutron Absorption Cross-Section (barns)
Iodine-135 (¹³⁵I) ~7
This compound (¹³⁵Xe) ~2.65 x 10⁶[2]
Uranium-235 (U-235) ~580 (for fission)
Table 3: Thermal Neutron Absorption Cross-Sections. (1 barn = 10⁻²⁴ cm²)[9]

The "Iodine Pit" and Reactor Poisoning

The dynamic interplay between the production of ¹³⁵I and its decay into ¹³⁵Xe, coupled with the burnout of ¹³⁵Xe by neutron capture, leads to a critical phenomenon in reactor operations known as "xenon poisoning."[1]

  • Production: During steady-state reactor operation, ¹³⁵I is continuously produced from fission. It then decays into ¹³⁵Xe.

  • Equilibrium: An equilibrium is reached where the production rate of ¹³⁵Xe (from ¹³⁵I decay) is balanced by its removal rate (through its own decay and, more significantly, by absorbing neutrons, a process called "burnout").[1]

  • Shutdown Dynamics: Upon a sudden reactor shutdown or significant power reduction, the neutron flux drops dramatically. The burnout of ¹³⁵Xe effectively ceases. However, the accumulated ¹³⁵I (the "iodine reservoir") continues to decay, causing the concentration of ¹³⁵Xe to rise significantly.[3][10]

  • The "Iodine Pit": This surge in ¹³⁵Xe concentration introduces a large amount of negative reactivity, acting as a control rod and making it difficult or impossible to restart the reactor for a period.[2] This period of inability to restart is known as the "xenon dead time" or falling into the "iodine pit."[2] Overcoming this requires a significant amount of excess positive reactivity from the control rods.

XenonPoisoning Fission Nuclear Fission (e.g., U-235 + n) I135 Iodine-135 (Fission Product) Fission->I135 ~6.3% Cumulative Yield Xe135 This compound (Potent Neutron Poison) I135->Xe135 Decay (t½ = 6.57h) Burnout Xenon-136 (Stable) (via Neutron Absorption) Xe135->Burnout Neutron Burnout (σ ≈ 2.6x10^6 barns) Decay Caesium-135 Xe135->Decay Decay (t½ = 9.14h)

Experimental Protocols

The characterization of ¹³⁵I and its decay products relies on established radiochemical and nuclear physics methodologies.

Protocol 1: Determination of Iodine-135 Fission Yield

This protocol outlines a general method for measuring the fission yield of ¹³⁵I using gamma-ray spectroscopy.

  • Irradiation: A target of fissile material (e.g., highly enriched Uranium-235) is irradiated with a known neutron flux in a research reactor for a specified time.

  • Dissolution & Separation: Post-irradiation, the target is remotely dissolved in an appropriate acid. A carrier solution containing a known amount of stable iodine (¹²⁷I) is added. Radiochemical separation is then performed to isolate the iodine isotopes from the complex mixture of fission products.[11] This can be achieved through techniques like solvent extraction (e.g., using carbon tetrachloride) or ion-exchange chromatography.[11][12]

  • Sample Preparation: The purified iodine fraction is prepared in a standard geometry for gamma counting.

  • Gamma-Ray Spectroscopy: The sample is analyzed using a high-resolution gamma-ray spectrometer, typically a High-Purity Germanium (HPGe) detector.[13] The detector measures the energy and intensity of the gamma rays emitted by the decaying isotopes.[14][15] ¹³⁵I decay is associated with specific gamma-ray energies that serve as its fingerprint.

  • Data Analysis: The characteristic gamma-ray peaks for ¹³⁵I are identified in the spectrum. The activity of ¹³⁵I is calculated based on the peak area, detector efficiency, gamma-ray intensity, and decay corrections.

  • Yield Calculation: The fission yield is determined by relating the measured activity of ¹³⁵I to the total number of fission events in the target, which is calculated from the neutron flux, irradiation time, and the fission cross-section of the target material.

ExperimentalWorkflow cluster_prep Sample Preparation & Irradiation cluster_sep Chemical Separation cluster_analysis Analysis Irradiation 1. Irradiate Fissile Target (e.g., U-235) in Neutron Flux Dissolution 2. Dissolve Target & Add Stable Iodine Carrier Irradiation->Dissolution Separation 3. Radiochemical Separation of Iodine Isotopes Dissolution->Separation Spectroscopy 4. Gamma-Ray Spectroscopy (HPGe Detector) Separation->Spectroscopy Analysis 5. Calculate I-135 Activity from Gamma Spectrum Spectroscopy->Analysis Calculation 6. Determine Fission Yield Analysis->Calculation

Protocol 2: Measurement of Neutron Absorption Cross-Section

Measuring the neutron absorption cross-section of ¹³⁵Xe is a more complex undertaking due to its short half-life and gaseous nature. A common approach involves activation analysis within a reactor environment.

  • Sample Preparation: A known quantity of stable ¹³⁴Xe gas is encapsulated in a suitable container (e.g., a quartz ampoule).

  • Irradiation: The sample is placed in a well-characterized position within a nuclear reactor core with a high and stable thermal neutron flux. The ¹³⁴Xe captures a neutron to become ¹³⁵Xe.

  • Simultaneous Monitoring: The neutron flux at the sample's location is continuously monitored using activation foils (e.g., cobalt or gold) with well-known cross-sections.

  • Post-Irradiation Analysis: After a set irradiation time, the sample is quickly removed. The activity of the newly formed ¹³⁵Xe is measured via gamma spectroscopy by detecting the gamma rays from its decay to ¹³⁵Cs.

  • Cross-Section Calculation: The reaction rate for the formation of ¹³⁵Xe is determined from its measured activity. The absorption cross-section is then calculated using the formula: σ = R / (N * Φ), where R is the reaction rate, N is the number of target ¹³⁴Xe atoms, and Φ is the measured neutron flux.

Conclusion

Iodine-135, though possessing a relatively short half-life and benign neutron absorption properties, is of paramount importance in nuclear science and engineering. Its role as the direct and primary precursor to this compound makes it a central figure in the study of reactor kinetics and safety.[6] The delayed production of ¹³⁵Xe from the decay of the ¹³⁵I reservoir is the fundamental cause of the "iodine pit" phenomenon, a critical transient that must be managed by reactor operators during power changes and shutdowns.[1][2] A thorough understanding of the nuclear data and experimental methodologies associated with ¹³⁵I is therefore indispensable for the design of next-generation reactors, the refinement of operational safety protocols, and the accurate modeling of reactor core behavior.

References

An In-depth Technical Guide to the Thermal Neutron Absorption Cross-Section of Xenon-135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers and Scientists in Nuclear Physics and Engineering

This technical guide provides a comprehensive overview of the thermal neutron absorption cross-section of Xenon-135 (¹³⁵Xe), a critical isotope in the field of nuclear reactor physics. This document details the nuclear properties of ¹³⁵Xe, its formation and decay pathways, and the experimental methodologies used to determine its neutron absorption cross-section.

This compound is a radioactive isotope of xenon produced during the fission process in a nuclear reactor. It is the most significant fission product from a reactor operation standpoint due to its remarkably large thermal neutron absorption cross-section, which significantly impacts the neutron economy and reactivity control of a nuclear reactor.[1] This phenomenon is often referred to as "xenon poisoning."

Quantitative Nuclear Data for this compound

The following tables summarize the key quantitative data for this compound and its related isotopes.

Table 1: Thermal Neutron Absorption Cross-Section of this compound

ParameterValueNotes
Thermal Neutron Absorption Cross-Section (0.0253 eV)~2.6 x 10⁶ barnsThis high value makes ¹³⁵Xe a potent neutron poison.[2][3]
Maxwellian Averaged Cross-Section (300K)3.219 x 10⁶ barnsCalculated from JENDL-4.0 data.
Resonance Peak0.084 eVThe large cross-section is due to a broad resonance at this energy.
¹³⁵Xe (n,γ) ¹³⁶Xe Reaction Cross-Section (0.0253 eV)2.778 x 10⁶ barnsData from JENDL-4.0.

Table 2: General and Decay Properties of this compound and Related Isotopes

IsotopeHalf-LifeDecay ModeFission Yield (from ²³⁵U)
Tellurium-135 (¹³⁵Te)~19 secondsβ⁻~6%
Iodine-135 (¹³⁵I)~6.6 hoursβ⁻~6.4% (total, including from ¹³⁵Te decay)[2]
This compound (¹³⁵Xe) ~9.14 hours β⁻ ~0.3% (direct), ~95% from ¹³⁵I decay [3]
Cesium-135 (¹³⁵Cs)~2.3 x 10⁶ yearsβ⁻-
Xenon-136 (¹³⁶Xe)Stable--

Formation and Decay Pathway of this compound

This compound is primarily formed from the beta decay of Iodine-135, which itself is a fission product, either directly or from the rapid decay of Tellurium-135.[2][3] ¹³⁵Xe is removed from the reactor core through two main processes: radioactive decay to Cesium-135 and neutron capture (burnout) to form the stable Xenon-136.[1] The interplay between the production of ¹³⁵I, its decay to ¹³⁵Xe, and the burnout and decay of ¹³⁵Xe is a critical dynamic in reactor operations, leading to transient xenon poisoning effects after changes in reactor power.

Xenon135_Pathway cluster_fission Fission of U-235 cluster_products Fission Products & Decay Chain cluster_removal Removal Mechanisms Fission U-235 + n Te135 Tellurium-135 (¹³⁵Te) (Fission Yield: ~6%) Fission->Te135 Direct Fission I135 Iodine-135 (¹³⁵I) (Half-life: ~6.6h) Fission->I135 Direct Fission Te135->I135 β⁻ decay (t½ ≈ 19s) Xe135 This compound (¹³⁵Xe) (Half-life: ~9.14h) I135->Xe135 β⁻ decay (t½ ≈ 6.6h) ~95% of ¹³⁵Xe production Cs135 Cesium-135 (¹³⁵Cs) (Long-lived) Xe135->Cs135 β⁻ decay (t½ ≈ 9.14h) Xe136 Xenon-136 (¹³⁶Xe) (Stable) Xe135->Xe136 Neutron Capture (Burnout) Neutron Neutron (n)

Caption: Formation and removal pathways of this compound in a nuclear reactor.

Experimental Protocols for Measuring the Thermal Neutron Absorption Cross-Section

The determination of the thermal neutron absorption cross-section of ¹³⁵Xe is a complex process due to its radioactive nature and gaseous state. Several experimental techniques have been developed to measure this crucial parameter. The following sections provide an overview of the methodologies for key experiments.

The Pile Oscillator Method

The pile oscillator method is a classic and effective technique for measuring the neutron absorption cross-sections of materials. It relies on determining the effect of a sample on the reactivity of a nuclear reactor.

Methodology:

  • Sample Preparation: As this compound is a gas, it must be contained in a sealed sample holder. A known quantity of a stable xenon isotope is irradiated to produce ¹³⁵Xe, or fission product gases from irradiated fuel are used. The sample holder is designed to be oscillated within the reactor core.

  • Experimental Setup:

    • A research reactor with a well-characterized and stable neutron flux is used.

    • A mechanical oscillator (e.g., a linear motor-driven arm) is set up to move the sample holder periodically between a region of high neutron flux (the reactor core) and a region of low neutron flux (outside the core).

    • Neutron detectors (such as He-3 proportional counters) are placed in or near the reactor core to monitor the neutron population.

    • A data acquisition system is used to record the output of the neutron detectors as a function of time, synchronized with the oscillation of the sample.

  • Data Acquisition:

    • The reactor is brought to a stable, low-power critical state.

    • The oscillator is activated, moving the ¹³⁵Xe sample in and out of the core at a constant frequency.

    • The neutron detectors measure the resulting periodic fluctuations in the neutron flux. The absorption of neutrons by ¹³⁵Xe when it is in the core causes a slight decrease in reactivity and thus a dip in the neutron population.

  • Data Analysis:

    • The detector signals are analyzed, often using Fourier analysis or cross-power spectral density analysis, to isolate the amplitude and phase of the flux oscillation at the known frequency of the sample's movement.

    • This oscillation in neutron flux is directly related to the reactivity worth of the sample.

    • The experiment is calibrated by oscillating a standard material with a precisely known absorption cross-section (e.g., a thin gold or boron sample).

    • By comparing the reactivity worth of the ¹³⁵Xe sample to that of the standard, the absorption cross-section of ¹³⁵Xe can be determined.

Pile_Oscillator_Workflow cluster_setup Experimental Setup cluster_process Measurement Process cluster_analysis Data Analysis Reactor Stable Research Reactor Oscillator Mechanical Oscillator Reactor->Oscillator Detector Neutron Detectors (He-3) Reactor->Detector Sample ¹³⁵Xe Sample Oscillator->Sample Start Start Reactor at Low Power Oscillate Oscillate Sample in/out of Core Start->Oscillate Measure Measure Neutron Flux Fluctuations Oscillate->Measure Record Record Detector Data vs. Time Measure->Record Analyze Analyze Signal (e.g., Fourier Analysis) Record->Analyze Reactivity Determine Reactivity Worth of Sample Analyze->Reactivity Calculate Calculate ¹³⁵Xe Cross-Section Reactivity->Calculate Calibrate Calibrate with Standard (e.g., Gold) Calibrate->Calculate

Caption: Workflow for the Pile Oscillator Method.
Mass Spectrometry Method

Mass spectrometry can be employed to measure the neutron capture cross-section by precisely determining the change in isotopic composition of a sample after neutron irradiation.

Methodology:

  • Sample Preparation and Initial Analysis:

    • A sample containing a known isotopic ratio of fission products, including Cesium-135 (the decay product of ¹³⁵Xe) and a stable fission product like Cesium-137, is prepared.

    • The initial ¹³⁵Cs/¹³⁷Cs ratio is measured using a high-precision mass spectrometer.

  • Irradiation:

    • The sample is irradiated in a known thermal neutron flux for a specific period. During irradiation, some of the ¹³⁵Xe produced from ¹³⁵I decay will capture a neutron to become ¹³⁶Xe, thus not decaying to ¹³⁵Cs. The rate of this capture reaction is dependent on the neutron flux and the ¹³⁵Xe absorption cross-section.

  • Post-Irradiation Analysis:

    • After a cooling period to allow for the decay of short-lived isotopes, the sample is again analyzed using the mass spectrometer.

    • The new ¹³⁵Cs/¹³⁷Cs ratio is measured. The change in this ratio is a function of the amount of ¹³⁵Xe that was "burned out" by neutron capture.

  • Calculation of Cross-Section:

    • By knowing the neutron flux, the irradiation time, and the change in the isotopic ratio, the effective neutron absorption cross-section of ¹³⁵Xe can be calculated. This method has been used to determine the cross-section at various neutron temperatures by performing irradiations in different reactor environments.[4]

Gamma Spectroscopy Method

Gamma spectroscopy provides a non-destructive way to identify and quantify radioactive isotopes by measuring the characteristic gamma rays they emit.

Methodology:

  • Experimental Setup:

    • A high-purity germanium (HPGe) detector, known for its excellent energy resolution, is placed near the reactor core or an irradiated fuel sample.

    • The detector is shielded to reduce background radiation.

  • Data Acquisition:

    • The reactor is operated at a steady power to allow the concentrations of ¹³⁵I and ¹³⁵Xe to reach equilibrium.

    • Gamma-ray spectra are collected over time. The characteristic gamma-ray emission from the decay of ¹³⁵Xe (at 249.8 keV) and its precursor ¹³⁵I (e.g., at 1260.4 keV) are monitored.

  • Analysis of Reactor Transients:

    • The reactor power is then reduced or shut down.

    • The evolution of the ¹³⁵I and ¹³⁵Xe gamma-ray peaks is tracked over time. After shutdown, the concentration of ¹³⁵Xe initially increases as the accumulated ¹³⁵I decays, and then it decreases as the ¹³⁵Xe itself decays without being replenished by new fission.

  • Determination of Concentrations and Cross-Section:

    • By analyzing the time-dependent behavior of the gamma-ray intensities and knowing the detector efficiency and the nuclear decay data, the concentrations of ¹³⁵I and ¹³⁵Xe can be determined.

    • This data can be used to validate reactor physics models that predict the behavior of xenon poisoning. While not a direct measurement of the cross-section in isolation, this method provides crucial data for inferring the effective cross-section under operational reactor conditions by fitting the observed concentration changes to reactor kinetics equations.

References

Xenon-135 Fission Product Yield in Uranium and Plutonium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fission product yield of Xenon-135 (¹³⁵Xe), a pivotal isotope in nuclear science with significant implications for reactor physics and related fields. This document provides a comprehensive overview of ¹³⁵Xe yield from the fission of key uranium and plutonium isotopes, details the experimental methodologies used for these determinations, and illustrates the fundamental processes involved.

Quantitative Fission Product Yield Data

The cumulative fission yield of ¹³⁵Xe is a critical parameter in nuclear reactor design and operation due to its remarkably high neutron absorption cross-section, which makes it a significant neutron poison. The following table summarizes the cumulative fission yields of ¹³⁵Xe for various fissile and fertile isotopes under thermal and fast neutron-induced fission. The data presented is compiled from various nuclear data libraries and experimental measurements.

Fissile IsotopeNeutron SpectrumCumulative Fission Yield (%)Data Source (Example)
Uranium-233 Thermal5.23 ± 0.11Experimental Measurement
FastNot available in open literature
Uranium-235 Thermal6.523JENDL-4.0
Fast6.579JENDL-4.0
Plutonium-239 Thermal7.605JENDL-4.0
Fast7.539JENDL-4.0
Plutonium-241 Thermal7.162JENDL-4.0
FastNot available in open literature

Note: The yield is expressed as the percentage of fissions that result in the formation of a given nuclide. The values can vary slightly between different evaluated nuclear data libraries (e.g., ENDF/B, JEFF, JENDL).

Experimental Protocols for Fission Yield Determination

The determination of fission product yields is a complex process that relies on sophisticated experimental techniques. The two primary methods employed are gamma-ray spectrometry and radiochemical separation, often used in conjunction.

Gamma-Ray Spectrometry

This non-destructive technique is widely used for the quantification of gamma-emitting fission products.

Methodology:

  • Sample Irradiation: A sample of the fissile material (e.g., Uranium-235) is irradiated with a well-characterized neutron flux (either thermal or fast) in a nuclear reactor or using a neutron generator. The irradiation time is carefully controlled to produce a sufficient quantity of fission products for measurement.

  • Cooling Period: Following irradiation, the sample is allowed to "cool" for a predetermined period. This allows for the decay of short-lived isotopes that may interfere with the measurement of the isotope of interest.

  • Gamma-Ray Counting: The irradiated sample is then placed in front of a high-purity germanium (HPGe) detector, which is shielded to reduce background radiation. HPGe detectors are preferred due to their excellent energy resolution, allowing for the precise identification and quantification of gamma rays emitted by different fission products.

  • Spectral Analysis: The detector output is processed by a multi-channel analyzer to generate a gamma-ray spectrum. This spectrum consists of peaks corresponding to the characteristic gamma-ray energies of the decaying radionuclides. The area under each peak is proportional to the activity of the corresponding isotope.

  • Yield Calculation: By knowing the detector efficiency, the gamma-ray emission probability (branching ratio), the irradiation history (neutron flux and time), and the decay constants, the number of atoms of a specific fission product can be determined. The fission yield is then calculated by normalizing this value to the total number of fissions that occurred in the sample. The total number of fissions can be determined by monitoring the flux with a fission chamber or by measuring the concentration of a fission product with a well-known and stable yield, such as ¹⁴⁸Nd.

Radiochemical Separation

This method involves the chemical separation of the element of interest from the complex mixture of fission products. It is particularly useful for isotopes with low gamma-ray emission probabilities or for beta-emitting isotopes.

Methodology:

  • Sample Dissolution: After irradiation and a suitable cooling period, the target material containing the fission products is dissolved, typically in a strong acid.

  • Carrier Addition: A known amount of a stable isotope of the element of interest (a "carrier") is added to the solution. This helps in monitoring the chemical yield of the separation process. For Xenon, which is a noble gas, this step is adapted. The gaseous fission products are collected and separated.

  • Chemical Separation: A series of chemical procedures are employed to isolate the desired element. For gaseous products like Xenon, this involves gas chromatography or cryogenic trapping. For other elements, techniques such as solvent extraction, ion exchange chromatography, and precipitation are used.

  • Purification: The separated fraction is further purified to remove any remaining contaminants that could interfere with the final measurement.

  • Source Preparation and Counting: The purified sample is prepared in a suitable form for radiation counting. For beta emitters, this might involve liquid scintillation counting or gas proportional counting. For gamma emitters, the purified sample is counted using a gamma-ray spectrometer.

  • Yield Determination: The activity of the isolated isotope is measured. The chemical yield of the separation process is determined by measuring the amount of the carrier recovered at the end of the procedure (e.g., by mass spectrometry or other analytical techniques). The fission yield is then calculated by correcting for the chemical yield, counting efficiency, and other experimental parameters, similar to the gamma-ray spectrometry method.

Visualizations

The following diagrams illustrate key concepts related to the fission product yield of this compound.

Fission_Process cluster_fission Fission Event cluster_products Fission Products Fissile_Material Uranium or Plutonium Nucleus Fission Fission Fissile_Material->Fission Neutron_in Incident Neutron Neutron_in->Fissile_Material FP1 Fission Product 1 Fission->FP1 FP2 Fission Product 2 Fission->FP2 Neutrons_out ~2-3 Neutrons Fission->Neutrons_out Iodine135 ¹³⁵I (precursor) Fission->Iodine135 ~6.4% yield (for U-235 thermal) Xenon135 ¹³⁵Xe Iodine135->Xenon135 β⁻ decay (t½ ≈ 6.6 h)

Caption: The formation pathway of this compound from nuclear fission.

Experimental_Workflow cluster_irradiation Sample Preparation & Irradiation cluster_measurement Measurement & Analysis cluster_results Results Start Prepare Fissile Material Sample Irradiation Irradiate with Neutrons Start->Irradiation Cooling Cooling Period Irradiation->Cooling Gamma_Spec Gamma-Ray Spectrometry Cooling->Gamma_Spec Radio_Chem Radiochemical Separation Cooling->Radio_Chem Data_Analysis Data Analysis Gamma_Spec->Data_Analysis Radio_Chem->Data_Analysis Yield_Calc Calculate Fission Yield Data_Analysis->Yield_Calc End Final Fission Yield Data Yield_Calc->End

Caption: A generalized experimental workflow for determining fission product yields.

Xenon-135: A Technical Guide to its Half-life and Decay Energy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon-135 (¹³⁵Xe) is a radioactive isotope of xenon with significant implications in nuclear reactor operations due to its remarkably high neutron absorption cross-section. Understanding its nuclear properties, specifically its half-life and decay energy, is crucial for reactor physics, safety, and the management of nuclear fuel. This technical guide provides a comprehensive overview of the half-life and decay energy of this compound, including detailed experimental protocols for their measurement and a visualization of its nuclear decay pathway.

Quantitative Data Summary

The following tables summarize the key nuclear properties of this compound.

PropertyValue and Uncertainty
Half-life (t½) 9.14 ± 0.02 hours[1]
Beta Decay Energy (Q) 1.165 MeV[1]
Spin and Parity 3/2+[1]

Table 1: Nuclear Properties of this compound

Decay ModeDecay Energy (MeV)
Beta Minus (β⁻)1.165[1]

Table 2: Decay Modes and Energies of this compound

Nuclear Decay Pathway

This compound is primarily a fission product, formed predominantly from the beta decay of Iodine-135 (¹³⁵I), which itself is a decay product of Tellurium-135 (¹³⁵Te). The decay of ¹³⁵Xe results in the formation of Caesium-135 (¹³⁵Cs), a long-lived fission product.

DecayPathway Te135 Tellurium-135 (¹³⁵Te) t½ ≈ 19 s I135 Iodine-135 (¹³⁵I) t½ ≈ 6.57 h Te135->I135 β⁻ Xe135 This compound (¹³⁵Xe) t½ ≈ 9.14 h I135->Xe135 β⁻ Cs135 Caesium-135 (¹³⁵Cs) t½ ≈ 2.3 x 10⁶ y Xe135->Cs135 β⁻

Caption: Decay pathway of this compound from its precursors.

Experimental Protocols

The determination of the half-life and decay energy of this compound relies on precise radiation detection and spectroscopic techniques. The following sections outline the methodologies for these measurements.

Measurement of Half-life via Gamma-Ray Spectroscopy

The half-life of this compound can be determined by measuring the decay of its characteristic gamma-ray emissions over time.

1. Sample Preparation and Source:

  • A sample of this compound is required. This can be produced through the neutron irradiation of a Uranium-235 or Plutonium-239 target in a nuclear reactor.

  • The Xenon gas is then separated from other fission products, often cryogenically or through gas chromatography.

  • The purified this compound gas is encapsulated in a sealed container suitable for gamma-ray counting.

2. Instrumentation:

  • A high-purity germanium (HPGe) detector is the preferred instrument due to its excellent energy resolution, which allows for the clear identification of the 249.8 keV gamma-ray peak from the decay of ¹³⁵Xe.

  • The detector is coupled to a multichannel analyzer (MCA) to record the gamma-ray spectrum.

  • Standard NIM (Nuclear Instrument Module) electronics are used for signal processing (e.g., preamplifier, amplifier, and analog-to-digital converter).

3. Detector Calibration:

  • Energy Calibration: The energy scale of the spectrometer is calibrated using standard radioactive sources with well-known gamma-ray energies covering a range that includes the 249.8 keV peak of ¹³⁵Xe. Common calibration sources include ¹³³Ba, ¹⁵²Eu, and ⁶⁰Co. A calibration curve of channel number versus energy is generated.

  • Efficiency Calibration: The detection efficiency of the HPGe detector at 249.8 keV is determined using calibrated radioactive sources with known activities. This allows for the conversion of the measured count rate to the absolute activity of the source.

4. Data Acquisition:

  • The this compound source is placed at a fixed and reproducible distance from the HPGe detector.

  • A series of gamma-ray spectra are acquired at regular time intervals. The duration of each measurement should be short relative to the half-life of ¹³⁵Xe to minimize the effect of decay during the measurement period.

  • The acquisition time for each spectrum must be accurately recorded.

5. Data Analysis:

  • For each spectrum, the net peak area of the 249.8 keV gamma-ray is determined by subtracting the background continuum under the peak.

  • The net peak area is proportional to the activity of the this compound sample at the time of measurement.

  • The natural logarithm of the net peak area (or the count rate) is plotted against the elapsed time.

  • The resulting data points should form a straight line, consistent with the exponential decay law.

  • A linear regression is performed on the data points. The slope of the line is equal to the negative of the decay constant (λ).

  • The half-life (t½) is then calculated using the formula: t½ = ln(2) / λ.

HalfLifeWorkflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Source Prepare ¹³⁵Xe Source Acquire Acquire Gamma Spectra (at timed intervals) Source->Acquire Calibrate Calibrate HPGe Detector Calibrate->Acquire PeakArea Determine 249.8 keV Peak Area Acquire->PeakArea Plot Plot ln(Peak Area) vs. Time PeakArea->Plot Fit Linear Regression to find λ Plot->Fit Calculate Calculate t½ = ln(2)/λ Fit->Calculate

Caption: Workflow for the experimental determination of this compound half-life.

Measurement of Decay Energy via Beta-Gamma Coincidence Spectroscopy

The beta decay energy of this compound can be determined by measuring the energy spectrum of the emitted beta particles in coincidence with the subsequent gamma rays.

1. Instrumentation:

  • A beta spectrometer, such as a plastic scintillator or a silicon detector, is used to measure the energy of the beta particles.

  • A gamma-ray detector, typically a NaI(Tl) scintillator or an HPGe detector, is used to detect the 249.8 keV gamma ray.

  • A coincidence counting system is employed to record events where a beta particle and a gamma ray are detected within a very short time window (nanoseconds).

2. Calibration:

  • The beta spectrometer is energy-calibrated using beta sources with known endpoint energies, such as ³⁶Cl or ⁹⁰Sr/⁹⁰Y.

  • The gamma-ray detector is calibrated as described in the previous section.

3. Data Acquisition:

  • The this compound source is placed between the beta and gamma detectors.

  • The coincidence system is configured to record the energy of a beta particle only when it is detected in coincidence with a 249.8 keV gamma ray.

  • This "gated" beta spectrum is acquired over a sufficient period to obtain good statistics.

4. Data Analysis:

  • The acquired beta spectrum is corrected for background and detector response.

  • A Kurie plot (or Fermi-Kurie plot) is constructed from the beta spectrum data. For an allowed beta transition, this plot linearizes the spectrum.

  • The endpoint energy of the beta spectrum, which corresponds to the maximum energy of the emitted beta particles, is determined by extrapolating the linear portion of the Kurie plot to the energy axis.

  • This endpoint energy represents the Q-value of the beta decay.

DecayEnergyWorkflow cluster_setup Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Detectors Beta & Gamma Detectors + Coincidence System Acquire Acquire Beta Spectrum in Coincidence with 249.8 keV Gamma Detectors->Acquire Calibrate Calibrate Detectors Calibrate->Acquire KuriePlot Construct Kurie Plot Acquire->KuriePlot Extrapolate Extrapolate to Find Endpoint Energy (Q-value) KuriePlot->Extrapolate

References

Unraveling the Decay of Xenon-135: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xenon-135, a prominent fission product in nuclear reactors, is a critical nuclide with significant implications for reactor operation and safety due to its remarkably high neutron absorption cross-section. Understanding its radioactive decay is paramount for reactor physics, nuclear forensics, and the broader field of nuclear science. This technical guide provides an in-depth exploration of the radioactive decay products of this compound, detailing its decay chain, the properties of its daughter nuclides, and the experimental methodologies employed to characterize these processes. Quantitative data is presented in structured tables for clarity, and key pathways are visualized using logical diagrams to facilitate a comprehensive understanding.

Introduction

This compound (¹³⁵Xe) is an unstable isotope of xenon with a half-life of approximately 9.14 hours. It primarily decays via beta emission to Cesium-135.[1] The significance of ¹³⁵Xe in nuclear applications stems from its colossal thermal neutron absorption cross-section, the largest of any known nuclide, making it a potent neutron poison in nuclear reactors.[1][2] The production and decay of ¹³⁵Xe play a crucial role in reactor kinetics and control, leading to phenomena such as "xenon poisoning" which can impact reactor startup and power level changes.[1][2][3] A thorough understanding of its decay products is therefore essential for accurate modeling of reactor behavior and for the management of nuclear waste.

The this compound Decay Chain

The formation and decay of this compound are part of a larger decay chain originating from the fission of heavy nuclei like Uranium-235 and Plutonium-239.

Production of this compound

This compound is produced in nuclear reactors through two primary pathways:

  • Direct Fission Yield: A small fraction, approximately 0.3%, of fission events directly produce ¹³⁵Xe.[4]

  • Decay of Iodine-135: The vast majority, around 95%, of ¹³⁵Xe is formed from the beta decay of Iodine-135 (¹³⁵I).[1][3][4] Iodine-135 itself is a fission product with a half-life of about 6.57 to 6.7 hours.[2][3][4] The precursor to ¹³⁵I is Tellurium-135 (¹³⁵Te), which has a very short half-life of approximately 19 seconds and rapidly decays to ¹³⁵I.[2][4]

Decay of this compound

The primary decay mode for this compound is beta-minus (β⁻) decay, where a neutron in the nucleus is converted into a proton, emitting an electron (beta particle) and an antineutrino. This process transforms this compound into Cesium-135 (¹³⁵Cs).[1]

¹³⁵Xe → ¹³⁵Cs + e⁻ + ν̅ₑ

There also exists a metastable state, Xenon-135m (¹³⁵ᵐXe), with a half-life of 15.29 minutes.[5] This isomer primarily decays via isomeric transition (IT) to the ground state of ¹³⁵Xe, but it also has a small (<0.6%) beta decay branch directly to ¹³⁵Cs.[5][6]

Subsequent Decay Products

Cesium-135, the direct decay product of this compound, is a long-lived radioactive isotope with a half-life of approximately 2.3 million years.[7] It also undergoes beta decay, transforming into Barium-135 (¹³⁵Ba), which is a stable isotope.[7]

¹³⁵Cs → ¹³⁵Ba + e⁻ + ν̅ₑ

The complete primary decay chain is therefore:

¹³⁵Te → ¹³⁵I → ¹³⁵Xe → ¹³⁵Cs → ¹³⁵Ba (stable)

Quantitative Decay Data

The following tables summarize the key quantitative data for the nuclides involved in the this compound decay chain.

NuclideHalf-LifeDecay Mode(s)Decay Energy (MeV)
Tellurium-135 ~19 sβ⁻-
Iodine-135 6.57 - 6.7 h[2][3][4]β⁻-
This compound 9.14 ± 0.02 h[1]β⁻1.165[1]
Xenon-135m 15.29 min[5]Isomeric Transition (>99.4%)[5]0.527 (IT)[5]
β⁻ (<0.6%)[5]1.678 (β⁻)[5]
Cesium-135 2.3 x 10⁶ years[7]β⁻-
Barium-135 Stable--

Table 1: Half-life and Decay Characteristics of Nuclides in the ¹³⁵Xe Decay Chain.

NuclideSpin/ParityFission Yield (from ²³⁵U)
Iodine-135 7/2+~6.4% (cumulative)[2]
This compound 3/2+[1]0.3% (direct)[4], 6.6% (total from fission)[1]
Cesium-135 7/2+-
Barium-135 3/2+-

Table 2: Nuclear Properties and Fission Yields.

Experimental Protocols

The characterization of the radioactive decay of this compound and its progeny involves a suite of experimental techniques. The following sections outline the methodologies for key measurements.

Measurement of Half-Life

Objective: To determine the half-life of this compound.

Methodology:

  • Sample Preparation: this compound can be produced by irradiating a Uranium target with neutrons in a research reactor. The gaseous xenon produced is then cryogenically separated and purified.

  • Detection System: A gas-filled proportional counter or a well-shielded gamma-ray spectrometer, such as a High-Purity Germanium (HPGe) detector, is used.

  • Data Acquisition: The activity of the ¹³⁵Xe sample is measured at regular time intervals. For gamma spectroscopy, the counts in the characteristic 249.8 keV gamma-ray peak of ¹³⁵Xe are recorded.[8]

  • Analysis: The natural logarithm of the count rate (activity) is plotted against time. The data points should fall on a straight line. The slope of this line is equal to the negative of the decay constant (λ). The half-life (t₁/₂) is then calculated using the formula: t₁/₂ = ln(2) / λ.

Beta Spectroscopy of this compound

Objective: To measure the energy spectrum of beta particles emitted during the decay of this compound and determine the maximum beta energy (Qβ).

Methodology:

  • Spectrometer Setup: A magnetic spectrometer or a solid-state detector like a silicon-lithium (Si(Li)) detector is used.[9] The detector is placed in a vacuum chamber to minimize energy loss of the beta particles in air.

  • Energy Calibration: The spectrometer is calibrated using standard beta sources with well-known endpoint energies, such as Strontium-90/Yttrium-90 or Carbon-14.

  • Measurement: The prepared this compound source is placed in front of the detector, and the energy spectrum of the emitted beta particles is recorded.

  • Data Analysis (Kurie Plot): The raw spectrum is corrected for background and detector response. A Kurie plot is then constructed by plotting √(N(E) / (pE * F(Z,E))) against the beta particle energy (E), where N(E) is the number of counts at energy E, p is the momentum, and F(Z,E) is the Fermi function which corrects for the Coulomb interaction between the emitted electron and the daughter nucleus. For an allowed transition, the Kurie plot should be a straight line. The intersection of this line with the energy axis gives the maximum beta energy (Qβ).

Gamma Spectroscopy of the Decay Chain

Objective: To identify and quantify the gamma rays emitted during the decay of the nuclides in the ¹³⁵Xe chain.

Methodology:

  • Detector System: A high-resolution HPGe detector is essential for resolving the different gamma-ray energies. The detector is typically shielded with lead to reduce background radiation.

  • Energy and Efficiency Calibration: The detector is calibrated for energy using standard multi-gamma sources (e.g., Europium-152, Radium-226). An efficiency calibration is also performed using sources with known activities and gamma-ray emission probabilities to determine the detector's efficiency as a function of energy.[10]

  • Measurement: The sample containing the radionuclides of interest is placed at a calibrated distance from the detector, and the gamma-ray spectrum is acquired over a sufficient period to obtain good statistics.

  • Analysis: The resulting spectrum is analyzed to identify the characteristic gamma-ray peaks of the nuclides in the decay chain (e.g., the 249.8 keV peak for ¹³⁵Xe). The area of each peak is determined, and by correcting for the detector efficiency and the gamma-ray emission probability, the activity of the corresponding nuclide can be calculated.

Determination of Branching Ratios

Objective: To measure the branching ratios for the decay of Xenon-135m (isomeric transition vs. beta decay).

Methodology:

  • Coincidence Measurement: This technique is crucial for determining branching ratios. It involves using two or more detectors to simultaneously detect the different radiations emitted in a decay sequence.

  • Experimental Setup: For ¹³⁵ᵐXe, a beta detector (e.g., a plastic scintillator) and a gamma detector (HPGe) would be used in a coincidence arrangement.

  • Data Acquisition: Events where a beta particle is detected in coincidence with a gamma ray are recorded. The energies of both radiations are measured for each coincident event.

  • Analysis: By analyzing the coincidence data, the number of decays proceeding through the beta decay branch can be determined. The number of isomeric transitions can be determined from the intensity of the 527 keV gamma ray from the decay of the metastable state. The branching ratio is the ratio of the number of decays for a specific mode to the total number of decays.[11][12]

Visualizations

The following diagrams illustrate the key pathways and relationships in the decay of this compound.

Xenon135_Decay_Chain Te135 Tellurium-135 (¹³⁵Te) ~19 s I135 Iodine-135 (¹³⁵I) 6.6 h Te135->I135 β⁻ Xe135 This compound (¹³⁵Xe) 9.14 h I135->Xe135 β⁻ Cs135 Cesium-135 (¹³⁵Cs) 2.3 x 10⁶ y Xe135->Cs135 β⁻ Ba135 Barium-135 (¹³⁵Ba) Stable Cs135->Ba135 β⁻

Caption: The primary radioactive decay chain leading to stable Barium-135.

Xenon135m_Decay Xe135m Xenon-135m (¹³⁵ᵐXe) 15.29 min Xe135 This compound (¹³⁵Xe) Xe135m->Xe135 Isomeric Transition (>99.4%) Cs135 Cesium-135 (¹³⁵Cs) Xe135m->Cs135 β⁻ Decay (<0.6%)

Caption: Decay modes of the metastable state, Xenon-135m.

Experimental_Workflow cluster_production Sample Production & Preparation cluster_measurement Decay Measurement cluster_analysis Data Analysis U_target Uranium Target Irradiation Neutron Irradiation U_target->Irradiation Separation Cryogenic Separation of Xenon Irradiation->Separation HalfLife Half-Life Measurement (Gamma Spectroscopy) Separation->HalfLife BetaSpec Beta Spectroscopy (Si(Li) Detector) Separation->BetaSpec GammaSpec Gamma Spectroscopy (HPGe Detector) Separation->GammaSpec DecayCurve Decay Curve Analysis HalfLife->DecayCurve KuriePlot Kurie Plot Analysis BetaSpec->KuriePlot PeakAnalysis Gamma Peak Analysis GammaSpec->PeakAnalysis

Caption: A generalized experimental workflow for characterizing this compound decay.

Conclusion

The radioactive decay of this compound is a multifaceted process with significant implications for nuclear science and technology. Its decay chain, initiated from fission and culminating in stable Barium-135, involves several key radionuclides with distinct properties. The experimental determination of these properties relies on a combination of sophisticated detection and spectroscopic techniques. This guide has provided a comprehensive overview of the decay products of this compound, presented the relevant quantitative data, and outlined the experimental methodologies used for their characterization. This information is crucial for researchers and professionals working in fields where the behavior of fission products is of importance.

References

Spontaneous Fission Sources of Xenon-135: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Xenon-135 (¹³⁵Xe) is a radioactive isotope of xenon with a half-life of approximately 9.1 hours.[1][2] It is most notable in the field of nuclear physics for having the largest known thermal neutron absorption cross-section, making it a significant neutron poison in nuclear reactors.[3][4] While ¹³⁵Xe is a fission product, it is primarily formed through the decay of its precursor, Iodine-135 (¹³⁵I). This guide provides an in-depth analysis of the spontaneous fission sources of this compound, detailing its formation pathways, fission yields from various actinides, and the experimental protocols used for its characterization.

Production Pathways of this compound

This compound is produced in nuclear fission through two main routes: directly as a fission fragment and indirectly from the beta decay of other fission products. The indirect pathway is the dominant source, accounting for approximately 95% of all ¹³⁵Xe produced.[2][5]

  • Direct Fission Yield: A small fraction, about 0.3% of U-235 fissions, results in the direct production of ¹³⁵Xe.[6]

  • Indirect Production via Beta Decay: The vast majority of ¹³⁵Xe originates from the beta decay of Iodine-135 (¹³⁵I).[1][2] ¹³⁵I itself is a fission product and is also produced from the rapid beta decay of Tellurium-135 (¹³⁵Te).[1][5] Due to the very short half-life of ¹³⁵Te (~19 seconds), ¹³⁵I is often considered the primary fission product in this decay chain.[1][5]

The mass 135 decay chain is the critical pathway for the formation of this compound.

DecayChain Te135 Tellurium-135 (¹³⁵Te) I135 Iodine-135 (¹³⁵I) Te135->I135 β⁻ decay t½ ≈ 19 s Xe135 This compound (¹³⁵Xe) I135->Xe135 β⁻ decay t½ ≈ 6.6 hr Cs135 Caesium-135 (¹³⁵Cs) Xe135->Cs135 β⁻ decay t½ ≈ 9.1 hr Ba135 Barium-135 (¹³⁵Ba) (Stable) Cs135->Ba135 β⁻ decay t½ ≈ 2.3 x 10⁶ yr

Figure 1: Mass 135 decay chain leading to the formation of stable Barium-135.

Table 1: Half-lives and Decay Modes for the Mass 135 Chain

Isotope Half-Life Primary Decay Mode
¹³⁵Te ~19 seconds[1][5] Beta Decay (β⁻)
¹³⁵I ~6.6 hours[1][7] Beta Decay (β⁻)
¹³⁵Xe ~9.1 hours[1][2] Beta Decay (β⁻)
¹³⁵Cs ~2.3 x 10⁶ years[5] Beta Decay (β⁻)

| ¹³⁵Ba | Stable | - |

Spontaneous Fission as a Source of ¹³⁵Xe

Spontaneous fission is a form of radioactive decay where a heavy nucleus splits into two or more lighter nuclei and other particles without external inducement.[8] This process is characteristic of very heavy actinides. The primary isotopes contributing to the natural environmental background of ¹³⁵Xe through spontaneous fission are Uranium-238 (due to its abundance) and various isotopes of Plutonium, Curium, and Californium in specific contexts like nuclear waste.[9][10] Californium-252 (²⁵²Cf) is a particularly strong source of spontaneous fission neutrons and is often used experimentally for this reason.[11]

Table 2: Cumulative Fission Yields of this compound from Various Isotopes

Fissile IsotopeFission TypeCumulative Yield (%)
Uranium-235Thermal Neutron6.53%[9][12]
Uranium-238Fast Neutron (1.0 MeV)6.81%[12]
Plutonium-239Thermal Neutron7.60%[9][12]
Plutonium-239Fast Neutron (1.0 MeV)7.43%[12]
Californium-252Spontaneous Fission4.19%[11]

Note: Fission yields for spontaneous fission of U-238 and Pu-240 are not as readily available in standard libraries but are considered sources.[9][10] Fast neutron fission yields can serve as an approximation.

Experimental Protocols for ¹³⁵Xe Characterization

The determination of fission yields and the production of ¹³⁵Xe for calibration and study often involves the collection and analysis of gases produced from a spontaneous fission source, such as ²⁵²Cf.

This method involves placing a solution containing a dissolved ²⁵²Cf salt into a sealed, gas-tight chamber.[11]

  • Fission Product Accumulation: Over time, ²⁵²Cf undergoes spontaneous fission. Non-gaseous fission products remain in the solution, while gaseous products, including xenon and its iodine precursor, accumulate in the "head-space" gas above the solution.[11]

  • Gas Extraction: The accumulated gas in the head-space is periodically purged from the chamber.

  • Separation and Analysis: The extracted gas mixture is then processed, typically using gas chromatography, to separate the xenon isotopes from other gases. The purified ¹³⁵Xe can then be quantified using gamma-ray spectroscopy or other radiometric methods.

A more sophisticated technique involves using a helium jet to transport fission fragments from a solid source for analysis.[11] This method is particularly useful for studying short-lived isotopes.

  • Source and Thermalization: A thin, electroplated film of ²⁵²Cf is placed in a chamber filled with helium gas. Fission fragments ejected from the source are thermalized (slowed down) by the helium.[11]

  • Gas Transport: The chamber is continuously purged with helium, creating a "jet" that transports the thermalized fission products out of the chamber.[11]

  • Cryogenic Trapping: The helium gas stream is passed through a charcoal trap cooled with liquid nitrogen. The xenon and other fission gases adsorb onto the cold charcoal, while the helium passes through.

  • Thermal Desorption and Separation: The charcoal trap is heated to release the captured fission gases. This gas mixture is then injected into a gas chromatograph (GC). The GC column separates the different gases based on their chemical properties and interaction with the column material.[11]

  • Detection and Measurement: As the separated xenon gas elutes from the GC column, it passes through a detector, such as a NaI or High-Purity Germanium (HPGe) gamma-ray detector, to measure the activity and confirm the purity of the ¹³⁵Xe.[11]

ExperimentalWorkflow He-Jet Collection and Gas Chromatography Workflow cluster_collection Collection cluster_trapping Trapping & Desorption cluster_analysis Separation & Analysis CfSource ²⁵²Cf Source on Thin Film CollectionChamber Helium-filled Collection Chamber HeJet Helium Gas Flow (He-Jet) CollectionChamber->HeJet Fission Fragments Transported CharcoalTrap Liquid N₂ Cooled Charcoal Trap HeJet->CharcoalTrap Xe Adsorbs GC Gas Chromatograph (GC Separation) CharcoalTrap->GC Released Gases Injected Heater Heating Element Heater->CharcoalTrap Thermal Desorption Detector Gamma-Ray Detector (e.g., HPGe) GC->Detector Separated ¹³⁵Xe

Figure 2: Workflow for collecting and analyzing ¹³⁵Xe from a ²⁵²Cf spontaneous fission source.

Conclusion

This compound is a critical isotope in nuclear science, primarily produced via the decay of ¹³⁵I, which is a high-yield product of nuclear fission. Spontaneous fission of heavy actinides, particularly U-238, Pu-240, and Cf-252, serves as a natural and experimental source of ¹³⁵Xe. The quantitative fission yields and decay chain dynamics are well-characterized, allowing for precise modeling of its behavior. Experimental protocols, ranging from simple head-space collection to sophisticated He-jet transport systems coupled with gas chromatography, enable the isolation and measurement of ¹³⁵Xe for various research applications. A thorough understanding of these production sources and measurement techniques is essential for professionals in nuclear engineering, environmental monitoring, and related scientific fields.

References

Methodological & Application

Application Notes and Protocols for the Detection of Xenon-135 in Nuclear Reactor Off-Gas

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

Xenon-135 (¹³⁵Xe) is a radioactive isotope of xenon produced as a fission product in nuclear reactors.[1] It is of significant interest due to its extremely large neutron absorption cross-section, which makes it a potent neutron poison that can affect reactor operation and safety.[1][2] Monitoring the concentration of ¹³⁵Xe in reactor off-gas is crucial for several reasons, including verifying reactor operational parameters, detecting fuel element failures, and for environmental monitoring and nuclear safeguards.[3][4] This document provides detailed application notes and protocols for the primary methods used to detect and quantify ¹³⁵Xe in the off-gas streams of nuclear reactors.

Significance of this compound Monitoring

The presence and concentration of ¹³⁵Xe in a reactor's off-gas system can provide valuable insights into the state of the reactor core. An unexpected increase in ¹³⁵Xe levels can be an early indicator of cladding defects in fuel rods, allowing for timely intervention. Furthermore, accurate measurement of xenon isotopes is a key component of international monitoring systems for verifying compliance with nuclear test-ban treaties.[5]

Detection Methodologies

Several analytical techniques are employed for the detection of ¹³⁵Xe in nuclear reactor off-gas. The choice of method often depends on the required sensitivity, the complexity of the gas matrix, and the operational constraints of the monitoring environment. The principal methods are:

  • Gamma-Ray Spectroscopy: This is the most common technique and relies on the detection of the characteristic gamma rays emitted by ¹³⁵Xe.

  • Beta-Gamma Coincidence Counting: A highly sensitive method that provides excellent discrimination against background radiation.

  • Mass Spectrometry: Used for isotopic analysis of xenon, providing precise ratios of different xenon isotopes.

  • Gas Chromatography: Primarily used as a separation technique to isolate xenon from other gases before measurement.

Application Note: Gamma-Ray Spectroscopy for this compound Detection

Principle

Gamma-ray spectroscopy is a non-destructive analytical technique used to identify and quantify radioactive isotopes. ¹³⁵Xe decays with a half-life of 9.14 hours and emits a characteristic gamma-ray at an energy of 249.8 keV.[6][7] By measuring the energy and intensity of these gamma rays from a sample of reactor off-gas, the concentration of ¹³⁵Xe can be determined.

Instrumentation

A typical gamma-ray spectroscopy system consists of a detector, associated electronics for signal processing, and a multichannel analyzer (MCA) to generate the energy spectrum. Several types of detectors are suitable for ¹³⁵Xe detection, each with its own advantages and disadvantages.

  • High-Purity Germanium (HPGe) Detectors: These detectors offer the best energy resolution, allowing for the clear identification of the 249.8 keV peak even in complex spectra with multiple gamma-emitting isotopes.[8][9] However, they require cryogenic cooling to operate.[10][11]

  • Cadmium Zinc Telluride (CZT) Detectors: CZT detectors are semiconductor detectors that can operate at room temperature, making them suitable for portable or in-situ monitoring applications.[12][13] They offer good energy resolution, though not as high as HPGe detectors.[14]

  • Sodium Iodide (NaI) Scintillation Detectors: NaI(Tl) detectors are widely used due to their high detection efficiency and lower cost.[15][16] Their energy resolution is lower than that of semiconductor detectors, which can be a limitation in complex gas mixtures.[17]

Data Presentation
Detector TypeEnergy Resolution (FWHM @ 662 keV)Operating TemperatureKey AdvantagesKey Disadvantages
HPGe < 2 keVCryogenic (~77 K)Excellent energy resolution.[8][9]Requires liquid nitrogen or mechanical cooling.[10]
CZT ~1-3%Room TemperatureRoom temperature operation, compact.[12][13]Smaller crystal sizes, higher cost than scintillators.[18]
NaI(Tl) ~6-8%Room TemperatureHigh efficiency, lower cost.[15][16]Poor energy resolution.[17]
Experimental Protocol: ¹³⁵Xe Detection using HPGe Gamma-Ray Spectroscopy
  • Sample Collection and Preparation:

    • Extract a representative sample of off-gas from the reactor's off-gas line into a shielded sample container (e.g., a Marinelli beaker).

    • The volume of the gas sample will depend on the expected ¹³⁵Xe concentration and the detector efficiency.

    • If necessary, pre-concentrate the xenon from the off-gas sample using a cryogenic trap or a charcoal adsorption system.

  • System Setup and Calibration:

    • Ensure the HPGe detector is cooled to its operating temperature.

    • Perform an energy calibration of the spectrometer using standard radioactive sources with well-known gamma-ray energies (e.g., ¹³⁷Cs, ⁶⁰Co).

    • Perform an efficiency calibration using a calibrated multi-nuclide source in the same geometry as the gas sample.

  • Data Acquisition:

    • Place the gas sample in a reproducible position in front of the HPGe detector.

    • Acquire a gamma-ray spectrum for a sufficient amount of time to achieve good counting statistics in the 249.8 keV peak. The acquisition time will vary depending on the sample activity.[19]

  • Data Analysis:

    • Identify the 249.8 keV photopeak corresponding to ¹³⁵Xe in the acquired spectrum.[20]

    • Determine the net peak area by subtracting the background continuum.

    • Calculate the activity of ¹³⁵Xe in the sample using the following formula: Activity (Bq) = Net Peak Area / (Acquisition Time (s) * Gamma-Ray Intensity * Detector Efficiency at 249.8 keV)

    • The gamma-ray intensity for the 249.8 keV emission of ¹³⁵Xe is approximately 90%.

    • Correct the calculated activity for radioactive decay back to the time of sample collection.

    • Relate the activity to the concentration of ¹³⁵Xe in the original off-gas stream.

Gamma_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis Gamma-Ray Analysis Gas_Sampling Off-Gas Sampling Xenon_Separation Xenon Separation (Optional) Gas_Sampling->Xenon_Separation HPGe_Detector HPGe Detector Xenon_Separation->HPGe_Detector Place Sample Data_Acquisition Data Acquisition HPGe_Detector->Data_Acquisition Spectrum_Analysis Spectrum Analysis Data_Acquisition->Spectrum_Analysis Concentration_Calc ¹³⁵Xe Concentration Calculation Spectrum_Analysis->Concentration_Calc Report Report Concentration_Calc->Report

Workflow for ¹³⁵Xe detection by Gamma-Ray Spectroscopy.

Application Note: Beta-Gamma Coincidence Counting for this compound Detection

Principle

Beta-gamma coincidence counting is a highly sensitive technique that significantly reduces background interference.[5] ¹³⁵Xe decays via beta emission followed by the emission of a 249.8 keV gamma-ray.[21] This method involves detecting both the beta particle and the coincident gamma-ray simultaneously. By only counting events where both a beta particle and a gamma-ray are detected within a very short time window, the background from non-coincident radiation sources is effectively eliminated, leading to a much lower minimum detectable concentration.[22][23]

Instrumentation

A typical beta-gamma coincidence system includes:

  • A plastic scintillation cell to detect beta particles. The off-gas sample is introduced directly into this cell.

  • A surrounding gamma-ray detector, often a NaI(Tl) scintillator, to detect the coincident gamma-rays.[22]

  • Coincidence electronics to identify events where signals from both detectors arrive within a specified time window.

  • A two-dimensional multichannel analyzer to record the beta and gamma energies for each coincident event.

Data Presentation
ParameterBeta-Gamma Coincidence CountingGamma-Ray Spectroscopy (HPGe)
Sensitivity Very HighHigh
Selectivity ExcellentVery Good
Background Rejection Excellent[22]Good
Instrumentation Complexity HighModerate
Minimum Detectable Concentration Can be < 1 mBq/m³[21]Higher than coincidence counting
Experimental Protocol: ¹³⁵Xe Detection using Beta-Gamma Coincidence Counting
  • Sample Collection and Purification:

    • Collect a sample of off-gas.

    • It is crucial to separate xenon from other radioactive gases, particularly radon, which can interfere with the measurement.[23] This is typically done using gas chromatography or a series of cold traps.[24][25]

  • System Setup and Calibration:

    • Calibrate the energy response of both the beta and gamma detectors using appropriate sources.

    • Determine the coincidence efficiency of the system using a calibrated source that emits both beta particles and gamma-rays in coincidence (e.g., ⁶⁰Co).

  • Data Acquisition:

    • Introduce the purified xenon sample into the plastic scintillation cell.

    • Acquire a two-dimensional beta-gamma spectrum for a predetermined time.

  • Data Analysis:

    • In the 2D spectrum, define a region of interest (ROI) corresponding to the expected beta and gamma energies for ¹³⁵Xe decay.

    • Sum the counts within this ROI.

    • Calculate the activity of ¹³⁵Xe using the count rate in the ROI and the predetermined system efficiency.

    • Correct for radioactive decay and relate the activity to the concentration in the original off-gas sample.

Beta_Gamma_Workflow cluster_prep Sample Preparation cluster_analysis Coincidence Counting Gas_Sampling Off-Gas Sampling Gas_Chromatography Gas Chromatography (Xenon Purification) Gas_Sampling->Gas_Chromatography Coincidence_Detector Beta-Gamma Detector Gas_Chromatography->Coincidence_Detector Introduce Sample Data_Acquisition 2D Data Acquisition Coincidence_Detector->Data_Acquisition ROI_Analysis Region of Interest Analysis Data_Acquisition->ROI_Analysis Concentration_Calc ¹³⁵Xe Concentration Calculation ROI_Analysis->Concentration_Calc Report Report Concentration_Calc->Report

Workflow for ¹³⁵Xe detection by Beta-Gamma Coincidence Counting.

Supporting Techniques

Mass Spectrometry

Mass spectrometry can be used to determine the isotopic composition of xenon in the off-gas.[3] While not typically used for quantifying the radioactive ¹³⁵Xe due to its short half-life and low concentration, it is invaluable for measuring stable xenon isotopes, which can provide information about fuel burnup and other reactor parameters.[26]

Gas Chromatography

Gas chromatography is a powerful technique for separating the components of a gas mixture.[27] In the context of ¹³⁵Xe detection, it is used as a sample preparation step to isolate xenon from other noble gases (like krypton and argon) and other interfering components in the off-gas stream before analysis by one of the radiometric methods described above.[24][25]

Conclusion

The detection of ¹³⁵Xe in nuclear reactor off-gas is a critical aspect of reactor operation and safety monitoring. Gamma-ray spectroscopy, particularly with HPGe detectors, offers excellent specificity for identifying ¹³⁵Xe. For applications requiring the highest sensitivity, beta-gamma coincidence counting is the method of choice. The selection of the most appropriate method will depend on the specific requirements of the measurement, including the need for sensitivity, the complexity of the sample matrix, and logistical considerations.

References

Application Notes and Protocols for the Identification of Xenon-135 using Gamma Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon-135 (¹³⁵Xe) is a radioactive isotope of xenon with a half-life of 9.14 hours.[1][2] It is a significant fission product, primarily resulting from the beta decay of Iodine-135 (¹³⁵I).[1][2] In the context of nuclear medicine and radiopharmaceutical development, particularly in facilities producing isotopes through fission, the accurate identification and quantification of ¹³⁵Xe are crucial for safety, quality control, and regulatory compliance. Gamma spectroscopy is a primary analytical technique for the identification and quantification of gamma-emitting radionuclides like ¹³⁵Xe. This document provides detailed application notes and protocols for the identification of this compound using gamma spectroscopy.

Principle of Detection

The identification of ¹³⁵Xe via gamma spectroscopy is based on the detection of its characteristic gamma-ray emission. Upon decay, ¹³⁵Xe predominantly emits a gamma-ray with an energy of 249.8 keV.[3][4][5][6] By using a high-resolution gamma-ray detector, such as a High-Purity Germanium (HPGe) detector, it is possible to resolve this specific gamma-ray peak from the background and other radioactive sources, allowing for unambiguous identification and quantification.

Quantitative Data Summary

The nuclear decay properties of this compound are well-characterized. The following table summarizes the key quantitative data relevant to its identification by gamma spectroscopy.

ParameterValueReference
Half-life9.14 ± 0.02 hours[1]
Primary Gamma-ray Energy249.8 keV[3][4][5][6]
Gamma-ray Emission Probability90%[5]
Decay ModeBeta Decay (to ¹³⁵Cs)[1]
Precursor IsotopeIodine-135 (¹³⁵I)[2][3]
¹³⁵I Half-life6.57 hours[7]

Decay Pathway

The production of this compound is intricately linked to the decay of Iodine-135. The following diagram illustrates this decay pathway.

DecayPathway cluster_fission Fission Products cluster_decay Decay Chain Te-135 Te-135 I-135 I-135 Te-135->I-135 β⁻ decay (t½ ≈ 19 s) Xe-135 Xe-135 I-135->Xe-135 β⁻ decay (t½ = 6.57 h) Cs-135 Cs-135 Xe-135->Cs-135 β⁻ decay (t½ = 9.14 h) γ = 249.8 keV

Caption: Decay pathway of this compound from Tellurium-135.

Experimental Protocol: Identification of this compound in a Gaseous Sample

This protocol outlines the steps for the identification of ¹³⁵Xe in a gaseous sample using a High-Purity Germanium (HPGe) detector.

1. Objective: To qualitatively and quantitatively identify this compound in a gaseous sample by detecting its 249.8 keV gamma-ray emission.

2. Materials and Equipment:

  • High-Purity Germanium (HPGe) detector system (coaxial or well-type)

  • Multichannel Analyzer (MCA) and associated data acquisition software

  • Lead shielding for the detector

  • Gas-tight sample container (e.g., Marinelli beaker for gases, gas cylinder)

  • Gas transfer system (vacuum pump, tubing, pressure gauges)

  • Calibration sources (e.g., ¹³³Ba, ¹³⁷Cs, ⁶⁰Co) for energy and efficiency calibration

  • Liquid nitrogen (for cooled HPGe detectors)

3. Experimental Workflow Diagram:

Caption: Experimental workflow for this compound identification.

4. Detailed Methodology:

4.1. System Preparation and Calibration:

  • Detector Cooldown: For liquid nitrogen-cooled HPGe detectors, ensure the dewar is filled and the detector is at its operating temperature. For electrically cooled systems, ensure the cooling system is active.

  • System Power-up: Turn on the detector bias supply, preamplifier, amplifier, and MCA.

  • Energy Calibration:

    • Place a standard multi-gamma calibration source (e.g., ¹³³Ba, ¹⁵²Eu) at a reproducible geometry relative to the detector.

    • Acquire a spectrum for a sufficient time to obtain well-defined photopeaks.

    • Identify the centroids of known gamma-ray peaks and create a calibration curve of channel number versus energy.

  • Efficiency Calibration:

    • Using the same calibration source and geometry, determine the detector's efficiency at various energies.

    • Fit the efficiency data to a function to allow for the determination of the efficiency at 249.8 keV.

4.2. Sample Preparation and Handling:

  • Container Preparation: Ensure the gas sample container is clean and leak-proof. If necessary, evacuate the container using a vacuum pump.

  • Sample Introduction: Carefully transfer the gaseous sample into the container. For quantitative analysis, the pressure, temperature, and volume of the gas should be accurately known.

  • Sealing: Securely seal the container to prevent any leakage of the radioactive gas.

  • Decontamination Check: Perform a wipe test on the exterior of the sample container to check for any external contamination.

4.3. Data Acquisition:

  • Background Measurement: Before measuring the sample, acquire a background spectrum for a time comparable to the planned sample measurement time. This will allow for the identification of background gamma-ray lines and their subsequent subtraction from the sample spectrum.

  • Sample Measurement:

    • Place the gas sample container in a reproducible position on or in the detector shield.

    • Start the data acquisition.

    • The acquisition time should be sufficient to obtain a statistically significant peak at 249.8 keV. This will depend on the expected activity of the sample. For low-activity samples, longer counting times (several hours) may be necessary.[3]

4.4. Data Analysis:

  • Spectrum Visualization: Display the acquired gamma-ray spectrum.

  • Peak Identification:

    • Locate the photopeak at approximately 249.8 keV.

    • Confirm the energy of the peak using the energy calibration.

  • Peak Analysis:

    • Perform a region of interest (ROI) analysis on the 249.8 keV peak.

    • Calculate the net peak area by subtracting the background continuum under the peak. Many spectroscopy software packages have automated peak fitting routines that can be used for this purpose.

  • Activity Calculation (Quantitative Analysis):

    • The activity of ¹³⁵Xe in the sample can be calculated using the following formula:

      Activity (Bq) = Net Peak Area / (Acquisition Time (s) * Emission Probability * Detector Efficiency)

    • Where:

      • Net Peak Area: The total counts in the 249.8 keV photopeak after background subtraction.

      • Acquisition Time: The duration of the sample measurement in seconds.

      • Emission Probability: The probability of a 249.8 keV gamma-ray being emitted per decay of ¹³⁵Xe (0.90).

      • Detector Efficiency: The full-energy peak efficiency of the detector at 249.8 keV for the specific sample geometry.

  • Decay Correction: If there is a significant time delay between sample collection and measurement, the activity should be decay-corrected back to the time of collection using the half-life of ¹³⁵Xe (9.14 hours).

Safety Precautions

  • Handle all radioactive samples with appropriate personal protective equipment (PPE), including gloves and lab coats.

  • Work in a well-ventilated area, preferably a fume hood, when handling gaseous radioactive samples.

  • All sample handling and measurements should be performed in a designated radioactive materials area.

  • Follow all institutional and regulatory guidelines for the handling and disposal of radioactive materials.

Conclusion

Gamma spectroscopy provides a reliable and accurate method for the identification and quantification of this compound. By following the detailed protocol outlined in these application notes, researchers, scientists, and drug development professionals can confidently perform ¹³⁵Xe analysis for a variety of applications. The characteristic 249.8 keV gamma-ray peak serves as a distinct signature for the presence of this important radionuclide.

References

Application Notes and Protocols for Mass Spectrometry-Based Analysis of Xenon-135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon-135 (¹³⁵Xe) is a radioactive isotope of xenon with a half-life of 9.14 hours. It is a major fission product of uranium-235 and plutonium-239, making its detection and quantification critical in nuclear reactor operations, environmental monitoring, and nuclear test ban treaty verification.[1][2][3] In the medical field, xenon isotopes are utilized in imaging and as anesthetics.[4] This document provides detailed application notes and experimental protocols for the analysis of this compound using advanced mass spectrometry techniques.

Mass Spectrometry Techniques for this compound Analysis

Several mass spectrometry (MS) techniques can be employed for the analysis of xenon isotopes. The choice of technique depends on the sample matrix, required sensitivity, and the specific goals of the analysis. The primary methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A versatile and widely available technique, particularly useful for the analysis of volatile compounds in complex mixtures.[5] Headspace sampling is commonly used to introduce gaseous analytes into the GC-MS system.

  • Static Vacuum Mass Spectrometry (SVMS): A high-sensitivity technique specifically designed for the analysis of noble gases. It involves introducing a purified gas sample into a high-vacuum chamber for an extended measurement period.[6][7][8] This category includes high-resolution magnetic-sector mass spectrometers and quadrupole ion trap mass spectrometers.

Quantitative Data Summary

The following table summarizes the quantitative performance of various mass spectrometry techniques for the analysis of xenon isotopes. It is important to note that performance can vary based on the specific instrument, sample matrix, and experimental conditions.

Mass Spectrometry TechniqueAnalyte(s)Sample MatrixLimit of Detection (LOD) / PrecisionReference(s)
Headspace GC-MS/MS XenonHuman Urine~0.5 nmol/mL[9]
Headspace GC-MS Krypton, XenonAtmosphereKr: 3.3 x 10⁻⁸ (V/V), Xe: 2.6 x 10⁻⁹ (V/V)[5]
Static Vacuum MS (Helix MC Plus) Stable Xenon IsotopesGasRSD < 0.24% for major isotope ratios[6]
Static Vacuum Quadrupole Ion Trap MS Krypton, XenonGasPrecision of 0.6‰ for ⁸⁶Kr/⁸⁴Kr ratio[10][11]

Experimental Protocols

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

This protocol outlines the analysis of gaseous samples for this compound using headspace GC-MS.

1. Sample Preparation (Headspace Vial Preparation):

1.1. Use a clean, gas-tight headspace vial (e.g., 20 mL).

1.2. For gas samples, carefully transfer the sample into the vial using a gas-tight syringe. Ensure the vial is sealed immediately with a PTFE/silicone septum and aluminum cap.

1.3. For liquid samples (e.g., water), place a known volume of the sample into the vial. The vial should not be completely filled to allow for a sufficient headspace. Seal the vial as described above.

1.4. An internal standard (e.g., a known amount of a non-interfering noble gas isotope) can be added to the vial for improved quantification.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 990 Micro GC or similar.

  • Column: A column suitable for permanent gas separation, such as a Molsieve 5Å or a PoraPLOT U.[12]

    • Example: Agilent CP-Molsieve 5Å, 20 m length.[12]

  • Carrier Gas: Helium or Argon.

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at 10°C/min.

    • Final Hold: Hold at 150°C for 5 minutes.

    • (Note: The temperature program should be optimized based on the specific column and instrument.)

  • Injector: Headspace autosampler.

    • Vial Equilibration Time: 20 minutes at 37°C.[4]

    • Injection Volume: 1 mL of the headspace gas.

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Mass Scan Range: m/z 120-140 to cover all xenon isotopes.

  • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor the specific m/z of ¹³⁵Xe (nominal mass 135). Other isotopes can be monitored for isotopic ratio analysis (e.g., m/z 129, 131, 132, 134, 136).

3. Data Analysis:

3.1. Identify the this compound peak based on its retention time and mass spectrum.

3.2. Quantify the amount of this compound by integrating the peak area.

3.3. If an internal standard is used, calculate the response factor and determine the concentration of this compound relative to the internal standard.

3.4. For validation, analyze a certified reference material or a spiked sample to determine accuracy and precision.

Protocol 2: Static Vacuum Mass Spectrometry (SVMS) for High-Precision this compound Isotope Ratio Analysis

This protocol is intended for high-sensitivity and high-precision isotopic analysis of xenon, including ¹³⁵Xe, using a noble gas mass spectrometer.

1. Sample Preparation and Purification:

1.1. The gas sample containing xenon must be purified to remove other noble gases and active components.[6]

1.2. This is typically achieved using a series of cryogenic traps and getters. The sample is passed through traps cooled with liquid nitrogen to selectively freeze out less volatile gases, while getters (e.g., zirconium-aluminum alloys) are used to remove reactive gases.

2. SVMS Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution magnetic-sector noble gas mass spectrometer (e.g., Thermo Scientific Helix MC Plus) or a Quadrupole Ion Trap Mass Spectrometer (QITMS).[6][10]

  • Ion Source: Nier-type electron impact source.[8]

  • Vacuum System: Must be capable of achieving ultra-high vacuum (<10⁻⁹ mbar).

  • Sample Introduction: The purified xenon gas is expanded into the statically operated mass spectrometer volume.

  • Measurement Mode: Static vacuum mode, where the sample is held in the mass spectrometer for an extended period to accumulate data.[10]

  • Detectors: Faraday cups for high-abundance isotopes and electron multipliers for low-abundance isotopes.

3. Data Acquisition and Analysis:

3.1. The ion beams of the different xenon isotopes are measured simultaneously (with multiple collectors) or sequentially (by peak jumping).

3.2. Data is collected over a prolonged period (minutes to hours) to improve statistical precision.[10]

3.3. Isotope ratios (e.g., ¹³⁵Xe/¹³²Xe) are calculated from the integrated ion currents.

3.4. The measured ratios are corrected for mass discrimination effects using a reference gas of known isotopic composition.[6]

Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Gas or Liquid Sample Vial Headspace Vial Sample->Vial Introduction GC Gas Chromatograph Vial->GC Headspace Injection MS Mass Spectrometer GC->MS Separation & Ionization Data Raw Data MS->Data Analysis Quantification & Identification Data->Analysis

Caption: Headspace GC-MS workflow for this compound analysis.

SVMS_Workflow cluster_prep Sample Preparation cluster_analysis SVMS Analysis cluster_data Data Processing RawSample Gas Sample Purification Cryogenic Traps & Getters RawSample->Purification Purification SVMS Static Vacuum Mass Spectrometer Purification->SVMS Introduction IonCurrents Ion Current Data SVMS->IonCurrents RatioCalculation Isotope Ratio Calculation IonCurrents->RatioCalculation

Caption: Static Vacuum Mass Spectrometry workflow for this compound analysis.

Conclusion

Mass spectrometry offers powerful and sensitive methods for the analysis of this compound. Headspace GC-MS provides a robust and widely accessible technique for quantitative analysis in various matrices. For high-precision isotopic ratio measurements, Static Vacuum Mass Spectrometry is the method of choice, delivering exceptional accuracy and sensitivity. The selection of the appropriate technique and the careful implementation of the experimental protocols outlined in these notes will enable researchers to obtain reliable and accurate data for their specific applications.

References

Application Notes: Xenon Isotopes in Geological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: The Use of Xenon Isotopes as Tracers in Geological Dating and Provenance

Note on Xenon-135: Direct geological dating using this compound (¹³⁵Xe) as a tracer is not a viable method. This compound is a synthetic radionuclide with a very short half-life of approximately 9.14 hours[1][2][3][4]. This rapid decay makes it unsuitable for dating geological materials, which form over timescales of thousands to billions of years. The primary significance of ¹³⁵Xe is in the field of nuclear engineering, where it is known as the most powerful neutron poison, significantly impacting the operation of nuclear reactors[1][2][3][5].

While ¹³⁵Xe itself is not used for dating, other isotopes of xenon are invaluable tools in geochemistry and geochronology. These applications primarily involve measuring the isotopic ratios of xenon to understand the age and origin of geological samples. This document outlines the principles and protocols for two major applications: Iodine-Xenon (I-Xe) dating of early solar system materials and the use of fissiogenic xenon for tracing Earth's history.

Application: Iodine-Xenon (I-Xe) Geochronology

The Iodine-Xenon (I-Xe) dating method is a powerful tool for determining the relative ages of meteorites and other early Solar System materials[6][7]. It provides a high-resolution chronometer for events that occurred within the first few tens of millions of years of Solar System formation. The method is based on the decay of the extinct radionuclide Iodine-129 (¹²⁹I) to Xenon-129 (¹²⁹Xe).

1.1 Principle

The I-Xe dating system relies on the beta decay of ¹²⁹I, which has a half-life of 16.1 million years, into the stable isotope ¹²⁹Xe[7][8]. At the time of the solar nebula's condensation, ¹²⁹I was incorporated into solid bodies like meteorites. As these bodies cooled, the ¹²⁹Xe produced from ¹²⁹I decay was trapped within the mineral lattice.

By measuring the ratio of radiogenic ¹²⁹Xe (denoted as ¹²⁹Xe*) to a stable iodine isotope (¹²⁷I), scientists can infer the initial ¹²⁹I/¹²⁷I ratio at the time the mineral closed to xenon loss. Since the initial abundance of ¹²⁹I in the solar nebula is assumed to have been relatively uniform, variations in this initial ratio can be used to establish a precise relative chronology of events in the early Solar System[6][7].

1.2 Experimental Protocol: I-Xe Dating by Neutron Irradiation and Mass Spectrometry

The protocol involves irradiating the sample with neutrons to convert a known fraction of stable ¹²⁷I into ¹²⁸Xe. The subsequent analysis of xenon isotopes released at different temperatures allows for the determination of the ¹²⁹Xe*/¹²⁷I ratio.

Methodology:

  • Sample Preparation:

    • Select whole-rock samples or mineral separates (e.g., chondrules, feldspars) from meteorites.

    • Clean the samples to remove terrestrial contamination.

    • Wrap the samples in high-purity aluminum foil along with a standard (monitor) with a known I/Xe ratio.

  • Neutron Irradiation:

    • Irradiate the samples and monitors in a nuclear reactor with a well-characterized neutron flux.

    • The (n,γ) reaction on ¹²⁷I produces ¹²⁸Xe via the short-lived ¹²⁸I. This allows the iodine concentration to be measured as a xenon isotope.

  • Stepwise Heating Mass Spectrometry:

    • Place the irradiated sample in the extraction line of a noble gas mass spectrometer.

    • Heat the sample in a series of temperature steps (e.g., from 600°C to 1600°C).

    • At each step, the released xenon gas is purified by removing active gases using getters.

    • The isotopic composition of the purified xenon is then measured in the mass spectrometer.

  • Data Analysis:

    • Correct the measured xenon isotopic ratios for atmospheric contamination, instrumental mass fractionation, and interfering isotopes produced during irradiation.

    • Plot the data on an isochron diagram: ¹²⁹Xe/¹³²Xe versus ¹²⁸Xe/¹³²Xe.

    • Samples from different temperature steps that are co-genetic will form a straight line (isochron).

    • The slope of this isochron corresponds to the ¹²⁹Xe/¹²⁸Xe ratio, which is directly proportional to the initial ¹²⁹I/¹²⁷I ratio in the sample.

Application: Fissiogenic Xenon Tracers

Xenon isotopes are also produced by the spontaneous fission of heavy elements, primarily Plutonium-244 (²⁴⁴Pu) and Uranium-238 (²³⁸U)[7][9]. The distinct isotopic signatures of fission-produced xenon can be used to trace the differentiation of the Earth and understand mantle-crust evolution.

2.1 Principle

  • ²⁴⁴Pu Fission: The extinct radionuclide ²⁴⁴Pu (half-life of 80 million years) was a significant source of fissiogenic xenon (¹³¹Xe, ¹³²Xe, ¹³⁴Xe, ¹³⁶Xe) in the early Earth[9]. Its decay products provide a snapshot of early mantle processes.

  • ²³⁸U Fission: The long-lived ²³⁸U (half-life of 4.47 billion years) continuously produces fissiogenic xenon throughout Earth's history[9].

The ratio of xenon isotopes from these two sources can distinguish between ancient, degassed mantle reservoirs and more primitive, gas-rich reservoirs. For example, excess ¹²⁹Xe from ¹²⁹I decay and fissiogenic xenon from ²⁴⁴Pu decay found in Mid-Ocean Ridge Basalts (MORBs) and well gases provide evidence for the early degassing of the Earth's mantle[7][8].

2.2 Experimental Protocol: Noble Gas Mass Spectrometry

The protocol is similar to that for I-Xe dating but does not require neutron irradiation. The focus is on the precise measurement of natural xenon isotopic abundances.

Methodology:

  • Sample Collection: Collect rock or gas samples (e.g., MORB glasses, mantle xenoliths, CO₂-rich well gases) using ultra-high vacuum techniques to prevent atmospheric contamination.

  • Gas Extraction: Crush or heat the sample under vacuum to release trapped gases.

  • Gas Purification: Separate xenon from other gases using a series of cryogenic traps and getters.

  • Mass Spectrometry: Analyze the isotopic composition of the purified xenon using a high-precision static vacuum mass spectrometer.

  • Data Analysis: Compare the measured isotopic ratios (e.g., ¹³⁶Xe/¹³⁰Xe, ¹²⁹Xe/¹³⁰Xe) to known atmospheric, solar, and fission-component values to determine the contributions from different sources (radiogenic, fissiogenic, primordial).

Data Presentation

Table 1: Key Xenon Isotopes in Geochemical Studies

IsotopeTypeOriginHalf-LifeApplication
¹²⁹Xe Stable, RadiogenicPrimordial; decay of ¹²⁹IStableI-Xe dating of early solar system materials[6][7][8][9]
¹³¹Xe Stable, FissiogenicPrimordial; fission of ²³⁸U & ²⁴⁴PuStableTracing mantle degassing and differentiation[7][9]
¹³²Xe Stable, FissiogenicPrimordial; fission of ²³⁸U & ²⁴⁴PuStableTracing mantle degassing and differentiation[7][9]
¹³⁴Xe Stable, FissiogenicPrimordial; fission of ²³⁸U & ²⁴⁴PuStableTracing mantle degassing and differentiation[7][9]
¹³⁶Xe Stable, FissiogenicPrimordial; fission of ²³⁸U & ²⁴⁴PuStableTracing mantle degassing and differentiation[7][9]
¹³⁵Xe RadioactiveFission product of U and Pu9.14 hoursNot used for dating; monitor for nuclear activity[1][6][10]
¹²⁴Xe StablePrimordial>1.1 x 10²² yearsUsed as a tracer in groundwater studies[11]

Visualizations

Diagrams

G cluster_decay Iodine-Xenon Decay Pathway cluster_fission Fissiogenic Xenon Pathways I129 Iodine-129 (¹²⁹I) Half-life: 16.1 Myr Xe129 Xenon-129 (¹²⁹Xe) Stable I129->Xe129 Beta Decay Pu244 Plutonium-244 (²⁴⁴Pu) Half-life: 80 Myr FissionXe Fissiogenic Xenon (¹³¹, ¹³², ¹³⁴, ¹³⁶Xe) Pu244->FissionXe Spontaneous Fission U238 Uranium-238 (²³⁸U) Half-life: 4.47 Gyr U238->FissionXe Spontaneous Fission

Caption: Decay and fission pathways producing key Xenon isotopes for geological studies.

G cluster_workflow Conceptual Workflow for I-Xe Dating Sample 1. Sample Selection (e.g., Meteorite Chondrule) Irradiation 2. Neutron Irradiation (¹²⁷I -> ¹²⁸Xe) Sample->Irradiation Heating 3. Stepwise Heating (Release of Trapped Xe) Irradiation->Heating Analysis 4. Mass Spectrometry (Measure Xe Isotope Ratios) Heating->Analysis Plotting 5. Isochron Plotting (Calculate ¹²⁹I / ¹²⁷I ratio) Analysis->Plotting

Caption: Experimental workflow for Iodine-Xenon (I-Xe) geochronology.

References

Application Notes and Protocols for Xenon-135 in Nuclear Test Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon-135 (¹³⁵Xe), a radioactive isotope of xenon, is a critical fission product that serves as a powerful indicator for monitoring clandestine nuclear explosions.[1][2] Its unique nuclear and physical properties, including a significant fission yield, a relatively short half-life of 9.14 hours, and its existence as a noble gas, make it a key analyte in the global effort to verify compliance with the Comprehensive Nuclear-Test-Ban Treaty (CTBT).[1][3] As a noble gas, xenon is chemically inert and readily escapes from underground test sites, allowing for atmospheric detection at great distances.[4][5] This document provides detailed application notes and protocols for the detection and analysis of ¹³⁵Xe in the context of nuclear test monitoring.

The International Monitoring System (IMS), established under the CTBT, utilizes a network of radionuclide monitoring stations, many of which are equipped to detect radioxenon isotopes, including ¹³⁵Xe, ¹³¹ᵐXe, ¹³³ᵐXe, and ¹³³Xe.[5][6] The detection of these isotopes, and particularly the ratios between them, can provide crucial evidence to distinguish a nuclear explosion from background sources such as nuclear power plants and medical isotope production facilities.[7][8]

Principles of this compound Production and Detection

¹³⁵Xe is produced in nuclear fission events, primarily through the beta decay of Iodine-135 (¹³⁵I), which has a half-life of 6.58 hours.[1][9] The fission yield of ¹³⁵Xe is approximately 6.6% from the fission of Uranium-235.[1][10]

The primary method for detecting the low concentrations of atmospheric ¹³⁵Xe is through beta-gamma coincidence spectroscopy.[6][11] This technique provides high sensitivity and selectivity by detecting the simultaneous emission of a beta particle (electron) and a gamma ray from the decay of a ¹³⁵Xe atom. This coincidence counting significantly reduces background interference, allowing for the measurement of minute quantities of the isotope.[11]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the monitoring of this compound.

Table 1: Nuclear Properties of Key Xenon Isotopes

IsotopeHalf-lifePrimary Decay EmissionsFission Yield (U-235 thermal)
¹³⁵Xe 9.14 hours β⁻ (910 keV), γ (250 keV) ~6.6%
¹³³Xe5.25 daysβ⁻ (346 keV), γ (81 keV)~6.7%
¹³¹ᵐXe11.93 daysIsomeric Transition, γ (164 keV)~0.04%
¹³³ᵐXe2.19 daysIsomeric Transition, γ (233 keV)~0.2%

Table 2: Typical Atmospheric Concentrations and Detection Limits

ParameterValueReference
Typical Background ¹³³Xe Concentration0.1 - 120 mBq/m³[5][12]
Occasional Background ¹³⁵Xe Concentration< 1 to a few mBq/m³[5][12]
Minimum Detectable Concentration (MDC) for ¹³⁵Xe (CZT-based system)1.47 ± 0.05 mBq/m³[11]
Minimum Detectable Concentration (MDC) for ¹³⁵Xe (ARSA system)~0.3 mBq/m³ (for an 8-hour collection)[13]

Experimental Protocols

The following protocols outline the key steps for the collection and analysis of atmospheric this compound. These are generalized protocols based on systems like the Automated Radioxenon Sampler-Analyzer (ARSA) and Xenon International.[14][15]

Protocol 1: Automated Air Sample Collection and Xenon Extraction
  • Air Intake and Compression:

    • Ambient air is drawn into the system through a filtered intake port.

    • A compressor pressurizes the air to facilitate subsequent processing steps.

  • Air Drying:

    • The compressed air is passed through a series of driers (e.g., membrane or desiccant driers) to remove water vapor, which can interfere with the xenon collection process.

  • Xenon Collection and Concentration:

    • The dried air is cooled to cryogenic temperatures (typically using a cryocooler) to allow for the selective trapping of xenon on an adsorbent material (e.g., activated charcoal).

    • A large volume of air is processed over a defined collection period (e.g., 8-12 hours) to accumulate a sufficient amount of xenon for analysis.

  • Xenon Purification:

    • The trapped gas mixture is warmed, and the xenon is desorbed from the trap.

    • The gas is then passed through a series of purification stages, including a catalytic converter to remove oxygen and other reactive gases, and additional cold traps to separate xenon from other noble gases like argon and krypton.

  • Xenon Quantification:

    • The volume of the purified xenon sample is measured, typically using a thermal conductivity detector. This measurement is crucial for calculating the atmospheric concentration of the radioxenon isotopes.

Protocol 2: Beta-Gamma Coincidence Detection of this compound
  • Sample Transfer:

    • The purified xenon gas sample is transferred into a detection cell located within the beta-gamma coincidence detector.

  • Detector Configuration:

    • The detector system typically consists of a plastic scintillator cell for beta detection, surrounded by a sodium iodide (NaI(Tl)) or high-purity germanium (HPGe) crystal for gamma detection.[5]

    • The beta detector is designed to be in direct contact with the xenon gas to maximize detection efficiency.

  • Data Acquisition:

    • The system is set to acquire data in coincidence mode. This means that an event is only registered if a signal is detected in both the beta and gamma detectors within a very short time window (nanoseconds).

    • The energy of both the beta particle and the gamma ray for each coincidence event is recorded.

  • Spectral Analysis:

    • A two-dimensional spectrum of beta energy versus gamma energy is generated.

    • The characteristic decay of ¹³⁵Xe produces a distinct region of interest in this spectrum, corresponding to its 250 keV gamma-ray and associated beta spectrum.[5]

    • The number of counts within this region of interest, corrected for background, detection efficiency, and the volume of the original air sample, is used to calculate the atmospheric activity concentration of ¹³⁵Xe.

Visualizations

The following diagrams illustrate the key processes involved in this compound monitoring.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Sample Analysis cluster_output Output Air_Intake 1. Air Intake Drying 2. Air Drying Air_Intake->Drying Xenon_Collection 3. Xenon Collection (Cryogenic Trapping) Drying->Xenon_Collection Purification 4. Xenon Purification Xenon_Collection->Purification Transfer 5. Transfer to Detector Purification->Transfer Detection 6. Beta-Gamma Coincidence Detection Transfer->Detection Analysis 7. Spectral Analysis Detection->Analysis Concentration 8. ¹³⁵Xe Concentration (mBq/m³) Analysis->Concentration

Caption: Automated workflow for this compound monitoring.

Logical_Relationship cluster_source Source of ¹³⁵Xe cluster_pathway Atmospheric Transport cluster_monitoring Monitoring & Verification Nuclear_Explosion Nuclear Explosion (Fission Event) Release Release of Fission Products (including ¹³⁵I and ¹³⁵Xe) Nuclear_Explosion->Release Transport Atmospheric Transport (Wind Patterns) Release->Transport IMS_Station IMS Radionuclide Station Transport->IMS_Station Detection Detection of ¹³⁵Xe IMS_Station->Detection Verification Verification of Nuclear Test Detection->Verification

Caption: Logical flow from nuclear event to verification.

Signaling_Pathway U235 Uranium-235 Fission I135 Iodine-135 (t½ = 6.58 h) U235->I135 Fission Yield Xe135 This compound (t½ = 9.14 h) I135->Xe135 Beta Decay Cs135 Caesium-135 (Stable) Xe135->Cs135 Beta Decay

References

Application Notes and Protocols for the Safe Handling and Storage of Xenon-135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of Xenon-135 (¹³⁵Xe), a radioactive isotope of xenon. These guidelines are intended for use in a controlled laboratory setting by trained personnel. Adherence to these protocols is critical to ensure the safety of researchers and the environment.

Introduction to this compound

This compound is a synthetic radioisotope of xenon with a half-life of 9.14 hours.[1] It is produced as a fission product, notably from the beta decay of Iodine-135.[1][2][3][4] ¹³⁵Xe decays to Caesium-135 via beta decay, emitting a beta particle and a gamma ray.[1] Due to its gaseous nature and radioactivity, stringent safety measures are required for its handling and storage.

Radiological Data

A summary of the key radiological data for this compound is presented in the table below. This information is essential for risk assessment and the design of safety protocols.

PropertyValue
Half-life 9.14 ± 0.02 hours[1]
Decay Mode Beta Decay (β⁻)[1]
Decay Product Caesium-135 (¹³⁵Cs)[1]
Beta Decay Energy 1.165 MeV (Maximum)[1]
Principal Gamma Ray Energy 0.250 MeV
Specific Activity 9.47 x 10¹⁶ Bq/g[5]

Shielding Requirements

Effective shielding is paramount to minimize radiation exposure. This compound emits both beta and gamma radiation, requiring a dual approach to shielding.

Radiation TypePrimary Shielding MaterialSecondary Shielding Considerations
Beta (β⁻) Low atomic number (Z) materials such as acrylic or plastic (several millimeters thick).High-Z materials like lead should be avoided as primary shielding for beta particles to prevent the production of Bremsstrahlung (secondary X-rays).
Gamma (γ) High atomic number (Z) and high-density materials such as lead or tungsten.The thickness of the gamma shielding will depend on the activity of the ¹³⁵Xe source. A graded-Z shield can be used to absorb secondary X-rays.

Safety Protocols

General Handling Precautions
  • All work with this compound must be conducted in a designated and properly labeled radioactive materials laboratory.

  • Personnel must be trained in radiation safety and the specific hazards associated with radioactive gases.

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and disposable gloves.

  • Utilize remote handling tools whenever possible to increase the distance from the radioactive source.

  • Monitor the work area and personnel for contamination before, during, and after handling ¹³⁵Xe.

  • Eating, drinking, and the application of cosmetics are strictly prohibited in the laboratory.

Ventilation and Containment

Due to its gaseous nature, proper ventilation and containment are critical to prevent inhalation and the spread of contamination.

  • All handling of open sources of this compound must be performed within a certified fume hood or a glove box with negative pressure.[6][7]

  • The ventilation system should be designed to prevent the escape of radioactive gas to adjacent, non-use areas.[6]

  • Exhaust from the fume hood or glove box should be filtered through charcoal or other appropriate filters to trap xenon gas.

  • Regularly check the airflow of the fume hood to ensure it is functioning correctly.

Storage of this compound
  • This compound should be stored in a well-ventilated, secure location.

  • Storage containers must be robust, leak-proof, and appropriately shielded.

  • The storage area should be clearly marked with radiation warning signs, including the isotope, activity, and date.

  • Store ¹³⁵Xe away from incompatible materials and high-traffic areas.

Waste Disposal
  • Radioactive waste containing this compound must be disposed of in accordance with institutional and national regulations.

  • Due to its short half-life, holding ¹³⁵Xe for decay in storage is a viable disposal option. After approximately 10 half-lives (about 92 hours), the activity will be reduced to less than 0.1% of its original level.

  • Contaminated materials such as gloves, absorbent paper, and glassware should be placed in designated radioactive waste containers.

Experimental Protocols

Production of this compound (from Californium-252)

This protocol is based on methods developed at Idaho National Laboratory for producing ¹³⁵Xe for research purposes.[8]

Objective: To produce a carrier-free standard of this compound.

Materials:

  • Californium-252 (²⁵²Cf) source

  • Helium gas

  • Gas collection system with a charcoal trap

  • Gamma-ray detector

Procedure:

  • Place the ²⁵²Cf source in a sealed chamber.

  • Purge the chamber with helium gas to transport the fission products.

  • Pass the gas stream through a cooled charcoal trap to adsorb the xenon isotopes.

  • Allow a short decay period for the parent isotope, Iodine-135 (half-life of 6.57 hours), to decay to this compound.[4]

  • Elute the xenon gas from the charcoal trap by heating.

  • Collect the purified xenon gas in a shielded container.

  • Verify the identity and purity of the ¹³⁵Xe using a gamma-ray detector to observe the characteristic 0.250 MeV gamma ray.

Visualizations

Xenon135_Decay_Pathway Te135 Tellurium-135 (t½ ≈ 19 s) I135 Iodine-135 (t½ = 6.57 h) Te135->I135 β⁻ decay Xe135 This compound (t½ = 9.14 h) I135->Xe135 β⁻ decay Cs135 Caesium-135 (t½ ≈ 2.3 x 10⁶ y) Xe135->Cs135 β⁻ decay

Figure 1: The radioactive decay pathway leading to the formation and decay of this compound.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don PPE Setup Prepare Fume Hood and Shielding PPE->Setup Source Obtain ¹³⁵Xe Source Setup->Source Experiment Conduct Experiment in Fume Hood Source->Experiment Monitor_Work Monitor Work Area Experiment->Monitor_Work Decontaminate Decontaminate Work Area Monitor_Work->Decontaminate Waste Dispose of Radioactive Waste Decontaminate->Waste Monitor_Personnel Monitor Personnel Waste->Monitor_Personnel Remove_PPE Remove PPE Monitor_Personnel->Remove_PPE

Figure 2: A typical experimental workflow for handling this compound in a laboratory setting.

Risk_Mitigation cluster_hazards Hazards cluster_controls Control Measures External External Exposure (Gamma & Beta) Shielding Shielding (Lead, Acrylic) External->Shielding Internal Internal Exposure (Inhalation) Ventilation Ventilation (Fume Hood) Internal->Ventilation Containment Containment (Glove Box) Internal->Containment Contamination Contamination Monitoring Monitoring (Surveys, Dosimetry) Contamination->Monitoring PPE PPE Contamination->PPE Shielding->Monitoring Ventilation->Monitoring

Figure 3: A logical diagram illustrating the relationship between hazards and control measures for this compound.

References

Application Notes and Protocols for the Production of Xenon-135 in Medical Isotope Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Xenon-135 (¹³⁵Xe) is a radioactive isotope of xenon with a half-life of approximately 9.14 hours.[1] While not directly used in clinical diagnostic or therapeutic procedures, ¹³⁵Xe is of significant interest in medical isotope research for several key reasons. Primarily, it serves as a crucial calibration standard for radiation detection systems.[2][3] These systems are used to monitor the production of other medical radioisotopes, such as Molybdenum-99 (⁹⁹Mo), where ¹³⁵Xe is a common byproduct.[4][5] Accurate detection and quantification of radioxenon isotopes are vital for ensuring the safety and regulatory compliance of medical isotope production facilities. Additionally, understanding the production and behavior of ¹³⁵Xe is essential for nuclear engineers and physicists involved in the design and operation of reactors used for medical isotope production, due to its extremely high neutron absorption cross-section.[6][7]

These application notes provide detailed protocols for the production, separation, and quantification of ¹³⁵Xe, primarily focusing on its generation from the spontaneous fission of Californium-252 (²⁵²Cf) for use as a calibration standard.

Data Presentation: Production and Isotopic Properties

The following tables summarize key quantitative data related to the production and properties of this compound and its associated isotopes.

Table 1: Nuclear Properties of Key Isotopes in the ¹³⁵Xe Decay Chain

IsotopeHalf-LifePrimary Decay ModePrecursor Isotope
Tellurium-135 (¹³⁵Te)~19 secondsBeta-
Iodine-135 (¹³⁵I)~6.6 hoursBeta¹³⁵Te
This compound (¹³⁵Xe) ~9.14 hours Beta ¹³⁵I
Caesium-135 (¹³⁵Cs)2.3 x 10⁶ yearsBeta¹³⁵Xe

Source:[7][8][9]

Table 2: this compound Production Yields and Characteristics

Production MethodFission Yield (from ²³⁵U)Neutron Absorption Cross-SectionTypical Purity (Post-Purification)
Fission Product~6.6% (cumulative)~2.6 x 10⁶ barns>99%
Neutron Activation of ¹³⁴XeLow yield-Variable

Source:[1][7]

Table 3: Example Fission Gas Composition from ²⁵²Cf Source Prior to Purification

IsotopePresence
Krypton-85m (⁸⁵ᵐKr)Observed
Krypton-88 (⁸⁸Kr)Observed
Tellurium-129 (¹²⁹Te)Observed
Iodine-132 (¹³²I)Observed
Iodine-133 (¹³³I)Observed
Iodine-134 (¹³⁴I)Observed
Iodine-135 (¹³⁵I)Observed
Xenon-133 (¹³³Xe)Observed
This compound (¹³⁵Xe) Observed
Xenon-138 (¹³⁸Xe)Observed
Caesium-138 (¹³⁸Cs)Observed
Barium-139 (¹³⁹Ba)Observed

Source:[8]

Experimental Protocols

Protocol 1: Production of ¹³⁵Xe from Californium-252

This protocol outlines the "stagnant-volume collection" method for producing carrier-free ¹³⁵Xe from a ²⁵²Cf source, as developed at Idaho National Laboratory (INL).[2][3][8]

Objective: To produce high-purity ¹³⁵Xe gas for use as a calibration standard.

Materials:

  • Electroplated ²⁵²Cf source (e.g., ~5 micrograms)

  • High-pressure chamber

  • Ultra-high purity helium gas

  • Liquid nitrogen

  • Charcoal trap

  • Gas chromatograph (GC) system

  • NaI gamma-ray detector

  • Shielded gas collection cylinder

Methodology:

  • Source Loading and Fission Product Accumulation:

    • Securely load the ²⁵²Cf source into the high-pressure chamber.

    • Pressurize the chamber with helium to approximately 30 psi. This pressure helps to thermalize the fission fragments.

    • Allow the fission products, including ¹³⁵I, to accumulate in the chamber for a sufficient period, typically 2 to 3 days, to allow for the build-up and decay to ¹³⁵Xe.

  • Fission Gas Collection:

    • After the accumulation period, purge the chamber with a slow flow of helium gas.

    • Pass the helium, now carrying the gaseous fission products, through a charcoal trap cooled with liquid nitrogen. The cold charcoal will adsorb the xenon and iodine isotopes, while the helium passes through.

  • Separation and Purification:

    • Transfer the charcoal trap to the gas chromatography system.

    • Gently heat the charcoal trap to drive off the adsorbed fission gases.

    • Inject the released gases into the GC column. A suitable column is a 5' x 1/8" Carbosphere 60/80 Mesh column, heated to 150°C.[8]

    • The different gases will separate based on their retention times in the column.

  • Detection and Final Collection:

    • As the separated xenon gas elutes from the GC column, pass it through a coiled tube wrapped around a NaI gamma-ray detector. This allows for real-time monitoring and identification of the ¹³⁵Xe fraction based on its characteristic gamma emission (e.g., 250 keV).[10][11]

    • Direct the purified ¹³⁵Xe fraction into a shielded, evacuated gas collection cylinder for storage and use.

  • Yield and Purity Analysis:

    • Quantify the activity of the collected ¹³⁵Xe using a calibrated gamma-ray detector. Yields of >10 kBq are achievable with this method.[8]

    • Perform gamma spectroscopy on the final sample to confirm its purity and ensure the absence of other radioactive contaminants. The separation process is expected to yield a product with approximately 100% purity, containing only radioactive xenon isotopes.[8]

Visualizations

Diagram 1: Production Pathway of this compound

G U235 Uranium-235 Fission Nuclear Fission U235->Fission Neutron Capture Te135 Tellurium-135 (t½ ≈ 19s) Fission->Te135 Fission Yield (~6.4%) I135 Iodine-135 (t½ ≈ 6.6h) Fission->I135 Xe135 This compound (t½ ≈ 9.1h) Fission->Xe135 Direct Yield (~0.3%) Te135->I135 β⁻ Decay I135->Xe135 β⁻ Decay (Primary Path) Cs135 Caesium-135 (Stable) Xe135->Cs135 β⁻ Decay Xe136 Xenon-136 (Stable) Xe135->Xe136 Neutron Capture (Burnup) Neutron Neutron Neutron->Xe135

Caption: Primary production and removal pathways of this compound in a fission environment.

Diagram 2: Experimental Workflow for ¹³⁵Xe Production and Purification

G cluster_Production Production Stage cluster_Collection Collection Stage cluster_Purification Purification & Analysis Stage Cf252 1. ²⁵²Cf Source in Helium Chamber Accumulation 2. Fission Product Accumulation (2-3 days) Cf252->Accumulation Purge 3. Purge with Helium Gas Accumulation->Purge Trap 4. Adsorption on Cold Charcoal Trap Purge->Trap Heat 5. Heat Trap to Release Gases Trap->Heat GC 6. Gas Chromatography Separation Heat->GC Detect 7. Gamma Detection (NaI Detector) GC->Detect Collect 8. Collect Purified ¹³⁵Xe Detect->Collect

Caption: Workflow for the production and purification of this compound from a Cf-252 source.

References

Application Notes and Protocols for Modeling Xenon-135 Behavior in Molten Salt Reactors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Xenon-135 (¹³⁵Xe), a fission product, presents a significant challenge in the operation of thermal nuclear reactors due to its exceptionally large neutron absorption cross-section.[1][2] In Molten Salt Reactors (MSRs), where the fuel is dissolved in a liquid salt coolant, the behavior of ¹³⁵Xe is markedly different from that in solid-fueled reactors.[3][4] The circulating nature of the fuel allows for the migration and potential removal of ¹³⁵Xe, which introduces unique complexities and opportunities for reactor control and efficiency.[5][6]

These application notes provide a comprehensive overview of the principles governing ¹³⁵Xe behavior in MSRs, detailed protocols for relevant experiments, and a guide to the key parameters and data required for accurate modeling. The content is intended for researchers and nuclear engineers involved in the design, simulation, and operation of molten salt reactors.

Core Principles of this compound Dynamics in MSRs

The concentration of ¹³⁵Xe in an MSR is governed by a complex interplay of production, removal, and transport phenomena. Understanding these is critical for predicting reactor behavior, especially during power transients.[7][8]

Production Pathways

¹³⁵Xe is produced in a reactor through two primary mechanisms:

  • Directly from Fission: A small fraction of fissions of uranium or plutonium isotopes yields ¹³⁵Xe directly.

  • Decay of Iodine-135: The majority of ¹³⁵Xe is produced from the beta decay of Iodine-135 (¹³⁵I), which is a prominent fission product.[2] Since ¹³⁵I has a longer half-life than its precursor, Tellurium-135, it acts as a reservoir, leading to a delayed buildup of ¹³⁵Xe.[9]

Removal Mechanisms

¹³⁵Xe is removed from the reactor core through several competing processes:

  • Neutron Absorption (Burnout): Due to its high neutron absorption cross-section, ¹³⁵Xe is readily transmuted into the stable, non-poisonous ¹³⁶Xe upon capturing a neutron.[1][7] This is the dominant removal mechanism during high-power operation.

  • Radioactive Decay: ¹³⁵Xe decays to Caesium-135 (¹³⁵Cs) with a half-life of approximately 9.14 hours.[6] This becomes the primary removal mechanism when the reactor is at low power or shut down.

  • Physical Removal (Stripping): In MSRs, gaseous fission products like xenon have low solubility in the molten salt.[10] This allows for their physical removal from the fuel salt by sparging with an inert gas (e.g., helium) in a system known as an off-gas system or a "xenon stripper".[5][11][12]

Transport Phenomena in MSRs

The liquid nature of the fuel introduces unique transport considerations:

  • Circulation: ¹³⁵I and ¹³⁵Xe circulate with the fuel salt through the primary loop, including the reactor core (where neutron flux is high) and external heat exchangers (where neutron flux is negligible).[13]

  • Mass Transfer to Graphite: In graphite-moderated MSRs, ¹³⁵Xe can diffuse from the molten salt into the pore spaces of the graphite moderator, where it can be shielded from neutron flux, affecting its burnout rate.[3][14][15]

  • Mass Transfer to Bubbles: Injected bubbles for the off-gas system provide a surface for ¹³⁵Xe to transfer out of the salt phase, enabling its removal.[10][16]

The interplay of these mechanisms leads to the phenomenon of "xenon poisoning," where the buildup of ¹³⁵Xe introduces significant negative reactivity.[17][18] Following a reactor shutdown, the decay of the accumulated ¹³⁵I reservoir causes ¹³⁵Xe concentration to peak, potentially preventing a timely reactor restart, a condition known as a "xenon pit" or being "poisoned out".[6][19]

Quantitative Data for Modeling

Accurate modeling of ¹³⁵Xe behavior requires precise nuclear data. The following tables summarize key parameters for the isotopes involved in the ¹³⁵Xe production and removal chain.

Table 1: Isotope Decay and Absorption Properties

IsotopeHalf-LifeDecay Constant (λ)Thermal Neutron Absorption Cross-Section (σₐ)
¹³⁵I~6.58 hours2.92 x 10⁻⁵ s⁻¹Low
¹³⁵Xe~9.14 hours[6]2.10 x 10⁻⁵ s⁻¹[2]~2.6 x 10⁶ barns[7]
¹³⁵ᵐXe~15.3 minutes[7]7.56 x 10⁻⁴ s⁻¹~1.01 x 10⁷ barns[7]
¹³⁶XeStable0Low

Note: Cross-section values can vary depending on the neutron energy spectrum.

Table 2: Fission Yields for Thermal Fission of ²³⁵U

IsotopeFission Yield (γ)
¹³⁵I~6.39%[2]
¹³⁵Xe~0.24%[2]

Note: Fission yields vary for different fissile isotopes (e.g., ²³³U, ²³⁹Pu).

Visualizing this compound Dynamics

Diagrams are essential for visualizing the complex relationships in ¹³⁵Xe modeling. The following sections provide DOT language scripts to generate these visualizations.

This compound Production and Removal Pathway

This diagram illustrates the primary pathways for the creation and destruction of ¹³⁵Xe in a reactor.

Xenon_Pathway Fission Fission I135 Iodine-135 Fission->I135 Yield (γ_I) Xe135 This compound (Neutron Poison) Fission->Xe135 Yield (γ_Xe) I135->Xe135 β- Decay (λ_I) Xe136 Xenon-136 (Stable) Xe135->Xe136 Neutron Capture (Burnout) Cs135 Caesium-135 Xe135->Cs135 β- Decay (λ_Xe) OffGas Off-Gas System (Physical Removal) Xe135->OffGas Stripping NeutronFlux Neutron Flux NeutronFlux->Fission NeutronFlux->Xe135

Caption: this compound production and removal pathways.
MSR Xenon Modeling Workflow

This diagram outlines the typical workflow for developing and validating a computational model of ¹³⁵Xe behavior in an MSR.

Modeling_Workflow Define Define Model Geometry & Parameters Reactor Power, Salt Flow Rate, Temperatures, Graphite Porosity Equations Formulate Governing Equations Iodine Balance, Xenon Balance (in salt, graphite, bubbles) Define->Equations Input Input Nuclear Data Fission Yields (γ), Decay Constants (λ), Cross-Sections (σ) Input->Equations Solve Solve Numerically Discretize Loop, Time-stepping solution Equations->Solve Analyze Analyze Results Steady-State Poisoning, Transient Behavior (Shutdown, Startup) Solve->Analyze Validate Validate Model Compare with Experimental Data (e.g., MSRE) Analyze->Validate Xenon_Factors Xe_Poisoning Xenon Poisoning (Negative Reactivity) Power Reactor Power Level I_Conc [I-135] in System Power->I_Conc + Burnout Xe Burnout Rate Power->Burnout + Stripping Off-Gas Stripping Efficiency Removal Physical Removal Rate Stripping->Removal + Graphite Graphite Porosity & Mass Transfer Migration Xe Migration to Graphite Graphite->Migration + FlowRate Salt Flow Rate FlowRate->Burnout affects residence time Solubility Xe Solubility in Salt Solubility->Removal - Solubility->Migration - Xe_Conc [Xe-135] in Core Xe_Conc->Xe_Poisoning + Production Xe Production Rate I_Conc->Production + Burnout->Xe_Conc - Removal->Xe_Conc - Production->Xe_Conc + Migration->Xe_Conc - in salt + in graphite

References

Application Notes and Protocols for Calculating Xenon-135 Concentration in Nuclear Fuel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the calculation and experimental determination of Xenon-135 (¹³⁵Xe) concentration in nuclear fuel. An accurate understanding of ¹³⁵Xe levels is critical for the safe and efficient operation of nuclear reactors, as it is the most potent known neutron poison encountered in this environment.

Introduction to this compound in Nuclear Reactors

This compound is a radioactive isotope of xenon produced during the nuclear fission of uranium and plutonium. Its significance in reactor physics stems from its exceptionally large thermal neutron absorption cross-section, which can be up to 3 million barns under reactor conditions.[1] This property allows ¹³⁵Xe to act as a "neutron poison," absorbing neutrons that would otherwise sustain the nuclear chain reaction.[2] Fluctuations in ¹³⁵Xe concentration can lead to significant changes in reactor reactivity, posing challenges for reactor control, particularly during power transients and shutdowns.[3]

Formation and Decay of this compound

This compound is primarily formed through the beta decay of Iodine-135 (¹³⁵I), which is a direct fission product.[4] A smaller fraction of ¹³⁵Xe is produced directly from fission. The formation and decay chain is as follows:

  • Fission: Uranium or Plutonium fissions, producing various fission products, including Tellurium-135 (¹³⁵Te).

  • Tellurium-135 Decay: ¹³⁵Te rapidly decays (half-life of ~19 seconds) via beta decay to ¹³⁵I.[4]

  • Iodine-135 Decay: ¹³⁵I decays with a half-life of approximately 6.6 hours to ¹³⁵Xe.[4]

  • This compound Decay and Burnup: ¹³⁵Xe is removed from the reactor core through two primary mechanisms:

    • Radioactive Decay: It undergoes beta decay to Cesium-135 (¹³⁵Cs) with a half-life of about 9.1 hours.[3][4]

    • Neutron Capture (Burnup): It absorbs a neutron to become the stable isotope Xenon-136 (¹³⁶Xe).[5]

The interplay between the production of ¹³⁵I and the production and removal of ¹³⁵Xe governs its concentration in the reactor core.

Quantitative Data for this compound Calculation

Accurate calculation of ¹³⁵Xe concentration relies on precise nuclear data. The following tables summarize the key parameters for the isotopes involved in the ¹³⁵Xe formation and decay chain.

Table 1: Nuclear Data for Key Isotopes

IsotopeHalf-LifeDecay Constant (λ)Primary Formation Method
Iodine-135 (¹³⁵I) 6.58 hours[3]2.92 x 10⁻⁵ s⁻¹Fission Product & Decay of ¹³⁵Te
This compound (¹³⁵Xe) 9.14 hours[3]2.11 x 10⁻⁵ s⁻¹Decay of ¹³⁵I & Direct Fission

Table 2: Thermal Fission Yields for ¹³⁵I and ¹³⁵Xe

Fissile MaterialIodine-135 Yield (γ_I)This compound Yield (γ_Xe)Total Mass 135 Yield
Uranium-235 (²³⁵U) ~6.3%[6]~0.3%[6]~6.6%[6]
Plutonium-239 (²³⁹Pu) --~7.4%[3]

Table 3: Thermal Neutron Capture Cross-Sections (σ_a)

IsotopeMicroscopic Cross-Section (barns)Notes
Iodine-135 (¹³⁵I) Very small, often neglected in calculations[5]-
This compound (¹³⁵Xe) ~2.6 x 10⁶[4]Highly energy-dependent; can reach 3 x 10⁶ under reactor conditions.[1]
Xenon-136 (¹³⁶Xe) Not a significant neutron absorber[5]-

Signaling Pathways and Experimental Workflows

This compound Formation and Decay Pathway

Xenon_Formation_Decay Fission Fission (U-235, Pu-239) Te135 Tellurium-135 Fission->Te135 Fission Yield I135 Iodine-135 Fission->I135 Fission Yield Xe135 This compound Fission->Xe135 Direct Fission Yield Te135->I135 β⁻ decay (t½ ≈ 19s) I135->Xe135 β⁻ decay (t½ ≈ 6.6h) Cs135 Cesium-135 (Stable) Xe135->Cs135 β⁻ decay (t½ ≈ 9.1h) Xe136 Xenon-136 (Stable) Xe135->Xe136 Neutron Capture (Burnup) Neutron Neutron Neutron->Xe135

Caption: Formation and decay pathway of this compound in a nuclear reactor.

Computational Workflow for this compound Concentration

Xenon_Calculation_Workflow cluster_inputs Inputs cluster_calculation Calculation Steps cluster_outputs Outputs NuclearData Nuclear Data (Half-lives, Yields, Cross-sections) IodineCalc Solve for Iodine-135 Concentration (dI/dt = γ_I * Σ_f * φ - λ_I * I) NuclearData->IodineCalc XenonCalc Solve for this compound Concentration (dXe/dt = γ_Xe * Σ_f * φ + λ_I * I - λ_Xe * Xe - σ_a^Xe * φ * Xe) NuclearData->XenonCalc ReactorPower Reactor Power History (Neutron Flux vs. Time) ReactorPower->IodineCalc ReactorPower->XenonCalc IodineCalc->XenonCalc I(t) IodineConc Iodine-135 Concentration vs. Time IodineCalc->IodineConc XenonConc This compound Concentration vs. Time XenonCalc->XenonConc Reactivity Reactivity Effect ('Xenon Worth') XenonConc->Reactivity

Caption: Workflow for calculating this compound concentration and its reactivity effect.

Experimental Protocols

Protocol for Measuring ¹³⁵Xe and ¹³⁵I Concentration using Gamma Spectroscopy

This protocol outlines a method for the direct, non-destructive measurement of ¹³⁵Xe and its precursor ¹³⁵I within nuclear fuel or in the off-gas system of a reactor using high-purity germanium (HPGe) detectors.[7]

Objective: To quantify the concentration of ¹³⁵Xe and ¹³⁵I by measuring their characteristic gamma-ray emissions.

Materials:

  • High-Purity Germanium (HPGe) detector

  • Digital signal processing electronics (e.g., digitizer)

  • Data acquisition system and software

  • Appropriate shielding for the detector

  • Calibration sources with known activities and gamma energies

Methodology:

  • Experimental Setup:

    • Position the HPGe detector in a location with a direct line of sight to the nuclear fuel or off-gas stream to be measured. For in-core measurements, this may involve placing the detector in an irradiation channel or beam port.[7]

    • Ensure adequate shielding is placed around the detector to minimize background radiation from other sources.

  • Energy and Efficiency Calibration:

    • Perform an energy calibration of the HPGe detector using standard gamma-ray sources with well-known emission energies covering the range of interest (specifically around 250 keV for ¹³⁵Xe and 1260 keV for ¹³⁵I).

    • Determine the detector's efficiency at these energies using the calibration sources. This is crucial for converting measured count rates to absolute activities.

  • Data Acquisition:

    • Acquire gamma-ray spectra over a defined period. For monitoring transient xenon behavior (e.g., after a reactor power change or shutdown), continuous or sequential spectral acquisitions are necessary.[7]

    • Record the start and end time of each acquisition.

  • Spectral Analysis:

    • Identify the characteristic gamma-ray peaks for ¹³⁵Xe and ¹³⁵I in the acquired spectra. The primary peaks of interest are:

      • This compound: 250 keV[7]

      • Iodine-135: 1260 keV[7]

    • For each peak of interest, determine the net peak area (counts) by subtracting the background continuum.

    • The net peak area is proportional to the activity of the corresponding isotope.

  • Concentration Calculation:

    • Using the detector efficiency, the net peak area, and the gamma-ray emission probability for the specific transition, calculate the activity (in Becquerels) of ¹³⁵Xe and ¹³⁵I.

    • Relate the measured activity to the concentration of the isotope in the fuel or gas stream. This may require detailed knowledge of the fuel geometry, density, and the volume of the gas being sampled.

Governing Equations for this compound Concentration

The time-dependent concentrations of ¹³⁵I and ¹³⁵Xe can be described by a set of coupled differential equations.[5]

Rate of change of Iodine-135 concentration (dI/dt):

dI/dt = (Fission Production of I) - (Radioactive Decay of I) - (Neutron Capture by I)

dI/dt = γ_I * Σ_f * φ(t) - λ_I * I(t) - σ_a^I * φ(t) * I(t)

Where:

  • I(t) = Concentration of ¹³⁵I at time t

  • γ_I = Fission yield of ¹³⁵I

  • Σ_f = Macroscopic fission cross-section of the fuel

  • φ(t) = Neutron flux at time t

  • λ_I = Decay constant of ¹³⁵I

  • σ_a^I = Microscopic neutron absorption cross-section of ¹³⁵I (often considered negligible)[5]

Rate of change of this compound concentration (dXe/dt):

dXe/dt = (Fission Production of Xe) + (Decay of I) - (Radioactive Decay of Xe) - (Neutron Capture by Xe)

dXe/dt = γ_Xe * Σ_f * φ(t) + λ_I * I(t) - λ_Xe * Xe(t) - σ_a^Xe * φ(t) * Xe(t)

Where:

  • Xe(t) = Concentration of ¹³⁵Xe at time t

  • γ_Xe = Fission yield of ¹³⁵Xe

  • Σ_f = Macroscopic fission cross-section of the fuel

  • φ(t) = Neutron flux at time t

  • λ_I = Decay constant of ¹³⁵I

  • I(t) = Concentration of ¹³⁵I at time t

  • λ_Xe = Decay constant of ¹³⁵Xe

  • σ_a^Xe = Microscopic neutron absorption cross-section of ¹³⁵Xe

These equations can be solved numerically to predict the concentration of ¹³⁵Xe under various reactor operating conditions.

References

Application Note: Xenon-135 as a Sentinel for Nuclear Fuel Element Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The timely detection of nuclear fuel element failure is paramount for the safe and economical operation of nuclear power plants. Among the various fission products released during such events, the noble gas Xenon-135 (Xe-135) serves as a highly sensitive and reliable indicator. This application note details the principles behind the use of Xe-135 for fuel failure detection, outlines established monitoring protocols, and provides reference data for researchers, scientists, and professionals in the nuclear industry. The methodologies primarily focus on the sampling and gamma spectrometric analysis of primary reactor coolant.

Introduction

Nuclear fuel elements, typically composed of uranium dioxide pellets encapsulated in a sealed cladding, are the primary barrier against the release of radioactive fission products. A breach in this cladding, whether due to manufacturing defects, operational stresses, or material degradation, can lead to the release of these products into the primary coolant. Noble gases, being volatile and largely chemically inert, are among the first and most mobile species to escape from a failed fuel element.[1]

This compound is a prominent fission product with a significant fission yield and a relatively short half-life of approximately 9.14 hours.[2] Its presence and concentration in the primary coolant are indicative of ongoing fission product release. Of particular diagnostic value is the activity ratio of Xenon-133 (half-life ~5.2 days) to this compound.[1][3] In a healthy reactor core, this ratio remains relatively stable and low. However, following a fuel element failure, the release of the longer-lived Xe-133 relative to the shorter-lived Xe-135 causes a significant and detectable increase in this ratio.[1] This makes the 133Xe/135Xe ratio a robust metric for identifying fuel failures, even minor ones that may not be readily detectable by other means.[1][3]

Principle of Detection

The underlying principle for using this compound and the 133Xe/135Xe ratio as an indicator of fuel failure is based on their different half-lives and release mechanisms from the fuel matrix into the coolant. When a fuel rod cladding is breached, fission product gases that have accumulated in the gap between the fuel pellet and the cladding are released into the primary coolant.

In a sealed, intact fuel rod, the concentration of these isotopes reaches a secular equilibrium. Upon cladding failure, these gases escape. The longer half-life of Xe-133 allows it to accumulate to a greater extent within the fuel rod before release, and it persists longer in the coolant after release. Conversely, the shorter-lived Xe-135 decays more rapidly. A sudden release from a failed fuel rod will therefore disproportionately increase the concentration of Xe-133 in the coolant compared to Xe-135, leading to a marked increase in the 133Xe/135Xe activity ratio.[1]

Monitoring of the primary coolant for these xenon isotopes is typically performed using gamma spectroscopy.[4][5] This technique allows for the direct identification and quantification of gamma-emitting radionuclides. This compound has a characteristic gamma-ray emission at 249.8 keV, which is used for its detection and quantification.[4][5][6]

Application

The primary application of monitoring this compound and the 133Xe/135Xe ratio is in the routine surveillance of nuclear reactor cores for fuel element failures. This proactive monitoring allows for:

  • Early Detection of Fuel Cladding Defects: Identifying small leaks before they can develop into more significant failures.

  • Minimization of Primary Coolant Contamination: Early detection allows for the implementation of mitigation strategies to limit the spread of radioactive fission products.

  • Informing Fuel Management Strategies: Data on fuel element integrity can inform decisions about fuel shuffling, and the removal of failed fuel assemblies during scheduled outages.

  • Enhancing Overall Plant Safety and Economy: Preventing widespread fuel failure contributes to the overall safety of the reactor and reduces the economic impact of unscheduled shutdowns and extensive cleanup operations.

Data Presentation

The following tables summarize key quantitative data related to the use of this compound as an indicator of nuclear fuel element failure.

Table 1: Physical Properties of Key Xenon Isotopes

IsotopeHalf-lifePrimary Gamma Emission Energy (keV)Fission Yield (from 235U)
This compound9.14 hours249.8~6.6%
Xenon-1335.24 days81.0~6.7%

Table 2: Indicative Thresholds for Fuel Failure Detection in Pressurized Water Reactors (PWRs)

ParameterThreshold ValueRemarks
133Xe Activity> 1.85 x 105 Bq/kgAbsolute activity level that may indicate a fuel failure.
133Xe/135Xe Activity Ratio> 0.9This ratio, in conjunction with elevated 133Xe activity, is a strong indicator of fuel failure.[1]

Note: These are indicative values and specific operational thresholds may vary between different reactor types and regulatory regimes.

Experimental Protocols

Protocol 1: Sampling of Primary Reactor Coolant

Objective: To safely collect a representative sample of primary reactor coolant for subsequent gamma spectrometric analysis of dissolved noble gases.

Materials:

  • Shielded sample carrier

  • Sample vials (volume dependent on analysis system)

  • Remote handling tools

  • Personal protective equipment (PPE), including extremity dosimeters

  • High-range portable survey meter

Procedure:

  • Pre-sampling Preparations:

    • Conduct a pre-sample survey of the sampling area to determine radiation levels.[7]

    • Ensure all personnel are equipped with appropriate PPE and dosimetry.

    • Prepare and label sample vials.

  • Sample Collection:

    • Access the designated primary coolant sampling point, which is typically located on a hot leg or the Chemical and Volume Control System (CVCS).

    • Flush the sampling line to ensure a representative sample is collected. Increased airborne radioactivity can be anticipated during flushing.[7]

    • Using remote handling tools, fill the sample vial from the sampling line.

    • Secure the sample line.

  • Sample Handling and Transport:

    • Immediately place the filled sample vial into a shielded sample carrier.[7]

    • Transport the shielded sample carrier to the hot chemistry laboratory for analysis.

    • When not being handled, store samples in a shielded location to minimize personnel radiation exposure.[7]

  • Sample Preparation for Analysis:

    • For highly radioactive samples, a dilution may be necessary to reduce the radioactivity concentration and limit the counting dead time of the gamma spectroscopy equipment.[7] A dilution factor of 1:1000 or 1:10000 may be required.[1][7]

    • Record the dilution factor accurately for later activity calculations.

Protocol 2: Gamma Spectrometric Analysis of this compound in Primary Coolant

Objective: To identify and quantify the activity of this compound in a primary coolant sample using high-resolution gamma spectroscopy.

Materials:

  • High-Purity Germanium (HPGe) or Cadmium Zinc Telluride (CZT) detector

  • Multichannel Analyzer (MCA)

  • Lead shielding for the detector

  • Calibration sources (e.g., mixed gamma standard)

  • Sample vial holder for reproducible counting geometry

  • Gamma analysis software

Procedure:

  • System Calibration and Quality Control:

    • Perform an energy calibration of the gamma spectroscopy system using a certified mixed nuclide gamma-ray standard source.

    • Perform an efficiency calibration for the specific sample geometry (vial size and shape) being used.

    • Analyze a background spectrum to identify and account for naturally occurring radionuclides and any contamination in the counting system.

    • Analyze a known quality control source to verify the calibration and proper functioning of the system.

  • Sample Measurement:

    • Place the prepared (and potentially diluted) primary coolant sample vial in the sample holder at a fixed and reproducible distance from the detector.

    • Acquire a gamma-ray spectrum for a sufficient counting time to achieve statistically significant results for the 249.8 keV peak of this compound. The counting time will depend on the sample activity and detector efficiency.

  • Data Analysis:

    • Using the gamma analysis software, identify the photopeak corresponding to the 249.8 keV gamma-ray emission from this compound.[4][5][6]

    • Determine the net peak area (total counts minus background counts) for the 249.8 keV peak.

    • Calculate the activity of this compound in the sample using the following formula:

    • Correct the calculated activity for the sample dilution factor, if applicable.

    • Similarly, identify and quantify the activity of Xenon-133 using its 81.0 keV gamma-ray peak.

    • Calculate the 133Xe/135Xe activity ratio.

  • Reporting:

    • Report the activities of this compound and Xenon-133 in Bq/kg of coolant.

    • Report the calculated 133Xe/135Xe activity ratio.

    • Compare the results to the established operational thresholds to assess the integrity of the fuel elements.

Mandatory Visualization

Fuel_Failure_Detection_Workflow cluster_Reactor Reactor Core cluster_Coolant Primary Coolant Loop cluster_Lab Laboratory Analysis cluster_Decision Assessment Fuel Intact Fuel Element Coolant Primary Coolant FailedFuel Failed Fuel Element FailedFuel->Coolant Release of Fission Gases (Xe-135, Xe-133) Sampling Coolant Sampling Coolant->Sampling Preparation Sample Preparation (Dilution) Sampling->Preparation GammaSpec Gamma Spectroscopy (HPGe/CZT) Preparation->GammaSpec Analysis Data Analysis (133Xe/135Xe Ratio) GammaSpec->Analysis Result Result Interpretation Analysis->Result Normal Operation Normal Operation Result->Normal Operation Fuel Failure Indicated Fuel Failure Indicated Result->Fuel Failure Indicated

Caption: Experimental workflow for fuel failure detection using this compound.

Xenon_Ratio_Logic Start Monitor Primary Coolant 133Xe and 135Xe Activities Decision1 Is 133Xe Activity > Threshold? Start->Decision1 Decision2 Is 133Xe / 135Xe Ratio > Threshold? Decision1->Decision2 Yes Result_OK Fuel Integrity Confirmed Decision1->Result_OK No Decision2->Result_OK No Result_Fail Fuel Failure Suspected Decision2->Result_Fail Yes

Caption: Logical relationship for identifying fuel failure via Xenon isotopes.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Xenon-135 Poisoning in Nuclear Reactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the mitigation of Xenon-135 (¹³⁵Xe) poisoning in nuclear reactors.

Frequently Asked Questions (FAQs)

Q1: What is this compound poisoning in the context of a nuclear reactor?

A1: this compound, an isotope of xenon, is the most powerful known neutron-absorbing nuclear poison, with a significant impact on nuclear reactor operation.[1][2] "Xenon poisoning" refers to the process where the accumulation of ¹³⁵Xe in a reactor core absorbs neutrons, thereby reducing the reactor's reactivity and power output.[3] This phenomenon can sometimes make it difficult to restart a reactor after a shutdown.[1]

Q2: How is this compound produced in a reactor?

A2: this compound is a fission product, primarily generated through the decay of Iodine-135 (¹³⁵I).[1][3] The decay chain is as follows: Tellurium-135 (produced from fission) rapidly decays into ¹³⁵I.[4][5] Then, ¹³⁵I, with a half-life of 6.58 hours, decays into ¹³⁵Xe.[1] A small amount of ¹³⁵Xe (about 5%) is also produced directly from fission.[4][6]

Q3: How is this compound removed from the reactor core?

A3: There are two primary mechanisms for the removal of ¹³⁵Xe from a reactor core:

  • Neutron Capture (Burnout): ¹³⁵Xe has a very large neutron absorption cross-section, meaning it readily captures neutrons.[4] This process transmutes it into Xenon-136 (¹³⁶Xe), which is a stable isotope and a very weak neutron absorber.[2][7]

  • Radioactive Decay: ¹³⁵Xe is radioactive and decays to Cesium-135 (¹³⁵Cs) with a half-life of approximately 9.1 hours.[1][4]

Q4: What is the "iodine pit" or "xenon pit"?

A4: The "iodine pit" refers to a transient increase in ¹³⁵Xe concentration after a significant reduction in reactor power or a complete shutdown.[4] When the reactor power drops, the rate of ¹³⁵Xe burnout by neutron capture decreases significantly. However, the ¹³⁵I that has accumulated continues to decay into ¹³⁵Xe, causing its concentration to rise.[4] This buildup of ¹³⁵Xe can lead to a state where there is insufficient reactivity to restart the reactor, a condition known as being "poisoned out".[1] The peak concentration of ¹³⁵Xe typically occurs about 10 to 11 hours after shutdown.[8]

Q5: What are xenon oscillations?

A5: Xenon oscillations are periodic fluctuations in local power and ¹³⁵Xe concentration within different regions of the reactor core.[9][10] These oscillations can occur in large reactors with high neutron flux.[9][10] An initial power asymmetry can lead to an imbalance in ¹³⁵I production and ¹³⁵Xe burnout, causing power to shift from one part of the core to another.[1][10]

Troubleshooting Guides

Problem 1: Unexpected drop in reactor power during steady-state operation.

  • Question: My reactor power is decreasing even though the control rods have not been moved. Could this be related to this compound?

  • Answer: Yes, this could be an indication of the onset of a xenon oscillation, particularly in large, high-flux reactors.[9][10] A localized increase in ¹³⁵Xe concentration can depress the local neutron flux and power. This can then induce a shift in power to another region of the core. Monitor the axial and radial flux distribution for signs of an oscillation.

Problem 2: Inability to restart the reactor after a shutdown.

  • Question: I shut down the reactor several hours ago and now I cannot achieve criticality, even with the control rods fully withdrawn. What is happening?

  • Answer: You are likely experiencing a "xenon-precluded start-up" or are in the "iodine pit".[1] After shutdown, the concentration of ¹³⁵Xe increases significantly due to the decay of the accumulated ¹³⁵I, reaching a peak approximately 10-11 hours later.[4][8] This high concentration of neutron-absorbing ¹³⁵Xe makes it impossible to restart the reactor until it has decayed away sufficiently. The period during which the reactor cannot be started is called the "xenon dead time".[1]

Problem 3: Power level is oscillating in different parts of the core.

  • Question: My core power is stable overall, but my axial flux detectors are showing significant and periodic variations between the top and bottom of the core. What should I do?

  • Answer: This indicates the presence of axial xenon oscillations.[9] To mitigate these, carefully planned control rod movements are necessary. The general strategy is to insert control rods into the region of the core where the power is highest to suppress the local reaction rate and then withdraw them as the power begins to shift to the other end of the core. This must be done carefully to avoid exacerbating the oscillation. Monitoring the axial flux difference is crucial for managing these oscillations.[9]

Data Presentation

Table 1: Nuclear Properties of Key Isotopes

IsotopeHalf-LifeNeutron Absorption Cross-Section (barns)Primary Production MethodPrimary Removal Method
Iodine-135 (¹³⁵I) 6.58 hours[1]SmallFission ProductRadioactive Decay
This compound (¹³⁵Xe) 9.1 hours[4]~2.6 x 10⁶[4]Decay of ¹³⁵I[4]Neutron Capture (Burnout) & Radioactive Decay
Xenon-136 (¹³⁶Xe) StableVery SmallNeutron capture by ¹³⁵Xe-
Cesium-135 (¹³⁵Cs) 2.3 x 10⁶ years[5]SmallDecay of ¹³⁵Xe-

Experimental Protocols

Protocol 1: Managing Reactor Shutdown to Minimize Xenon Poisoning Effects

  • Controlled Power Reduction: Instead of a rapid shutdown (SCRAM), if possible, gradually reduce the reactor power over a period of several hours. This allows for some burnout of the newly produced ¹³⁵Xe and reduces the peak of the subsequent xenon transient.

  • Flux Shaping: Prior to shutdown, if the reactor design allows, manipulate control rods to flatten the neutron flux profile across the core. This can help to create a more uniform distribution of ¹³⁵I and subsequently ¹³⁵Xe, potentially reducing the severity of spatial oscillations after shutdown.

  • Post-Shutdown Monitoring: Continuously monitor the core reactivity and estimated ¹³⁵Xe concentration after shutdown. This data is crucial for predicting the end of the "xenon dead time" and planning for a successful restart.

  • Restart Procedure: Once the ¹³⁵Xe has decayed sufficiently, the reactor can be restarted. This will require withdrawing control rods to compensate for the remaining xenon poisoning. As the power level increases, the accumulated ¹³⁵Xe will begin to burn out, leading to a positive reactivity insertion that must be managed by re-inserting control rods to maintain the desired power level.[1]

Mandatory Visualization

Xenon_Decay_Chain cluster_fission Fission cluster_decay Decay Products Fission Fission Te135 Tellurium-135 (t½ ≈ 19s) Fission->Te135 ~6% yield Xe135 This compound (t½ ≈ 9.1h) Fission->Xe135 ~0.3% yield I135 Iodine-135 (t½ ≈ 6.6h) Te135->I135 β⁻ decay I135->Xe135 β⁻ decay (~95% of Xe-135 production) Cs135 Cesium-135 (t½ ≈ 2.3x10⁶y) Xe135->Cs135 β⁻ decay Ba135 Barium-135 (Stable) Cs135->Ba135 β⁻ decay Xenon_Feedback_Loop Power Reactor Power (Neutron Flux) I135 Iodine-135 Concentration Power->I135 + Production Xe135 This compound Concentration Power->Xe135 - Burnout I135->Xe135 + Decay Reactivity Reactivity Xe135->Reactivity - Absorption Reactivity->Power + Troubleshooting_Workflow Start Reactor Anomaly (e.g., Power Drop, Restart Failure) CheckPower Is Reactor Power > 0? Start->CheckPower CheckFlux Are there spatial power oscillations? CheckPower->CheckFlux Yes Shutdown Reactor is Shutdown CheckPower->Shutdown No Oscillations Manage Xenon Oscillations (Control Rod Maneuvers) CheckFlux->Oscillations Yes SteadyStateDrop Investigate other causes (e.g., equipment malfunction) CheckFlux->SteadyStateDrop No CheckTime Time since shutdown > 10h? Shutdown->CheckTime IodinePit Likely in 'Iodine Pit' (Xenon Poisoning) CheckTime->IodinePit Yes Wait Wait for Xenon to decay (Monitor reactivity) CheckTime->Wait No IodinePit->Wait Restart Attempt Restart Wait->Restart

References

Technical Support Center: Managing Xenon-135 Transients After Reactor Shutdown

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information and troubleshooting procedures for researchers, scientists, and professionals dealing with the operational challenges of "xenon dead time" following a nuclear reactor shutdown.

Frequently Asked Questions (FAQs)

Q1: What is Xenon-135 and why is it problematic in a nuclear reactor?

A1: this compound (¹³⁵Xe) is a radioactive isotope of xenon produced during nuclear fission. It is the most powerful known neutron absorber, with a neutron absorption cross-section of about 3 million barns.[1][2] This high probability of absorbing neutrons, which are essential to sustain a chain reaction, means ¹³⁵Xe acts as a "neutron poison" that can slow or halt the reactor's operation.[1][3] Its impact on reactor control is a significant factor in both operational stability and safety, and it played a major role in the Chernobyl disaster.[3][4]

Q2: What is the primary cause of "xenon dead time"?

A2: "Xenon dead time," also known as the "iodine pit" or "xenon pit," is a period following a significant power reduction or shutdown where the reactor cannot be restarted.[3][4][5] This occurs due to a transient imbalance in this compound concentration.

  • During Operation: ¹³⁵Xe is produced primarily from the decay of Iodine-135 (¹³⁵I) and is removed (or "burned off") by absorbing neutrons.[1]

  • After Shutdown: The neutron flux drops to near zero, stopping the "burn-off" of ¹³⁵Xe. However, the accumulated ¹³⁵I (with a half-life of 6.6 hours) continues to decay, producing more ¹³⁵Xe.[6][7]

This leads to a rapid increase in ¹³⁵Xe concentration, which introduces a large amount of negative reactivity. If this negative reactivity exceeds the reactor's available positive reactivity reserve from its control rods or other systems, the reactor cannot achieve criticality (a self-sustaining chain reaction) and is effectively "poisoned out."[2][6]

Q3: How is this compound produced and removed in the reactor core?

A3: this compound dynamics are governed by a decay and transmutation chain. About 95% of ¹³⁵Xe is produced from the beta decay of Iodine-135, which itself is a common fission product.[4][6] ¹³⁵Xe is removed from the core through two primary mechanisms: its own radioactive decay into Cesium-135 (¹³⁵Cs) with a half-life of 9.2 hours, and by absorbing a neutron to become the stable, non-poisonous Xenon-136 (¹³⁶Xe).[3][6]

XenonPathway Fission U-235 Fission I135 Iodine-135 (Weak Poison) Half-life: 6.6 hrs Fission->I135 ~6.3% yield Xe135 This compound (Strong Poison) Half-life: 9.2 hrs I135->Xe135 Beta Decay Xe136 Xenon-136 (Stable) Xe135->Xe136 Neutron Capture Cs135 Cesium-135 (Stable) Xe135->Cs135 Beta Decay Neutron Neutron Flux Neutron->Xe135 Burn-off

This compound production and removal pathway.

Q4: How long does xenon dead time typically last?

A4: The duration of xenon dead time depends on the reactor's power level before shutdown. After a shutdown from full power, the ¹³⁵Xe concentration peaks approximately 9 to 11 hours later.[6][8] The reactor may be impossible to restart for a period that can last several tens of hours.[3] Typically, after about 35 to 40 hours, the ¹³⁵Xe has decayed sufficiently to allow a restart.[6] After about 3 days, the core can be considered free of ¹³⁵Xe.[3][7]

Troubleshooting Guide: Reactor Restart Issues

Issue: Cannot Achieve Criticality During Reactor Restart Attempt

This is the defining characteristic of being in a state of "xenon preclusion" or "poison outage." The negative reactivity from the xenon peak is greater than the available positive reactivity from the control system.

Time Since Shutdown (Hours)Typical ¹³⁵Xe ReactivityRecommended Action
0 - 1 Near equilibrium, risingImmediate Restart Window: If a restart is necessary, it must be initiated promptly (often within 20-40 minutes) before the ¹³⁵Xe buildup becomes insurmountable.[6] This is known as the "poison override" time.
1 - 20 High and increasing to peakWait: The reactor is likely within the "xenon dead time." Attempting a restart is futile as there is insufficient reactivity to overcome the poison. Monitor core parameters and wait for xenon to decay.
20 - 40 Decreasing from peakPrepare for Restart: As the ¹³⁵Xe decays, its negative reactivity will eventually fall below the available positive reactivity. A restart becomes possible.
> 40 Approaching pre-shutdown levels or lowerNormal Restart: The xenon concentration is low enough that it no longer prevents criticality. Proceed with standard restart protocols.

Note: The reactivity values are illustrative. Actual values are highly dependent on reactor design, fuel burnup, and pre-shutdown power history.[9]

Operational Protocols & Methodologies

Protocol 1: Managing a "Poison-Prevent" Power Reduction

If a full shutdown is not required, reducing power to a level of 60% or higher can prevent the reactor from entering a poisoned-out state.[6][10] At this power level, there is still sufficient neutron flux to burn off a significant amount of the newly produced ¹³⁵Xe, preventing the concentration from reaching a peak that would force a complete shutdown.[6]

Protocol 2: Overriding Xenon Dead Time

Overcoming xenon dead time is primarily a matter of reactor design and operational timing.

  • Design for Excess Reactivity: Modern reactors are designed with sufficient excess positive reactivity in their control systems to "override" a portion of the xenon transient.[3][10] This allows them to restart even as xenon levels begin to rise. Boiling Water Reactors (BWRs) often have xenon override capability for their entire fuel cycle, while Pressurized Water Reactors (PWRs) may lose this ability near the end of a cycle.[10][11]

  • Prompt Restart: If a trip occurs, operators have a short window (e.g., 20-40 minutes) to identify and resolve the issue and begin a restart before the xenon concentration builds to a prohibitive level.[6]

  • Controlled Shutdown (if possible): In situations where a shutdown is planned, a slow power reduction can, in some scenarios, help minimize the subsequent dead time compared to a sudden scram.[12]

  • Waiting for Decay: If the override window is missed, the only viable protocol is to wait until the ¹³⁵Xe naturally decays. The reactor must be kept in a stable shutdown state until calculations show that a restart is possible.[4]

RestartDecision Start Reactor Shutdown Occurs CheckTime Is T < 40 mins? Start->CheckTime CanRestart Can issue be resolved and restart initiated? CheckTime->CanRestart Yes PoisonedOut Xenon Dead Time (Poisoned Out) CheckTime->PoisonedOut No CanRestart->PoisonedOut No RestartOK Proceed with Reactor Restart CanRestart->RestartOK Yes WaitForDecay Wait for Xe-135 to decay (Approx. 35-40 hours) PoisonedOut->WaitForDecay WaitForDecay->RestartOK

Decision workflow for reactor restart after shutdown.

References

Optimizing control rod positioning to manage xenon oscillations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with nuclear reactor systems where xenon oscillations are a factor. Our goal is to provide clear, actionable information to help you optimize control rod positioning and manage these phenomena effectively in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the management of xenon oscillations.

Q1: My reactor is experiencing unexpected power oscillations with a period of about 20-30 hours. Could this be a xenon oscillation?

A1: Yes, a power oscillation with a period in the range of 15 to 30 hours is highly characteristic of a xenon-induced oscillation.[1] These oscillations arise from the interplay between the production of Xenon-135 (a strong neutron absorber) from the decay of Iodine-135 and its burnout by neutron flux.[2] If the reactor power or flux distribution is perturbed, it can lead to a feedback loop where the delayed generation of xenon causes the power to oscillate.[2]

Q2: I've noticed the axial flux difference (AFD) in my reactor is drifting significantly from the target value. What could be the cause and what should I do?

A2: A significant deviation in the Axial Flux Difference (AFD), also known as Axial Offset (AO), is a primary indicator of a developing or ongoing axial xenon oscillation.[2] The AFD measures the power imbalance between the top and bottom halves of the core.[2]

  • Immediate Action: The primary method to counteract this is by adjusting the position of control rods. Inserting control rods will generally shift the power distribution downwards, decreasing the AFD.[2] Conversely, withdrawing them will shift power upwards. The goal is to return the AFD to its target band for the current reactor power and burnup condition.

  • Possible Causes:

    • Recent Control Rod Movement: A significant, rapid change in control rod positions is a common trigger for xenon oscillations.[2]

    • Power Level Changes: Ramping up or down the reactor power can also initiate these oscillations.

    • Fuel Burnup: As the fuel depletes, the reactor's response to perturbations can change, sometimes making it more susceptible to oscillations, particularly later in the fuel cycle.[3]

Q3: I'm trying to damp a xenon oscillation with control rods, but my actions seem to be making it worse. What am I doing wrong?

A3: The timing and magnitude of control rod movements are critical for damping xenon oscillations. Incorrect actions can indeed amplify the oscillation. This is because the peak in xenon concentration lags behind the peak in power.

  • Incorrect Timing: If you react to the power shift (flux tilt) too late, you might be adding negative reactivity to a region where the xenon concentration is already starting to increase on its own, thus exacerbating the power dip in that region.

  • Overcorrection: Moving the control rods too far in response to an AFD deviation can overshoot the target and induce an oscillation in the opposite direction.

  • Recommended Strategy: A common and effective strategy is "Constant Axial Offset Control" (CAOC). The objective is to maintain the AFD within a narrow band around a target value that is dependent on the fuel burnup.[2] This strategy helps to keep the xenon distribution in phase with the power distribution, thereby minimizing the driving force for the oscillation. For more direct intervention, a "bang-bang" control strategy, which involves well-timed, decisive control rod movements, can be effective but requires a good understanding of the oscillation's phase.[2]

Frequently Asked Questions (FAQs)

Q1: What is a xenon oscillation?

A1: A xenon oscillation is a periodic variation in local reactor power (and thus neutron flux) within the core of a nuclear reactor. It is caused by a feedback mechanism involving the fission product this compound, which has a very large cross-section for absorbing thermal neutrons. The oscillation is driven by the delayed production of Xe-135 from the decay of Iodine-135.[2] These oscillations can be axial (power shifting between the top and bottom of the core), radial (side to side), or azimuthal (around the core).[1] Axial oscillations are of primary concern in most pressurized water reactors (PWRs).[2]

Q2: Why is it important to control xenon oscillations?

A2: Uncontrolled, divergent xenon oscillations can lead to several adverse effects:

  • Localized Power Peaks: The power in one region of the core can become excessively high, potentially exceeding safety limits for fuel temperature and leading to fuel damage.[2]

  • Reactor Trips: The oscillation may cause core parameters to exceed their operational limits, leading to an automatic reactor shutdown.[2]

  • Thermal Cycling of Fuel: The repeated temperature fluctuations can cause thermal stress and fatigue in the fuel and structural materials, potentially leading to premature failure.[2]

Q3: What reactor conditions make xenon oscillations more likely?

A3: Several factors increase the likelihood and severity of xenon oscillations:

  • High Neutron Flux: A thermal neutron flux greater than 10¹³ neutrons/cm²·s is typically required to sustain significant oscillations.[2]

  • Large Reactor Core: In larger cores, different regions are less neutronically coupled, meaning a disturbance in one part of the core does not strongly affect other parts. This allows for spatial power shifts to develop.[1]

  • Low Negative Temperature Coefficient: A strong negative temperature coefficient of reactivity provides a natural damping effect on power excursions and thus helps to suppress xenon oscillations.[2]

  • Fuel Burnup: The stability of the reactor to xenon oscillations can change over the life of the fuel, with divergent oscillations being more common later in the cycle.[3]

Q4: What is Axial Offset (or Axial Flux Difference) and how is it calculated?

A4: Axial Offset (AO) or Axial Flux Difference (AFD) is a measure of the power imbalance between the top and bottom halves of the reactor core. It is a critical parameter for monitoring and controlling axial xenon oscillations. It is typically calculated from the signals of ex-core neutron detectors that are divided into top and bottom sections. The formula is:

AFD (or AO) = (I_top - I_bottom) / (I_top + I_bottom)

Where:

  • I_top is the current from the top detector.

  • I_bottom is the current from the bottom detector.

The result is often expressed as a percentage. A positive value indicates that power is higher in the top half of the core, while a negative value indicates more power in the bottom half.

Data Presentation

The following table summarizes key quantitative parameters related to xenon oscillations. These are typical values and can vary based on reactor design, fuel type, and operational history.

ParameterTypical Value/RangeFactors Influencing the Value
Oscillation Period 15 - 30 hours[1]Reactor size, neutron flux level, fuel and moderator temperature coefficients.
Neutron Flux Threshold > 1 x 10¹³ n/cm²·s[2]A higher flux leads to greater xenon burnout, which is a key part of the oscillation mechanism.
Iodine-135 Half-life ~6.6 hours[2]This is a fundamental nuclear decay constant.
This compound Half-life ~9.1 hours[2]This is a fundamental nuclear decay constant.
Axial Offset Control Band Typically ±5% around a target value[2]The target value itself is a function of fuel burnup.
Effect of Fuel Burnup Can lead to more divergent oscillations later in core life[3]Changes in fuel composition and power distribution affect reactor stability.

Experimental Protocols

Protocol 1: Characterization and Damping of an Axial Xenon Oscillation

Objective: To safely induce a controlled axial xenon oscillation, monitor its characteristics, and demonstrate damping using full-length control rods based on the Constant Axial Offset Control (CAOC) strategy.

Methodology:

  • Establish Stable Baseline:

    • Bring the reactor to a steady-state power level where xenon oscillations are known to occur (e.g., 75% of full power).

    • Ensure the reactor is in xenon equilibrium, meaning the concentration of this compound is stable. This may require several hours of steady operation.

    • Record the baseline Axial Flux Difference (AFD). This will be your initial target AFD.

  • Induce the Oscillation:

    • Create a controlled perturbation in the axial power distribution. A common method is to insert a bank of full-length control rods for a defined period (e.g., 1-2 hours) to push the flux towards the bottom of the core.

    • After the set period, withdraw the control rods back to their original position (or a new position required to maintain criticality). This will create an imbalance in the iodine and xenon concentrations between the top and bottom of the core, initiating the oscillation.

  • Monitor the Oscillation:

    • Continuously monitor and log the AFD using the ex-core neutron detectors.

    • Also, log the reactor power, control rod positions, and core inlet/outlet temperatures.

    • Allow the oscillation to proceed for at least one full cycle (approximately 24 hours) to observe its natural period and amplitude without intervention. This data is crucial for characterizing the reactor's specific xenon dynamics.

  • Implement Damping Strategy (CAOC):

    • After characterizing the free oscillation, begin the damping procedure.

    • Define an acceptable AFD band around your target value (e.g., ±5%).

    • When the monitored AFD deviates from this band, make small, deliberate movements of the designated control rod bank to counteract the deviation.

      • If AFD is too positive (power high in the top), insert the control rods slightly.

      • If AFD is too negative (power low in the top), withdraw the control rods slightly.

    • The goal is not to eliminate the AFD deviation instantly but to gently guide it back towards the target band. The timing is crucial: the control action should lead the peak of the power oscillation.

  • Data Analysis:

    • Plot the AFD versus time for both the free-running and the damped phases of the experiment.

    • Compare the amplitude and period of the oscillation before and after the control actions were implemented.

    • Analyze the control rod movements made and their effectiveness in managing the AFD.

Visualizations

XenonIodineDynamics cluster_feedback Feedback Loop Fission Neutron Fission Iodine135 Iodine-135 Fission->Iodine135 ~6% Fission Yield Xenon135 This compound (Strong Neutron Absorber) Iodine135->Xenon135 Decay (t½ ≈ 6.6h) NeutronFlux Neutron Flux Xenon135->NeutronFlux Reduces (Absorption) StableProducts Stable Products Xenon135->StableProducts Decay (t½ ≈ 9.1h) Xenon135->StableProducts Neutron Absorption NeutronFlux->Fission Induces XenonControlWorkflow Start Start: Stable Reactor Power Perturb Induce Perturbation (e.g., Control Rod Movement) Start->Perturb Monitor Monitor Axial Flux Difference (AFD) Perturb->Monitor Decision AFD outside Control Band? Monitor->Decision End End: Oscillation Damped Monitor->End Oscillation Damped Decision->Monitor No AdjustRods Adjust Control Rods to Counteract Deviation Decision->AdjustRods Yes ContinueMonitor Continue Monitoring AdjustRods->ContinueMonitor ContinueMonitor->Monitor AxialOffsetConcept cluster_core Reactor Core cluster_detectors Ex-Core Detectors CoreTop Top Half Power (P_top) DetectorTop I_top CoreTop->DetectorTop Measures CoreBottom Bottom Half Power (P_bottom) DetectorBottom I_bottom CoreBottom->DetectorBottom Measures AO_Calc Axial Offset (AO) = (P_top - P_bottom) / (P_top + P_bottom) DetectorTop->AO_Calc DetectorBottom->AO_Calc

References

Technical Support Center: Xenon-135 Interference in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for Xenon-135 (¹³⁵Xe) interference during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a problem in mass spectrometry?

A1: this compound is a radioactive isotope of xenon with a relatively short half-life of 9.14 hours.[1] In mass spectrometry, it poses a significant challenge due to isobaric interference. This occurs because ¹³⁵Xe has the same nominal mass as other isotopes of interest, most notably Cesium-135 (¹³⁵Cs) and Barium-135 (¹³⁵Ba).[2][3] This overlap can lead to inaccurate quantification of these analytes.

Q2: How is this compound generated?

A2: this compound is primarily a fission product, meaning it is produced during nuclear fission of elements like uranium and plutonium.[1][4] The majority of ¹³⁵Xe is not formed directly but results from the beta decay of Iodine-135 (¹³⁵I), which is also a fission product.[5][6] ¹³⁵I has a half-life of 6.58 hours.[1]

Q3: What are the common types of interferences in ICP-MS?

A3: Besides isobaric interferences from ¹³⁵Xe, several other types of interferences can affect Inductively Coupled Plasma Mass Spectrometry (ICP-MS) results:

  • Polyatomic (or Molecular) Interferences: Ions formed from the combination of atoms in the sample matrix, plasma gas (argon), and solvent. For example, ⁴⁰Ar³⁵Cl⁺ can interfere with ⁷⁵As⁺.[7]

  • Doubly Charged Ions: Ions with a +2 charge will appear at half their mass-to-charge ratio (m/z). For instance, ¹³⁸Ba²⁺ at m/z 69 could interfere with ⁶⁹Ga⁺.[7][8]

  • Matrix Effects: The overall composition of the sample can suppress or enhance the analyte signal, leading to inaccurate results.[9]

Troubleshooting Guides

Problem: I am seeing unexpectedly high signals at m/z 135 in my mass spectrometry analysis. How can I confirm if this is due to this compound interference?

Solution:

  • Sample History Review: Determine if your sample has been exposed to a neutron source or is derived from a process involving nuclear fission, as this is the primary source of ¹³⁵Xe.

  • Time-Dependent Analysis: Due to its short half-life (9.14 hours), the signal from ¹³⁵Xe will decrease significantly over a 24-48 hour period.[1] Re-analyzing the sample after a known time interval can help confirm the presence of this transient isotope.

  • Use of Collision/Reaction Cell (CRC) Technology: Employing a collision/reaction cell in your ICP-MS with a suitable reaction gas can help differentiate between ¹³⁵Cs⁺ and ¹³⁵Xe⁺.

Problem: How can I correct for this compound interference when analyzing Cesium-135?

Solution:

The most effective method for correcting isobaric interference from ¹³⁵Xe on ¹³⁵Cs is the use of a collision/reaction cell in an ICP-MS/MS system.

Experimental Protocol: Correction using a Collision/Reaction Cell with N₂O

This protocol is designed to mitigate isobaric interference from ¹³⁵Ba and polyatomic interferences when analyzing ¹³⁵Cs, and the principles can be applied to ¹³⁵Xe interference.

1. Sample Preparation:

  • Acidify the sample using nitric acid to a final concentration of 2%.
  • If high concentrations of barium are expected, a chemical separation step using cation exchange chromatography may be necessary prior to analysis.[10]

2. ICP-MS/MS Instrumentation and Parameters:

  • Instrument: A triple quadrupole ICP-MS (ICP-MS/MS) is recommended.
  • Collision/Reaction Gas: Use nitrous oxide (N₂O) as the reaction gas.[10][11]
  • Gas Flow Rate: Optimize the N₂O flow rate. A typical starting point is 0.7 mL/min.[10]
  • Quadrupole Settings:
  • Set the first quadrupole (Q1) to only allow ions with m/z 135 to pass into the collision/reaction cell.
  • In the cell, ¹³⁵Ba⁺ will react with N₂O to form ¹³⁵BaO⁺ (at m/z 151), effectively shifting its mass. ¹³⁵Cs⁺ is unreactive with N₂O.
  • Set the second quadrupole (Q2) to detect ions at m/z 135.

3. Data Acquisition and Analysis:

  • Analyze a blank, calibration standards, and your samples.
  • The signal detected at m/z 135 will be predominantly from ¹³⁵Cs⁺, as the interfering ¹³⁵Ba⁺ has been mass-shifted. This same principle applies to separating ¹³⁵Xe⁺ from ¹³⁵Cs⁺, as xenon is also unreactive with N₂O under these conditions.

Quantitative Data Summary

ParameterValueReference
¹³⁵Xe Half-life9.14 ± 0.02 hours[1]
¹³⁵I Half-life6.58 hours[1]
¹³⁵Xe Beta Decay Energy1.165 MeV[1]
N₂O Reaction Gas Flow Rate for Ba Suppression0.7 mL/min[10]
Achieved Ba Suppression with N₂O8 x 10⁻⁵[10]

Visualizations

Xenon135_Formation_Decay cluster_fission Nuclear Fission U-235 U-235 I-135 I-135 U-235->I-135 Fission Product Pu-239 Pu-239 Pu-239->I-135 Fission Product Xe-135 Xe-135 I-135->Xe-135 Beta Decay (t½ = 6.58h) Cs-135 Cs-135 Xe-135->Cs-135 Beta Decay (t½ = 9.14h)

Caption: Formation and decay pathway of this compound.

Mass_Spec_Interference_Correction Sample_Introduction Sample Introduction Plasma ICP Plasma (Ionization) Sample_Introduction->Plasma Nebulizer Q1 Quadrupole 1 (Q1) Selects m/z 135 Plasma->Q1 ¹³⁵Cs⁺, ¹³⁵Ba⁺, ¹³⁵Xe⁺ CRC Collision/Reaction Cell (CRC) with N2O gas Q1->CRC Q2 Quadrupole 2 (Q2) Selects m/z 135 CRC->Q2 ¹³⁵Cs⁺, ¹³⁵Xe⁺ Interferent_Path CRC->Interferent_Path ¹³⁵BaO⁺ (m/z 151) Detector Detector Q2->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Caption: Experimental workflow for correcting isobaric interference using ICP-MS/MS.

Troubleshooting_Logic rect_node rect_node Start High Signal at m/z 135? Fission_Source Sample from fission source? Start->Fission_Source Time_Decay Signal decreases over 24-48h? Fission_Source->Time_Decay Yes Conclusion_Other Interference likely from ¹³⁵Ba or other source. Fission_Source->Conclusion_Other No Conclusion_Xe High probability of ¹³⁵Xe interference. Time_Decay->Conclusion_Xe Yes Time_Decay->Conclusion_Other No CRC_Available ICP-MS/MS with CRC available? Action_CRC Use CRC with N₂O to correct interference. CRC_Available->Action_CRC Yes Action_Wait Allow sample to decay to reduce ¹³⁵Xe. CRC_Available->Action_Wait No Conclusion_Xe->CRC_Available Action_Chem_Sep Consider chemical separation for Ba. Conclusion_Other->Action_Chem_Sep

Caption: Troubleshooting logic for identifying ¹³⁵Xe interference.

References

Technical Support Center: Enhancing Xenon-135 Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Xenon-135 (¹³⁵Xe) detection instruments.

Frequently Asked Questions (FAQs)

Q1: What are the primary decay emissions of this compound that are used for its detection?

A1: this compound decays via beta emission with a half-life of 9.14 hours.[1][2] The most prominent gamma-ray emission used for detection has an energy of 249.8 keV with a high emission probability.[3] The beta emission has a maximum energy of 905 keV.[4] These emissions are often measured in coincidence to improve detection sensitivity and reduce background.

Q2: Why is my background count rate so high, and how can I reduce it?

A2: High background is a common issue in low-level radioactivity measurements. Several factors can contribute to this:

  • Cosmic Rays: Experiments located deep underground experience a significant reduction in cosmic ray flux, which is a major source of background.[5] For surface laboratories, passive shielding with materials like lead or copper is essential.

  • Natural Radioactivity: Materials used in the construction of the detector and surrounding shielding can contain naturally occurring radioactive isotopes (e.g., from the uranium and thorium decay series, and potassium-40).[5] Using certified low-background materials is crucial.

  • Radon Intrusion: Radon (²²²Rn), a naturally occurring radioactive gas, and its decay products can be a significant source of background interference.[6] Ensure your experimental setup is well-sealed and consider purging with a gas low in radon, such as aged compressed air or nitrogen.

  • Contamination of Detector and Gas Lines: Previous experiments with higher activity sources can leave residual contamination. Thorough cleaning of the gas handling lines and the detector cell is necessary.

  • Electronic Noise: Noise from the electronic components of the detection system can also contribute to the background. Proper grounding and shielding of electronic components are important.

Q3: What is the "memory effect" in the context of this compound measurements?

A3: The memory effect refers to the residual presence of xenon gas in the detector cell from a previous measurement, which can contribute to the background of the current measurement.[7] To mitigate this, it is important to have an efficient gas handling system that can thoroughly purge the detector cell between samples. A memory effect of less than 5% is a common requirement.[6]

Q4: How can I improve the counting efficiency of my detector for this compound?

A4: Optimizing counting efficiency is key to improving sensitivity. Consider the following:

  • Detector Type and Size: Larger detectors generally have higher efficiency. For gamma spectroscopy, High-Purity Germanium (HPGe) detectors are often used for their excellent energy resolution, while for beta-gamma coincidence counting, a combination of a gas cell with a silicon detector (for betas) and a NaI(Tl) or HPGe detector (for gammas) is common.

  • Source-Detector Geometry: The closer the sample is to the detector, the higher the geometric efficiency. The design of the sample cell and its placement relative to the detector(s) are critical.

  • Self-Absorption: For gamma rays, absorption within the sample itself or the sample container can reduce the number of photons reaching the detector. This is particularly important for lower energy gamma rays.

  • Energy Window Settings: In your data acquisition software, ensure that the energy windows for the 249.8 keV gamma peak and the corresponding beta energy range are set correctly.

Q5: How often should I calibrate my this compound detection system?

A5: Regular calibration is crucial for accurate and reproducible results. The frequency of calibration depends on the stability of your system. It is good practice to perform:

  • Energy Calibration: This should be done regularly to ensure the correct identification of the 249.8 keV gamma peak. Use standard radioactive sources with well-known gamma-ray energies that cover the energy range of interest.[6][8]

  • Efficiency Calibration: This determines the relationship between the number of detected events and the actual number of decays in the sample. It should be performed with a certified this compound gas standard or a reliable surrogate.[6][8]

  • Background Measurement: Regularly measure the background to monitor for any changes or new sources of interference.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound detection experiments.

Problem Possible Causes Recommended Solutions
No discernible this compound peak in the gamma spectrum 1. Insufficient amount of this compound in the sample. 2. Incorrect energy calibration. 3. Detector or electronics malfunction. 4. Inefficient sample transfer to the detector cell.1. Increase the sample collection time or use a more concentrated source. 2. Perform an energy calibration using a standard source with multiple gamma lines. 3. Check the detector bias voltage, preamplifier, and other electronic modules. Run a diagnostic check with a known source. 4. Verify the integrity of the gas handling lines and ensure all valves are functioning correctly. Check for leaks.
High uncertainty in the measured this compound activity 1. Low number of counts in the peak of interest. 2. High background under the peak. 3. Unstable detector performance.1. Increase the counting time to improve statistics.[9] 2. Implement background reduction techniques as described in the FAQs. 3. Monitor the detector's performance over time using a quality control source. Check for temperature and humidity fluctuations in the laboratory.
Peak shape is distorted or broad 1. Poor detector resolution. 2. Electronic noise or improper settings of the shaping amplifier. 3. High count rate leading to pulse pile-up.1. For HPGe detectors, ensure it is properly cooled with liquid nitrogen. If the resolution has degraded, the detector may need annealing or repair. 2. Optimize the shaping time and other parameters of the amplifier. Ensure proper grounding of all electronic components. 3. If possible, reduce the source activity or increase the source-to-detector distance. Utilize pulse pile-up rejection circuitry in your data acquisition system.
Inconsistent results between repeated measurements 1. Leaks in the gas handling system leading to sample loss. 2. Memory effect from previous samples. 3. Fluctuations in the background. 4. Instability in the electronics.1. Perform a leak check of the entire gas handling system. 2. Implement a thorough purging protocol for the detector cell between measurements. 3. Monitor the background frequently to identify and address any new sources of interference. 4. Check for stable power supply and temperature of the electronic modules.

Quantitative Data Summary

ParameterValueReference
This compound Half-life 9.14 ± 0.02 hours[1]
Primary Gamma Emission 249.8 keV[3]
Gamma Emission Probability 90.0%
Maximum Beta Energy 905 keV[4]
Iodine-135 Half-life (precursor) 6.58 hours[1]

Experimental Protocols

Detailed Methodology for Beta-Gamma Coincidence Measurement of this compound

This protocol outlines the general steps for detecting this compound using a beta-gamma coincidence system.

1. System Preparation and Calibration:

  • Ensure the beta detector (e.g., a silicon detector integrated into a gas cell) and the gamma detector (e.g., an HPGe or NaI(Tl) detector) are properly biased and cooled (if necessary).

  • Perform an energy calibration for both the beta and gamma detectors using appropriate standard sources.

  • Perform an efficiency calibration using a certified this compound gas standard or a well-characterized source with similar emissions.

  • Measure the background for a sufficient amount of time to obtain good statistics.

2. Sample Preparation and Introduction:

  • If this compound is part of a mixed gas sample, utilize a gas purification system (e.g., using a cooled charcoal trap) to isolate the xenon.

  • Evacuate the detector cell to a high vacuum.

  • Introduce the purified xenon sample into the detector cell.

  • Record the pressure and temperature to determine the amount of xenon gas in the cell.

3. Data Acquisition:

  • Set up the data acquisition system for coincidence counting. This involves setting a coincidence time window, which is the maximum time difference between a beta and a gamma event to be considered as originating from the same decay.

  • Define the energy regions of interest (ROIs) for the 249.8 keV gamma peak and the corresponding beta energy spectrum.

  • Start the data acquisition and collect data for a predetermined time. The counting time should be optimized to achieve the desired statistical uncertainty.[9]

4. Data Analysis:

  • Generate a two-dimensional beta-gamma coincidence spectrum.

  • Identify the coincidence events corresponding to the decay of this compound.

  • Project the events within the beta ROI onto the gamma energy axis and vice versa to obtain the coincidence gamma and beta spectra.

  • Determine the net counts in the 249.8 keV gamma peak in the coincidence spectrum.

  • Calculate the activity of this compound in the sample using the measured counts, counting time, and the previously determined detection efficiency.

Visualizations

troubleshooting_workflow start Start: Low this compound Signal check_peak Is the 249.8 keV peak visible? start->check_peak check_calibration Check Energy Calibration check_peak->check_calibration No improve_stats Increase Counting Time check_peak->improve_stats Yes, but weak check_detector Check Detector & Electronics check_calibration->check_detector check_transfer Check Sample Transfer check_detector->check_transfer solution_found Problem Resolved check_transfer->solution_found reduce_background Reduce Background Sources improve_stats->reduce_background check_resolution Check Peak Shape/Resolution reduce_background->check_resolution check_consistency Check Measurement Consistency check_resolution->check_consistency check_consistency->solution_found

A simplified troubleshooting workflow for low this compound signals.

beta_gamma_coincidence Xe135 This compound Nucleus BetaDetector Beta Detector (e.g., Silicon) Xe135->BetaDetector Beta Particle (e⁻) GammaDetector Gamma Detector (e.g., HPGe) Xe135->GammaDetector Gamma Ray (γ) CoincidenceUnit Coincidence Logic Unit BetaDetector->CoincidenceUnit Signal 1 GammaDetector->CoincidenceUnit Signal 2 DataAcquisition Data Acquisition System CoincidenceUnit->DataAcquisition Valid Coincidence Event

Principle of beta-gamma coincidence detection for this compound.

xenon135_pathway U235 Uranium-235 Fission Te135 Tellurium-135 (t½ ≈ 19 s) U235->Te135 Fission Product I135 Iodine-135 (t½ = 6.58 h) Te135->I135 β⁻ decay Xe135 This compound (t½ = 9.14 h) I135->Xe135 β⁻ decay (95% of production) Cs135 Caesium-135 (long-lived) Xe135->Cs135 β⁻ decay Xe136 Xenon-136 (stable) Xe135->Xe136 Neutron Capture

Production and decay pathway of this compound.

References

Troubleshooting errors in Xenon-135 gamma spectroscopy readings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xenon-135 gamma spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the primary gamma energy of this compound that I should be looking for in my spectrum?

A1: The predominant gamma ray emission from this compound has an energy of 249.8 keV.[1]

Q2: What is the half-life of this compound, and how does it affect my measurements?

A2: this compound has a half-life of approximately 9.14 hours.[2] This relatively short half-life is a critical factor in experimental design. The time between sample collection and measurement should be minimized to ensure a detectable signal. For accurate quantification, decay correction calculations are essential.

Q3: What are the common sources of background radiation that can interfere with this compound measurements?

A3: Background radiation can originate from both natural and artificial sources. Natural sources include the spontaneous fission of uranium in soil and other geological materials.[3][4] Artificial sources that contribute to the global xenon background include medical isotope production facilities and nuclear reactors.[3][4] It is crucial to obtain a background spectrum of your measurement environment to identify and subtract these contributions from your sample spectrum.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the this compound Spectrum

Q: I am observing peaks in my spectrum that do not correspond to the 249.8 keV of this compound. What could be the cause?

A: Unexpected peaks in your gamma spectrum can arise from several sources, including spectral interference from this compound itself, the presence of other radionuclides, or artifacts from the detection process.

  • Spectral Interference from this compound:

    • Compton Scattering: The primary 249.8 keV gamma ray can undergo Compton scattering within the detector or surrounding materials. This process deposits only a fraction of the gamma ray's energy in the detector, leading to a broad continuum at energies below the full-energy peak.

    • Minor Decay Branches: this compound has a minor decay branch that produces cesium K-shell X-rays with an average energy of about 32 keV. This can create a peak in the low-energy region of the spectrum.

  • Interference from Other Radionuclides: The sample itself may contain other gamma-emitting isotopes. For example, in a reactor environment, you may see peaks from other fission products or activation products.[3][4] It is important to know the history of your sample to anticipate potential contaminants.

  • Detector and Environmental Artifacts:

    • Backscatter Peak: Gamma rays can scatter off materials surrounding the detector (like shielding) and re-enter the detector, creating a "backscatter peak" at a lower energy.

    • Escape Peaks: For high-energy gamma rays (above 1.022 MeV), a process called pair production can occur, leading to the creation of single and double escape peaks at 511 keV and 1022 keV below the full-energy peak, respectively. While not directly from the 249.8 keV gamma ray of Xe-135, these can be present if other high-energy radionuclides are in the sample.

    • Summation Peaks: If two gamma rays are detected in very quick succession, the detector may register them as a single event with an energy equal to the sum of the individual gamma rays. This can lead to the appearance of summation peaks.[5]

Issue 2: High Background or Poor Signal-to-Noise Ratio

Q: My this compound peak is difficult to distinguish from the background. How can I improve the signal-to-noise ratio?

A: A high background can obscure the signal from your sample. Here are some steps to improve the signal-to-noise ratio:

  • Shielding: Ensure your detector is adequately shielded with high-density materials like lead to reduce the contribution from external background radiation.

  • Background Subtraction: Acquire a background spectrum for a sufficiently long time with no sample present. This background spectrum can then be subtracted from your sample spectrum.[6]

  • Increase Counting Time: A longer acquisition time will increase the number of counts in your this compound peak, improving the statistical quality of your measurement.

  • Optimize Sample Geometry: Place your sample as close to the detector as possible to maximize the detection efficiency.

Issue 3: Peak Broadening or Poor Energy Resolution

Q: The 249.8 keV peak for this compound appears broad in my spectrum, making it difficult to resolve from nearby peaks. What could be the cause?

A: Peak broadening can be due to several factors related to the detector and electronics:

  • Detector Performance: The intrinsic resolution of the detector is a key factor. High-purity germanium (HPGe) detectors offer significantly better resolution than sodium iodide (NaI) scintillation detectors.[7]

  • Electronic Noise: Noise in the electronic components of your spectroscopy system can contribute to peak broadening.

  • Improper Amplifier Settings: Incorrect settings on the spectroscopy amplifier can distort the pulse shape and lead to broader peaks.

  • High Count Rates: At very high count rates, pulse pile-up can occur, where two pulses arrive so close in time that they are processed as a single pulse. This can distort the peak shape and lead to broadening.

Quantitative Data Summary

ParameterValueReference
This compound Half-life 9.14 ± 0.02 hours[2]
Primary Gamma Ray Energy 249.8 keV[1]
Iodine-135 Half-life (precursor to Xe-135) 6.57 hours[4]
Iodine-135 Primary Gamma Ray Energy 1260.5 keV[4]

Experimental Protocols

Protocol: Energy and Efficiency Calibration of a High-Purity Germanium (HPGe) Detector for this compound Measurement

Objective: To accurately calibrate the energy scale and determine the full-energy peak efficiency of an HPGe detector for the quantitative analysis of this compound.

Materials:

  • HPGe detector with associated electronics (preamplifier, amplifier, multichannel analyzer)

  • Standard calibration sources with certified activities and well-known gamma-ray energies covering a range that includes 249.8 keV (e.g., ¹³³Ba, ¹³⁷Cs, ⁶⁰Co).

  • Data acquisition and analysis software.

Procedure:

  • Setup:

    • Position the HPGe detector in its lead shield.

    • Connect the detector to the preamplifier, amplifier, and multichannel analyzer (MCA).

    • Ensure all electronic components are powered on and have stabilized.

  • Energy Calibration:

    • Place a standard calibration source with multiple gamma-ray lines (e.g., ¹³³Ba) at a reproducible distance from the detector.

    • Acquire a spectrum for a sufficient time to obtain well-defined photopeaks with good statistics.

    • Identify the channel number corresponding to the centroid of each known photopeak.

    • Using the analysis software, perform a linear or polynomial fit of the known gamma-ray energies versus their corresponding channel numbers. This will establish the energy calibration for your spectrometer.[8]

  • Efficiency Calibration:

    • Sequentially place each standard calibration source at the same fixed and reproducible geometry used for the energy calibration.

    • Acquire a spectrum for each source for a time sufficient to obtain a statistically significant number of counts in the full-energy peaks of interest (typically, at least 10,000 counts).

    • For each prominent gamma-ray peak, determine the net peak area (total counts minus the background continuum under the peak).

    • Calculate the full-energy peak efficiency (ε) for each gamma-ray energy using the following formula: ε = (Net Peak Area) / (Acquisition Time × Activity of the source × Gamma-ray Emission Probability)

    • Plot the calculated efficiencies as a function of gamma-ray energy.

    • Fit the data points with a suitable function (e.g., a polynomial in log-log space) to obtain an efficiency curve.

    • Use this curve to interpolate the efficiency at 249.8 keV for this compound.

  • Verification:

    • Measure a source with a known activity that emits a gamma-ray close to 249.8 keV and was not used in the calibration process.

    • Calculate the activity of this source using the established efficiency curve and compare it to the certified value to validate the calibration.

Visualizations

TroubleshootingWorkflow start Start: Unexpected Peak in Spectrum check_energy Is the peak at ~32 keV? start->check_energy check_continuum Is there a broad continuum below 249.8 keV? check_energy->check_continuum No result_32kev Likely Cs K-shell X-ray from Xe-135 decay. check_energy->result_32kev Yes check_other_sources Is there a known contaminant in the sample? check_continuum->check_other_sources No result_continuum Likely Compton scattering from the 249.8 keV peak. check_continuum->result_continuum Yes check_backscatter Is the peak a backscatter peak? check_other_sources->check_backscatter No result_contaminant Identify contaminant and its gamma lines. check_other_sources->result_contaminant Yes end_troubleshoot Consult advanced troubleshooting or contact support check_backscatter->end_troubleshoot No result_backscatter Improve shielding or modify sample geometry. check_backscatter->result_backscatter Yes is_32kev Yes not_32kev No is_continuum Yes not_continuum No is_contaminant Yes not_contaminant No is_backscatter Yes

Caption: Troubleshooting workflow for unexpected peaks.

Xenon135_Pathway I135 Iodine-135 (t½ = 6.57 h) Xe135 This compound (t½ = 9.14 h) I135->Xe135 Beta Decay Cs135 Cesium-135 (long-lived) Xe135->Cs135 Beta Decay Neutron Neutron Capture Xe135->Neutron Xe136 Xenon-136 (stable) Neutron->Xe136

Caption: this compound formation and removal pathways.

References

Technical Support Center: Refining Computational Models of Xenon-135 Transients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with computational models of Xenon-135 transients.

Frequently Asked Questions (FAQs)

Q1: What is the "iodine pit" and how does it affect reactor restart?

A1: The "iodine pit," also known as the xenon pit, refers to the significant increase in this compound concentration following a reactor shutdown or a large power reduction.[1][2] This buildup of Xe-135, a potent neutron absorber, introduces substantial negative reactivity, which can make it impossible to restart the reactor for a period of time.[3][4] This is because after shutdown, the primary removal mechanism for Xe-135, neutron absorption (burnup), ceases, while its production from the decay of Iodine-135 continues.[1][2] The peak of this xenon poisoning typically occurs about 10 to 11.3 hours after a full shutdown.[1][2] The reactor is considered to be in a "xenon dead time" until the Xe-135 decays sufficiently, a process that can take several days.[4]

Q2: Why does my model show an initial decrease in this compound concentration after a reactor power increase?

A2: An initial decrease in this compound concentration following a power increase is an expected phenomenon.[1][5] This occurs because the rate of Xe-135 removal through neutron absorption (burnup) immediately increases with the higher neutron flux.[1][5] In contrast, the production rate of Xe-135 from the decay of Iodine-135 remains relatively constant for several hours, as I-135 has a half-life of about 6.6-6.7 hours.[1][4] This imbalance leads to a temporary dip in the overall Xe-135 concentration, which reaches a minimum after a few hours before starting to rise to a new, higher equilibrium level corresponding to the increased power.[1][5]

Q3: What are Xenon oscillations and why are they a concern?

A3: Xenon oscillations are periodic fluctuations in local power density within a nuclear reactor core, driven by the interplay between neutron flux, Iodine-135, and this compound concentrations.[6] These oscillations can be challenging to detect because the total reactor power may remain relatively stable while localized power levels experience significant variations.[6] They are a concern because these localized power peaks can lead to fuel damage if they exceed design limits.[6] The oscillations arise from a delayed feedback loop: a local increase in power burns off Xe-135, further increasing local power, which in turn produces more I-135. As this larger amount of I-135 decays into Xe-135, the local power is eventually suppressed, leading to an oscillatory behavior.[7]

Q4: How does the half-life of Iodine-135 and this compound influence transient behavior?

A4: The differing half-lives of Iodine-135 (approximately 6.6 hours) and this compound (approximately 9.2 hours) are fundamental to the transient behavior.[1] The shorter half-life of I-135 means it decays into Xe-135 relatively quickly. Following a power reduction, the production of Xe-135 from I-135 decay initially outpaces the decay of Xe-135, leading to the aforementioned "iodine pit."[1] Conversely, the longer half-life of Xe-135 means it takes a considerable amount of time to decay away naturally after shutdown.[4]

Troubleshooting Guide

Problem 1: My simulation of a reactor shutdown shows an immediate drop in this compound concentration, which is incorrect.

  • Possible Cause: The model may not be correctly accounting for the cessation of this compound burnup upon shutdown. After shutdown, the neutron flux drops to near zero, and thus the removal of Xe-135 by neutron absorption should also be negligible.[8]

  • Troubleshooting Steps:

    • Verify that the neutron flux term in your Xe-135 removal equation is correctly set to zero or a near-zero value immediately following the simulated shutdown.

    • Ensure that the decay of Iodine-135 is correctly modeled as the primary source of this compound production post-shutdown.[1]

    • Check the half-life values used for both I-135 and Xe-135 in your model to ensure they are accurate.

Problem 2: The peak this compound concentration in my model after shutdown is significantly different from expected values.

  • Possible Cause: The initial equilibrium concentrations of Iodine-135 and this compound before shutdown might be incorrect. The magnitude of the xenon peak is strongly dependent on the pre-shutdown neutron flux and the established equilibrium levels of these isotopes.[1]

  • Troubleshooting Steps:

    • Ensure that the simulation reaches a steady state for I-135 and Xe-135 concentrations at the specified initial power level before initiating the shutdown sequence. This typically takes about 40 to 50 hours of simulated operation.[5]

    • Verify the fission yields and neutron capture cross-sections for I-135 and Xe-135 used in your model.

    • Consider the impact of Xe-135m, a metastable state of this compound. Neglecting the contribution of Xe-135m can lead to an underestimation of the total xenon reactivity.[9]

Problem 3: My model is exhibiting numerical instability or convergence issues during rapid power transients.

  • Possible Cause: The time step used in the numerical solver may be too large to accurately capture the rapid changes in isotope concentrations during a transient. The system of ordinary differential equations (the Bateman equations) governing the I-135/Xe-135 chain can be "stiff," requiring careful selection of the numerical method and time step.[8]

  • Troubleshooting Steps:

    • Reduce the time step of your simulation, especially during periods of rapid power changes.

    • Experiment with different numerical solvers. Methods like the fourth-order Runge-Kutta (RK4) or matrix exponential methods are commonly used and have been shown to provide accurate results.[3][8] The matrix exponential method can be particularly robust for this type of problem.[8]

    • Check for any singularities or abrupt changes in your input parameters (e.g., instantaneous power changes) that might be causing numerical issues. A smoothed or ramped power change might be more numerically stable.

Data Presentation

Table 1: Key Nuclear Data for this compound Transient Modeling

ParameterValueReference
Iodine-135 (I-135) Half-life~6.6 - 6.7 hours[1][4]
This compound (Xe-135) Half-life~9.1 - 9.2 hours[1][4]
Xenon-135m (Xe-135m) Half-life~15.3 minutes[9]
Thermal Neutron Absorption Cross-section of Xe-135~2.6 x 106 barns[4]
Fission Yield of I-135~6.28%[9]
Fission Yield of Xe-135 (direct)~0.0785%[9]
Branching Ratio of I-135 decay to Xe-135m16.4%[9]

Experimental Protocols

While the provided context is primarily computational, a typical (simplified) experimental protocol to validate a this compound transient model would involve:

Protocol: Measurement of this compound and Iodine-135 Populations via Gamma Spectroscopy

  • Irradiation: Irradiate a uranium or plutonium sample in a research reactor with a known and stable neutron flux for a sufficient duration to approach equilibrium for I-135 and Xe-135.

  • Shutdown and Measurement Setup:

    • Rapidly shut down the reactor to stop fission and Xe-135 burnup.

    • Position a high-purity germanium (HPGe) detector at a fixed and known distance from the irradiated sample to measure the emitted gamma rays.[10]

  • Data Acquisition:

    • Acquire gamma-ray spectra continuously over a period of several days following the shutdown.

    • Bin the spectra into regular time intervals (e.g., 60 minutes) to observe the time evolution of the gamma peaks.[10]

  • Data Analysis:

    • Identify the characteristic gamma-ray emission peaks for I-135 (e.g., 1260 keV) and Xe-135 (e.g., 250 keV).[10]

    • Determine the net counts in each photopeak for each time interval.

    • Correct the counts for detector efficiency, gamma-ray intensity, and sample mass to determine the absolute activities and, subsequently, the populations of I-135 and Xe-135 over time.

  • Model Comparison: Compare the experimentally measured time-dependent populations of I-135 and Xe-135 with the predictions from the computational model. Adjust model parameters (e.g., cross-sections, fission yields) to improve agreement.

Mandatory Visualization

Xenon135_Production_Decay cluster_fission Fission cluster_products Fission & Decay Products U235 U-235 I135 Iodine-135 (t½ ≈ 6.6h) U235->I135 ~95% of Xe-135 precursor Xe135 This compound (t½ ≈ 9.2h) U235->Xe135 ~5% direct yield I135->Xe135 β- decay Cs135 Cesium-135 (Stable) Xe135->Cs135 β- decay Xe136 Xenon-136 (Stable) Xe135->Xe136 Neutron Capture (Burnup)

Caption: Production and removal pathways for this compound in a nuclear reactor.

Troubleshooting_Workflow start Model Output Discrepancy check_initial Verify Initial Equilibrium Conditions start->check_initial check_params Check Nuclear Data (Half-lives, Cross-sections) start->check_params check_solver Evaluate Numerical Solver & Time Step start->check_solver adjust_model Adjust Model Parameters check_initial->adjust_model check_params->adjust_model check_solver->adjust_model rerun Rerun Simulation adjust_model->rerun rerun->start No end Results Converge rerun->end Yes

Caption: A logical workflow for troubleshooting computational models of this compound transients.

References

Technical Support Center: Deconvolution of Xenon-135 and Xenon-133m

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the spectral analysis of Xenon-135 (¹³⁵Xe) and Xenon-133m (¹³³ᵐXe).

Frequently Asked Questions (FAQs)

Q1: Why is the deconvolution of ¹³⁵Xe and ¹³³ᵐXe spectral peaks challenging?

A1: The primary challenge lies in the overlapping of their energy signatures, particularly in the low-energy X-ray region. The decay of ¹³³Xe, the daughter product of ¹³³ᵐXe, produces a prominent peak at 81 keV, but also contributes to a complex region around 30-34 keV which contains signatures from ¹³³Xe, ¹³³ᵐXe, and ¹³⁵Xe.[1][2] Separating these closely spaced or overlapping peaks requires high-resolution detectors and sophisticated analysis software capable of spectral fitting or deconvolution.[3][4]

Q2: What are the key gamma and X-ray energies to look for when identifying ¹³⁵Xe and ¹³³Xe/¹³³ᵐXe?

A2: For ¹³⁵Xe, the most prominent gamma-ray energy is centered at 250 keV.[1] ¹³³Xe has a characteristic gamma-ray at 81 keV.[5] However, a significant portion of the analysis focuses on the 30 keV X-ray region, which contains contributions from both ¹³³Xe and ¹³⁵Xe, making this area critical for deconvolution.[1]

Q3: What type of detector is recommended for this analysis?

A3: High-resolution gamma spectroscopy systems, such as those with High-Purity Germanium (HPGe) detectors, are recommended for resolving the complex spectra of xenon isotopes.[3][6] While medium-resolution scintillators like NaI(Tl), CeBr₃, or LaBr₃ can be used, HPGe detectors provide the superior energy resolution necessary for accurate deconvolution of overlapped peaks.[7][8] For enhanced sensitivity, especially in low-concentration samples, beta-gamma coincidence counting is a standard and highly effective technique.[4]

Q4: What software can be used for the deconvolution and analysis of xenon spectra?

A4: Several specialized gamma spectroscopy software packages are equipped with deconvolution (or peak stripping) functionalities. Commercially available options include GammaVision, ProSpect, and bGamma.[3][7][8][9] These platforms offer advanced algorithms for peak search, peak fitting, and corrections for interferences, which are essential for accurate quantification.[3][8] Open-source or more general analysis software like PeakFit or Fityk can also be used for curve fitting and deconvolution of spectral data.[10]

Quantitative Data Summary

The following table summarizes the key nuclear decay properties for the relevant xenon isotopes.

IsotopeHalf-LifePrimary Gamma/X-ray Energies (keV)Beta Endpoint Energy (keV)
This compound (¹³⁵Xe) 9.14 hours[11]250[1]910[1]
Xenon-133 (¹³³Xe) 5.243 days[5]81[5]346[1]
Xenon-133m (¹³³ᵐXe) 2.19 days233 (Isomeric Transition, often internally converted)N/A

Troubleshooting Guide

Issue 1: Poor Peak Separation and Resolution

  • Symptom: The gamma or X-ray peaks for ¹³⁵Xe and ¹³³ᵐXe/¹³³Xe are not clearly distinguishable, appearing as a single broad peak or heavily overlapping shoulders.

  • Possible Cause 1: Inadequate Detector Resolution.

    • Solution: If using a low or medium-resolution detector like NaI(Tl), the inherent resolution may be insufficient.[12] An upgrade to a high-resolution HPGe detector is the most effective solution for resolving closely spaced peaks.[6]

  • Possible Cause 2: Incorrect or Drifted Energy Calibration.

    • Solution: The relationship between channel number and energy can drift due to factors like ambient temperature changes.[13] Perform a multi-point energy calibration using standard sources with well-known gamma-ray energies covering the range of interest (e.g., 30 keV to 300 keV).[6][13] It is good practice to check the calibration before each set of experiments.[13]

  • Possible Cause 3: Sub-optimal Analysis Algorithm.

    • Solution: Simple Region of Interest (ROI) analysis may be inadequate for overlapping peaks.[4] Utilize advanced spectral fitting algorithms within your software that model peaks using known functions (e.g., Gaussian) to deconvolve the complex peak structure.[3][4]

Issue 2: Inaccurate Quantification of Isotope Activity

  • Symptom: The calculated activity of ¹³⁵Xe or ¹³³ᵐXe is inconsistent, unexpectedly high, or low.

  • Possible Cause 1: Incorrect Detector Efficiency Calibration.

    • Solution: An accurate efficiency calibration is critical for proper quantification.[3] Calibrate your detector using a certified multi-nuclide standard source with a geometry and matrix as similar as possible to your actual samples.[6] The efficiency curve should cover all energies of interest.

  • Possible Cause 2: Peak Interference from Other Radionuclides.

    • Solution: Background radiation or other isotopes in the sample (e.g., Radon-222 daughters like Lead-214) can have peaks that interfere with the xenon signatures.[4][14] Identify and account for these interfering peaks during the deconvolution process. Many software packages can include known background nuclides in the analysis.[3]

  • Possible Cause 3: True Coincidence Summing (TCS) Effects.

    • Solution: For nuclides that emit multiple gamma-rays in cascade, TCS can lead to inaccurate efficiency measurements and, consequently, incorrect activity calculations. This effect can be minimized by counting samples at a greater distance from the detector or by applying a TCS correction if your software supports it.[15]

Issue 3: Software Fails to Converge or Produces a Poor Fit

  • Symptom: The deconvolution algorithm in the software fails, or the resulting fitted peaks do not match the raw spectral data well.

  • Possible Cause 1: Incorrect Initial Peak Parameters.

    • Solution: Many fitting algorithms require initial estimates for peak position, width, and height. If these are too far from the actual values, the fit may fail. Manually adjust the initial parameters in your software to be closer to the visible peaks in the spectrum before running the automated fit.

  • Possible Cause 2: Overly Complex Model or Insufficient Data.

    • Solution: Attempting to fit too many peaks in a region with low counts (poor statistics) can cause instability. Ensure your sample has been counted for a sufficient duration to acquire statistically significant data. Simplify the model by fixing the positions or widths of well-known peaks based on your energy calibration.

Experimental Protocols

General Protocol for Gamma Spectroscopy of Xenon Isotopes

  • System Preparation and Calibration:

    • Setup: Ensure the HPGe detector is cooled to operating temperature and the associated electronics (amplifier, MCA) are properly configured.[16]

    • Energy Calibration: Acquire spectra from standard point sources (e.g., ⁵⁷Co for 122 keV, ¹³⁷Cs for 662 keV, ⁶⁰Co for 1173 and 1332 keV) to create a linear calibration curve of energy vs. channel number.[16]

    • Efficiency Calibration: Measure a calibrated multi-nuclide standard source in the same geometry (e.g., counting cell) that will be used for the xenon gas samples. Use the known activities and emission probabilities to generate an efficiency vs. energy curve.[12]

  • Sample Measurement:

    • Background Measurement: Acquire a background spectrum for a duration at least as long as the planned sample count time with an empty, clean counting cell in the shield. This is crucial for identifying and subtracting environmental background peaks.[6]

    • Sample Introduction: Transfer the xenon gas sample into the sealed counting cell.

    • Data Acquisition: Place the cell in a reproducible position within the detector shield and acquire the gamma-ray spectrum. The acquisition time should be sufficient to achieve good counting statistics for the peaks of interest.

  • Spectral Analysis and Deconvolution:

    • Background Subtraction: Subtract the previously acquired background spectrum from the sample spectrum.

    • Peak Identification: Use the energy calibration to tentatively identify the prominent peaks corresponding to ¹³⁵Xe (250 keV) and ¹³³Xe (81 keV).

    • Deconvolution: Focus on the complex, overlapping regions, particularly around 30 keV. Use the deconvolution or spectral fitting function in your analysis software. The software will use a mathematical model to fit multiple peak shapes to the raw data, separating the contributions from each isotope.[3][4]

    • Activity Calculation: Once the net peak area for each characteristic gamma-ray is determined through deconvolution, the software will use the counting time, detector efficiency, and gamma-ray emission probability to calculate the activity of each xenon isotope.[8]

Visualizations

Caption: Experimental workflow for Xenon isotope analysis.

G start Deconvolution Issue Identified issue1 Poor Peak Resolution start->issue1 issue2 Inaccurate Quantification start->issue2 issue3 Software Fit Failure start->issue3 cause1a Inadequate Detector (e.g., NaI) issue1->cause1a Cause cause1b Calibration Drift issue1->cause1b Cause sol1a Use High-Resolution Detector (HPGe) cause1a->sol1a Solution sol1b Perform Multi-Point Energy Calibration cause1b->sol1b Solution cause2a Incorrect Efficiency Calibration issue2->cause2a Cause cause2b Peak Interference (e.g., Background) issue2->cause2b Cause sol2a Recalibrate with Appropriate Standard cause2a->sol2a Solution sol2b Identify & Account for Interfering Nuclides cause2b->sol2b Solution cause3a Poor Initial Parameters issue3->cause3a Cause sol3a Manually Adjust Initial Peak Estimates cause3a->sol3a Solution

Caption: Troubleshooting logic for deconvolution issues.

References

Technical Support Center: Minimizing Matrix Effects in Environmental Xenon-135 Sampling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the environmental sampling and analysis of Xenon-135 (¹³⁵Xe).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of environmental ¹³⁵Xe sampling?

A1: In environmental ¹³⁵Xe sampling, the "matrix" refers to all other components of the collected air sample apart from ¹³⁵Xe itself. Matrix effects are the interferences caused by these other components that can alter the accurate detection and quantification of ¹³⁵Xe. These effects can lead to either an overestimation (signal enhancement) or underestimation (signal suppression) of the true ¹³⁵Xe concentration.

Q2: What are the primary sources of matrix effects in atmospheric ¹³⁵Xe measurements?

A2: The primary sources of matrix effects in atmospheric ¹³⁵Xe measurements include:

  • Other Noble Gases: Naturally occurring noble gases such as radon (especially ²²²Rn), krypton (Kr), and argon (Ar) are present in the atmosphere and can interfere with ¹³⁵Xe detection.[1] Radon is a significant concern due to its radioactivity.[2]

  • Major Atmospheric Gases: High concentrations of nitrogen (N₂), oxygen (O₂), water vapor (H₂O), and carbon dioxide (CO₂) can dilute the sample and interfere with the separation and detection processes.

  • Isobaric Interferences: Although less common in typical environmental samples, other radioactive isotopes with similar masses to ¹³⁵Xe could potentially interfere with mass spectrometric detection if not adequately separated.

  • Memory Effects: This is a type of matrix effect where xenon gas can become trapped in the detector materials, leading to residual activity that affects subsequent measurements.

Q3: How does radon specifically interfere with ¹³⁵Xe measurements?

A3: Radon (²²²Rn) and its decay products are radioactive and can create background signals in the detectors used for ¹³⁵Xe analysis, particularly in radiometric counting methods. Since radon is naturally present in the atmosphere and its concentration can vary, it is a significant source of interference that must be removed for sensitive ¹³⁵Xe detection.[2]

Q4: My ¹³⁵Xe readings are inconsistent or show high background noise. What are the likely causes and how can I troubleshoot this?

A4: Inconsistent readings or high background noise can stem from several sources. The following troubleshooting guide can help identify and resolve the issue.

TroubleshootingWorkflow start High Background / Inconsistent ¹³⁵Xe Signal check_blanks Analyze System Blanks start->check_blanks blank_high High Blank Signal? check_blanks->blank_high check_leaks Check for System Leaks blank_high->check_leaks Yes blank_ok Blank OK blank_high->blank_ok No memory_effect Potential Memory Effect check_leaks->memory_effect bakeout Perform System Bakeout & Purge memory_effect->bakeout reanalyze_blank Re-analyze Blank bakeout->reanalyze_blank reanalyze_blank->check_blanks check_calibration Verify Instrument Calibration with ¹³⁵Xe Standard blank_ok->check_calibration cal_fail Calibration Fails? check_calibration->cal_fail recalibrate Recalibrate Instrument cal_fail->recalibrate Yes cal_ok Calibration OK cal_fail->cal_ok No recalibrate->check_calibration sample_prep Review Sample Preparation Protocol cal_ok->sample_prep incomplete_separation Incomplete Matrix Separation? sample_prep->incomplete_separation optimize_prep Optimize Purification (Cryo-trapping / GC) incomplete_separation->optimize_prep Yes end_persist Issue Persists: Contact Technical Support incomplete_separation->end_persist No reanalyze_sample Re-analyze Sample optimize_prep->reanalyze_sample end_ok Problem Resolved reanalyze_sample->end_ok

Troubleshooting workflow for inconsistent ¹³⁵Xe signals.

Q5: What are the recommended methods for removing interfering gases from my environmental samples?

A5: The two primary methods for purifying xenon from environmental air samples are cryogenic trapping (or distillation) and gas chromatography. Often, a combination of these techniques is used. The goal is to separate the xenon from more volatile components like nitrogen and argon, and less volatile components like radon and carbon dioxide.

Data on Common Interferents

The following table summarizes the typical atmospheric concentrations of key interfering gases. The required purity of the final xenon sample depends on the sensitivity of the analytical instrument, but generally, the goal is to reduce interferents to levels that do not contribute significantly to the background signal.

Interfering GasTypical Atmospheric Abundance (ppm)Boiling Point (°C at 1 atm)Notes on Interference
Nitrogen (N₂)780,840-195.8Major component of air; needs to be removed to concentrate xenon.
Oxygen (O₂)209,460-183.0Major component of air; can form ions that interfere in mass spectrometry.
Argon (Ar)9,340-185.9High abundance noble gas; can have isobaric interference with some detection methods.
Carbon Dioxide (CO₂)~400-78.5 (sublimes)Can freeze out during cryogenic trapping and interfere with xenon collection.
Krypton (Kr)1.1-153.4Chemically similar to xenon; its isotopes can interfere with xenon isotope measurements.[3]
Radon (²²²Rn)Varies (typically 3.7 - 82 Bq/m³)-61.7Radioactive decay products interfere with radiometric detection of ¹³⁵Xe.[2][4]
Xenon (Xe) 0.09 -108.1 Target Analyte [1]

Experimental Protocols

Protocol 1: Sample Purification using Cryogenic Trapping and Gas Chromatography

This protocol describes a general procedure for the separation of xenon from an air sample. The precise temperatures and times will need to be optimized for your specific system.

PurificationWorkflow start Air Sample Collection step1 Step 1: Water and CO₂ Removal (Chemical or Cold Trap at ~ -80°C) start->step1 step2 Step 2: Cryogenic Trapping of Xe, Kr, and Ar (Trap at Liquid Nitrogen Temp. ~ -196°C) step1->step2 step3 Vent Non-condensable Gases (N₂, O₂, etc.) step2->step3 step4 Step 3: Cryogenic Distillation (Controlled warming of trap) step3->step4 step4a Release Ar at ~ -186°C step4->step4a Warm to T > Ar boiling pt. step4b Release Kr at ~ -153°C step4a->step4b Warm to T > Kr boiling pt. step4c Collect Xe fraction at ~ -108°C step4b->step4c Warm to T > Xe boiling pt. step5 Step 4: Gas Chromatography (GC) Purification step4c->step5 gc_column Inject Xe fraction into GC (e.g., Activated Charcoal or Molesieve Column) step5->gc_column gc_separation Separate remaining Kr and other impurities gc_column->gc_separation step6 Step 5: Collection of Purified Xenon gc_separation->step6 end Purified ¹³⁵Xe ready for analysis step6->end

Workflow for the purification of xenon from air samples.

Methodology:

  • Initial Drying and CO₂ Removal: Pass the air sample through a chemical trap (e.g., with a desiccant like magnesium perchlorate) and a CO₂ absorbent (e.g., soda lime) or a cold trap held at approximately -80°C to freeze out water and carbon dioxide.

  • Cryogenic Trapping: The dried, CO₂-free air is then passed through a cold trap cooled with liquid nitrogen (approximately -196°C). At this temperature, xenon, krypton, and argon will freeze onto the surface of the trap, while the bulk nitrogen and oxygen pass through and are vented.

  • Cryogenic Distillation: The cold trap is then isolated and slowly warmed.

    • As the temperature rises, the trapped gases will begin to vaporize based on their boiling points.

    • Argon will be released first (around -186°C), followed by krypton (around -153°C). These fractions can be pumped away.

    • The temperature is then raised to above -108°C to release the xenon, which is collected in a separate, clean sample vessel.

  • Gas Chromatography (GC) Purification: For high-purity applications, the collected xenon fraction is injected into a gas chromatograph.

    • Column: A column packed with a material like activated charcoal or a molecular sieve is commonly used.[5]

    • Carrier Gas: Helium is a typical carrier gas.

    • Separation: The different components of the gas mixture will travel through the column at different rates, allowing for the separation of any remaining krypton or other impurities from the xenon. The xenon peak is then selectively collected.

  • Final Collection: The purified xenon is collected from the outlet of the gas chromatograph into a sample container suitable for introduction into the analytical instrument (e.g., a mass spectrometer or radiation detector).

Protocol 2: Quality Control and Calibration

To ensure the accuracy of your ¹³⁵Xe measurements, a robust quality control and calibration protocol is essential.

Methodology:

  • System Blanks: Regularly process "blank" samples (e.g., xenon-free air or ultra-high purity nitrogen) through the entire sample preparation and analysis workflow. This helps to identify any contamination or memory effects within your system.

  • Calibration Standards: Use certified ¹³⁵Xe standards of known activity to calibrate your detection instrument.[6] This calibration should be performed regularly to account for any drift in instrument response.

  • Spike Samples: Occasionally, a known amount of ¹³⁵Xe standard can be added ("spiked") into a real environmental sample. The recovery of the spiked amount is then measured to assess the efficiency of the sample preparation process and to quantify any matrix effects in that specific sample type.

  • Performance Monitoring: Regularly monitor key performance indicators of your analytical system, such as detector resolution, background count rate, and calibration stability.[7] Any significant changes in these parameters may indicate a problem that needs to be addressed.

References

Validation & Comparative

A Comparative Analysis of Xenon-135 and Samarium-149 as Neutron Poisons in Nuclear Reactors

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of nuclear reactor physics and operation, the accumulation of fission products with high neutron absorption cross-sections, known as neutron poisons, is a critical consideration. Among the myriad of fission products, Xenon-135 (¹³⁵Xe) and Samarium-149 (¹⁴⁹Sm) stand out due to their profound impact on reactor reactivity and control. This guide provides a comprehensive comparative analysis of these two significant neutron poisons, detailing their nuclear properties, formation and removal mechanisms, and their distinct effects on reactor operation. The content herein is intended for researchers, scientists, and nuclear engineering professionals.

Core Nuclear and Physical Properties

This compound and Samarium-149 exhibit vastly different nuclear properties that dictate their behavior and influence within a reactor core. A summary of their key characteristics is presented in the table below.

PropertyThis compound (¹³⁵Xe)Samarium-149 (¹⁴⁹Sm)
Thermal Neutron Absorption Cross-Section (σ) ~2.6 x 10⁶ barns[1][2]~4.2 x 10⁴ barns[3]
Fission Yield (from ²³⁵U) ~6.3% (cumulative)[1]~1.08% (cumulative)[3]
Half-life (t½) 9.14 hours[4]Stable[3][5]
Mode of Formation Primarily from the beta decay of Iodine-135 (¹³⁵I)[2]Primarily from the beta decay of Promethium-149 (¹⁴⁹Pm)[3][6]
Removal Mechanism Neutron capture (burnout) and radioactive decay[2]Neutron capture (burnout) only[3][6]

Formation and Removal Pathways

The concentration of both ¹³⁵Xe and ¹⁴⁹Sm in a reactor core is a dynamic balance between their production and removal rates. Their formation and decay chains are crucial to understanding their behavior.

This compound Formation and Decay

This compound is primarily a decay product of Iodine-135, which is itself a fission product. A small fraction of ¹³⁵Xe is also produced directly from fission. The decay chain is as follows:

Tellurium-135 (¹³⁵Te) → Iodine-135 (¹³⁵I) → this compound (¹³⁵Xe) → Cesium-135 (¹³⁵Cs) → Barium-135 (¹³⁵Ba) (Stable)

The 6.6-hour half-life of ¹³⁵I plays a significant role in the transient behavior of ¹³⁵Xe concentration after changes in reactor power.[2]

Xenon135_Formation Te135 Tellurium-135 (t½ ≈ 19s) I135 Iodine-135 (t½ ≈ 6.6h) Te135->I135 β⁻ decay Xe135 This compound (t½ ≈ 9.1h) I135->Xe135 β⁻ decay Cs135 Cesium-135 (t½ ≈ 2.3x10⁶y) Xe135->Cs135 β⁻ decay Xe136 Xenon-136 (Stable) Xe135->Xe136 (n, γ) Ba135 Barium-135 (Stable) Cs135->Ba135 β⁻ decay Fission Fission Fission->Te135 ~3.3% yield Fission->I135 ~3.1% yield NeutronCapture Neutron Capture (Burnout)

Caption: Formation and decay pathway of this compound.
Samarium-149 Formation

Samarium-149 is the stable end product of a fission product decay chain starting with Neodymium-149.

Neodymium-149 (¹⁴⁹Nd) → Promethium-149 (¹⁴⁹Pm) → Samarium-149 (¹⁴⁹Sm) (Stable)

The 53.1-hour half-life of ¹⁴⁹Pm influences the gradual buildup of ¹⁴⁹Sm to its equilibrium concentration.[3]

Samarium149_Formation Nd149 Neodymium-149 (t½ ≈ 1.73h) Pm149 Promethium-149 (t½ ≈ 53.1h) Nd149->Pm149 β⁻ decay Sm149 Samarium-149 (Stable) Pm149->Sm149 β⁻ decay Sm150 Samarium-150 (Stable) Sm149->Sm150 (n, γ) Fission Fission Fission->Nd149 ~1.09% yield NeutronCapture Neutron Capture (Burnout)

Caption: Formation pathway of Samarium-149.

Impact on Reactor Operations

The operational consequences of ¹³⁵Xe and ¹⁴⁹Sm poisoning are markedly different, primarily due to Xenon's radioactive decay.

This compound: Transient Poisoning

The behavior of this compound is characterized by its transient response to changes in reactor power.

  • Startup: On reactor startup, the ¹³⁵Xe concentration is initially zero. As power increases, the concentration of its precursor, ¹³⁵I, builds up, leading to a subsequent increase in ¹³⁵Xe. The negative reactivity from xenon poisoning must be overcome by the control system.

  • Power Changes:

    • Power Increase: An increase in power leads to a higher neutron flux, causing an initial decrease in ¹³⁵Xe concentration due to increased burnout.[7][8] Subsequently, as the ¹³⁵I concentration rises to a new equilibrium at the higher power level, the ¹³⁵Xe concentration will slowly increase to a new, higher equilibrium value over approximately 40 to 50 hours.[7]

    • Power Decrease: A reduction in power lowers the neutron flux, decreasing the rate of ¹³⁵Xe burnout. However, the decay of the accumulated ¹³⁵I continues to produce ¹³⁵Xe, leading to a significant increase in its concentration. This can result in a substantial insertion of negative reactivity.

  • Shutdown: Following a reactor shutdown, the burnout of ¹³⁵Xe ceases, while its production from the decay of the substantial inventory of ¹³⁵I continues. This causes the ¹³⁵Xe concentration to rise and peak approximately 10-12 hours after shutdown, a phenomenon known as "xenon peak."[9] This can introduce enough negative reactivity to prevent the reactor from being restarted for a period, referred to as "xenon dead time" or "iodine pit."[10][11]

  • Xenon Oscillations: In large reactors, localized changes in power can lead to oscillations in ¹³⁵Xe concentration, causing spatial power oscillations across the core that must be carefully managed.[11][12]

Samarium-149: Stable Poisoning

As a stable isotope, the behavior of Samarium-149 is more straightforward and does not exhibit the dramatic transient effects of this compound.

  • Startup and Operation: During reactor operation, the concentration of ¹⁴⁹Sm gradually builds up from the decay of ¹⁴⁹Pm until it reaches an equilibrium concentration where its production rate equals its burnout rate. This equilibrium is typically reached after about 20 days of operation.[13]

  • Shutdown: Upon reactor shutdown, the burnout of ¹⁴⁹Sm stops. The accumulated ¹⁴⁹Pm continues to decay into ¹⁴⁹Sm, causing its concentration to increase and reach a new, higher equilibrium level.[13] Unlike ¹³⁵Xe, this increase is gradual and does not result in a peak followed by a decay. The added negative reactivity from the post-shutdown buildup of ¹⁴⁹Sm must be accounted for upon restart.

  • Power Changes: Changes in reactor power will shift the equilibrium concentration of ¹⁴⁹Sm. An increase in power will eventually lead to a higher equilibrium concentration due to the increased production of its precursor, while a decrease in power will result in a lower equilibrium concentration.

Operational_Comparison cluster_Xe This compound (Transient) cluster_Sm Samarium-149 (Stable) PowerIncrease_Xe Power Increase InitialXeDecrease Initial [Xe] Decrease (Increased Burnout) PowerIncrease_Xe->InitialXeDecrease SlowXeIncrease Slow [Xe] Increase to New Higher Equilibrium InitialXeDecrease->SlowXeIncrease PowerDecrease_Xe Power Decrease XeIncrease [Xe] Increases (Reduced Burnout) PowerDecrease_Xe->XeIncrease Shutdown_Xe Shutdown XenonPeak Xenon Peak (~10-12 hours) Shutdown_Xe->XenonPeak XenonDecay [Xe] Decays Away XenonPeak->XenonDecay PowerChange_Sm Power Change SlowSmChange Slow [Sm] Change to New Equilibrium PowerChange_Sm->SlowSmChange Shutdown_Sm Shutdown SlowSmBuildup Slow [Sm] Buildup to Higher Stable Level Shutdown_Sm->SlowSmBuildup

Caption: Comparison of operational impact of this compound and Samarium-149.

Experimental Methodologies for Quantification

Directly measuring the concentration of neutron poisons within an operating reactor core is inherently challenging. Therefore, their quantities and effects are typically determined through a combination of indirect measurements and computational modeling.

Experimental Workflow

The general workflow for assessing the impact of neutron poisons involves monitoring changes in neutron flux and reactivity and correlating these with predictive models.

Experimental_Workflow ReactorOperation Reactor Operation (Power Maneuvers, Shutdown) DataAcquisition Data Acquisition ReactorOperation->DataAcquisition NeutronDetectors In-Core & Ex-Core Neutron Detectors DataAcquisition->NeutronDetectors ReactivityMeter Reactivity Meter DataAcquisition->ReactivityMeter GammaSpectroscopy Gamma Spectroscopy (for ¹³⁵Xe) DataAcquisition->GammaSpectroscopy DataAnalysis Data Analysis & Modeling NeutronDetectors->DataAnalysis ReactivityMeter->DataAnalysis GammaSpectroscopy->DataAnalysis ReactivityBalance Reactivity Balance Calculations DataAnalysis->ReactivityBalance PoisonConcentration Inferred Poison Concentration ReactivityBalance->PoisonConcentration ModelValidation Validation of Predictive Models PoisonConcentration->ModelValidation Results Quantified Poisoning Effect ModelValidation->Results

Caption: Experimental workflow for quantifying neutron poison effects.
Key Experimental Protocols

  • Reactivity Balance Measurement:

    • Objective: To determine the reactivity worth of a neutron poison.

    • Methodology: The total reactivity of the reactor core is maintained at zero for critical operation. The reactivity contributions from all known sources (control rods, temperature, fuel depletion, etc.) are calculated. The remaining, unaccounted-for reactivity is attributed to fission product poisons. By performing this balance at different times during operation and after shutdown, the reactivity effects of ¹³⁵Xe and ¹⁴⁹Sm can be isolated based on their known dynamic behaviors.

    • Instrumentation: Control rod position indicators, thermocouples, and a calibrated reactivity meter.

  • Gamma Spectroscopy for this compound:

    • Objective: To directly observe the relative concentration of ¹³⁵Xe and its precursor ¹³⁵I.

    • Methodology: A high-purity germanium (HPGe) detector is placed in a beam port or irradiation channel of a research reactor. Gamma spectra are collected over time, particularly after a reactor shutdown. The intensity of the 250 keV gamma peak from ¹³⁵Xe and the 1260 keV peak from ¹³⁵I are measured. The change in the intensity of these peaks over time allows for the direct observation of the "xenon pit" phenomenon.

    • Instrumentation: High-purity germanium detector, multichannel analyzer, and appropriate shielding.

  • In-Core and Ex-Core Neutron Flux Monitoring:

    • Objective: To monitor local and global changes in neutron flux caused by the buildup or burnout of neutron poisons.

    • Methodology: A network of self-powered neutron detectors (SPNDs) or other neutron sensors is placed within and outside the reactor core. These detectors provide real-time measurements of the neutron flux distribution. Changes in flux levels that cannot be attributed to control rod movements or power level changes are indicative of changes in poison concentration.

    • Instrumentation: In-core and ex-core neutron detectors.

Conclusion

This compound and Samarium-149 are the two most significant neutron poisons affecting the operation of thermal nuclear reactors. The primary distinction between them lies in the fact that ¹³⁵Xe is radioactive and exhibits significant transient behavior, while ¹⁴⁹Sm is stable and its effects are more gradual.[14] A thorough understanding of their formation, removal, and dynamic behavior is paramount for safe and efficient reactor control, particularly during power transients and following shutdowns. The experimental quantification of their effects relies on a combination of continuous reactivity and neutron flux monitoring, supplemented by advanced techniques like gamma spectroscopy for ¹³⁵Xe, and is heavily reliant on validated computational models.

References

Cross-validation of different Xenon-135 detection methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent methods for the detection and quantification of Xenon-135 (¹³⁵Xe), a radioactive isotope of significant interest in nuclear reactor monitoring, nuclear test verification, and various research applications. This document outlines the principles, performance characteristics, and experimental protocols of key detection technologies, supported by available data to facilitate an objective comparison.

Introduction to this compound Detection

This compound is a fission product with a very high neutron absorption cross-section, making it a significant factor in the operation of nuclear reactors.[1][2][3] Its detection is crucial for monitoring reactor dynamics, as well as for verifying compliance with the Comprehensive Nuclear-Test-Ban Treaty (CTBT), as it is an indicator of nuclear fission events.[4][5][6] The primary decay signature of ¹³⁵Xe used for its detection is the emission of a beta particle followed by a 249.8 keV gamma-ray.[7][8][9] This guide explores the two primary methods for detecting these emissions: gamma-ray spectroscopy and beta-gamma coincidence counting.

Core Detection Methodologies

The two predominant techniques for the detection of this compound are Gamma-Ray Spectroscopy and Beta-Gamma Coincidence Counting. Each method offers distinct advantages and is suited to different applications.

Gamma-Ray Spectroscopy

This method involves the detection of the characteristic gamma rays emitted from the decay of radioactive isotopes. For ¹³⁵Xe, the most prominent gamma-ray energy is 249.8 keV.[8][9]

  • High-Purity Germanium (HPGe) Detectors: These are semiconductor detectors known for their excellent energy resolution, which allows for the precise identification and quantification of different radionuclides in a sample, even in a complex spectrum with multiple gamma-ray energies.[1][2][10] This high resolution is a key advantage in applications where multiple isotopes are present.[5] However, HPGe detectors can be sensitive to neutron damage.[10]

  • Scintillation Detectors: These detectors use materials that emit light (scintillate) when they interact with ionizing radiation. The amount of light produced is proportional to the energy of the radiation. Common scintillation materials include Sodium Iodide doped with Thallium (NaI(Tl)), Cesium Iodide (CsI), and Lanthanum Bromide (LaBr₃).[4][11][12] While their energy resolution is generally lower than that of HPGe detectors, they are often more efficient and can be fabricated in larger sizes.[13]

  • High-Pressure Xenon (HPXe) Detectors: These are ionization chambers filled with xenon gas at high pressure. They offer good energy resolution, approaching that of some room-temperature semiconductor detectors, and are robust, with a wide operating temperature range.[13][14]

Beta-Gamma Coincidence Counting

This is a highly sensitive technique that relies on the near-simultaneous detection of a beta particle and a gamma-ray emitted during the decay of a single nucleus.[4][15][16] By requiring the detection of both particles in a very short time window, this method can significantly reduce background noise from other radioactive sources that do not have the same decay signature.[5][15] This makes it particularly effective for detecting very low concentrations of ¹³⁵Xe.[4][5][6]

Systems for beta-gamma coincidence counting typically consist of two detectors:

  • A beta detector , often a plastic scintillator, which has a high detection efficiency for beta particles.[4]

  • A gamma detector , such as a NaI(Tl) or HPGe detector, surrounding the beta detector to detect the coincident gamma-rays.[4]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the different this compound detection methods based on available data.

Detection MethodDetector TypeKey Performance CharacteristicsTypical Applications
Gamma-Ray Spectroscopy High-Purity Germanium (HPGe)Excellent energy resolution (e.g., FWHM of 0.7–4.5 keV for a 0-2 MeV range), allowing for precise isotope identification in complex spectra.[10]In-situ reactor monitoring,[1][2][8] analysis of irradiated materials,[1][2] high-resolution laboratory measurements.[5]
Scintillation (e.g., NaI(Tl), LaBr₃)High detection efficiency , available in large volumes, but with lower energy resolution than HPGe detectors.[11][13]Field-portable systems, large area surveys, applications where high sensitivity is prioritized over fine energy resolution.
High-Pressure Xenon (HPXe)Good energy resolution (approaching 2-3% FWHM at 662 keV), robust, and can operate over a wide temperature range.[13][14]Nuclear safeguards, waste monitoring, applications in harsh environments.[13]
Beta-Gamma Coincidence Plastic Scintillator (beta) + NaI(Tl) (gamma)High sensitivity due to significant background reduction, nearly 100% geometry for beta detection.[4]Monitoring for the Comprehensive Nuclear-Test-Ban Treaty (CTBT),[4][5][6] detection of trace amounts of radioxenon.[16]
Phoswich Detector (Plastic + CsI)A compact, single-channel readout system for beta-gamma coincidence with good background rejection (better than 99%) and high coincidence detection efficiency (82%-92%).[15]Simplified and field-deployable radioxenon monitoring systems.[15]

Experimental Protocols

Gamma-Ray Spectroscopy for In-Reactor ¹³⁵Xe Measurement

This protocol is a generalized procedure based on studies conducted at research reactors.[1][2][8]

Objective: To measure the time-dependent concentration of ¹³⁵Xe within a reactor core via gamma-ray spectroscopy.

Materials:

  • High-Purity Germanium (HPGe) detector.[1][2]

  • Digital gamma-ray spectrometer/digitizer.[1][2]

  • Appropriate shielding for the detector.

  • Data acquisition and analysis software.

Procedure:

  • Detector Placement: Position the HPGe detector in an irradiation channel or beam port of the reactor, at a safe distance from the core to minimize neutron damage while still allowing for sufficient gamma flux.[1][2]

  • Energy and Efficiency Calibration: Calibrate the detector for energy and efficiency using standard gamma-ray sources with known energies and activities.

  • Background Measurement: Acquire a background spectrum with the reactor off to identify and quantify background radiation sources.

  • Data Acquisition:

    • Begin data acquisition before, during, and after reactor operation to monitor the buildup and decay of ¹³⁵Xe.[1][2]

    • Record gamma-ray spectra at regular time intervals (e.g., 60-minute intervals) to track the change in the ¹³⁵Xe concentration over time.[1][2]

  • Spectral Analysis:

    • Identify the 249.8 keV photopeak corresponding to ¹³⁵Xe in the acquired spectra.[1][2][8]

    • Also, identify the photopeak of the ¹³⁵Xe precursor, Iodine-135 (¹³⁵I), typically at 1260 keV, to observe the parent-daughter decay relationship.[1][2]

    • Apply background subtraction techniques to isolate the net counts in the photopeaks of interest.[2]

    • Calculate the activity of ¹³⁵Xe at each time point using the net peak area, detector efficiency, and gamma-ray emission probability.

  • Data Interpretation: Plot the ¹³⁵Xe activity as a function of time to observe the characteristic "Xenon pit" following reactor shutdown.[1][2]

Beta-Gamma Coincidence Counting for Air Sample Analysis

This protocol is a generalized procedure based on systems developed for monitoring airborne radioxenon.[4][16]

Objective: To detect and quantify low levels of ¹³⁵Xe in an air sample.

Materials:

  • Beta-gamma coincidence counting system, typically with a plastic scintillator cell for the sample and a surrounding NaI(Tl) detector.[4]

  • System for separating xenon gas from air.[4]

  • Multi-parameter data acquisition system.

  • Calibration sources for energy and coincidence timing.

Procedure:

  • Sample Collection and Preparation: Collect an air sample and use an automated system to extract and purify the xenon gas.[4]

  • Sample Loading: Introduce the purified xenon gas sample into the plastic scintillation cell of the detector.[4]

  • System Calibration:

    • Calibrate the energy response of both the beta and gamma detectors using appropriate radioactive sources.

    • Calibrate the coincidence timing window to ensure that only events occurring within a very short time of each other are counted as coincidences.

  • Data Acquisition:

    • Acquire data in a two-dimensional mode, recording the energy of the event in the beta detector versus the energy of the coincident event in the gamma detector.[4]

    • Each radioxenon isotope will have a unique signature in this two-dimensional spectrum.[4]

  • Data Analysis:

    • Identify the region of interest in the two-dimensional spectrum corresponding to the beta-gamma decay of ¹³⁵Xe (beta energy up to 910 keV and gamma energy around 250 keV).[7]

    • Count the number of events within this region to determine the activity of ¹³⁵Xe in the sample.

  • Background Subtraction: Perform a background count with an empty sample cell or a sample of non-radioactive xenon to subtract any background events.

Visualizations

This compound Decay and Detection Pathway

Xenon135_Decay cluster_fission Fission cluster_decay_chain Decay Chain cluster_detection Detection Fission U-235 Fission I135 Iodine-135 (t½ = 6.57 h) Fission->I135 Yield ~6.6% Xe135 This compound (t½ = 9.14 h) I135->Xe135 Beta Decay Cs135 Cesium-135 (Stable) Xe135->Cs135 Beta Decay Beta Beta Particle (max 910 keV) Xe135->Beta Gamma Gamma Ray (249.8 keV) Xe135->Gamma

Caption: Decay chain of this compound from Uranium-235 fission and its detectable decay products.

Generalized Experimental Workflow for ¹³⁵Xe Detection

Xenon_Detection_Workflow cluster_sampling Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample Sample Acquisition (e.g., Air, Reactor Off-gas) Separation Xenon Separation & Purification Sample->Separation Detector Radiation Detector (HPGe, Scintillator, etc.) Separation->Detector DAQ Data Acquisition System Detector->DAQ Spectrum Spectrum Analysis (Peak Identification) DAQ->Spectrum Quantification Activity Quantification Spectrum->Quantification Result ¹³⁵Xe Concentration Quantification->Result

Caption: A generalized workflow for the detection and quantification of this compound.

References

Benchmarking Xenon-135 Production Models: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of computational models for predicting Xenon-135 concentrations against supporting experimental data, tailored for researchers, scientists, and professionals in drug development with an interest in isotope production and behavior.

This compound, a fission product of uranium, is the most potent known neutron poison in nuclear reactors. Its profound impact on reactor control and safety necessitates accurate predictive models for its concentration under various operational conditions. This guide provides a comparative overview of common methodologies used to model and experimentally measure this compound production, offering a benchmark for researchers in the field.

The Dynamics of this compound: Production and Removal

This compound is primarily produced through the beta decay of Iodine-135, which itself is a product of the fission of Uranium-235.[1] A smaller fraction of this compound is produced directly from fission. The removal of this compound from a reactor core is governed by two main processes: radioactive decay to Cesium-135 and, more significantly in an operating reactor, burnout through neutron capture, which transmutes it into the stable Xenon-136.[1]

The interplay between these production and removal mechanisms leads to complex transient behaviors in this compound concentration, particularly following changes in reactor power. After a reactor shutdown, the cessation of neutron flux halts the burnout of this compound, while the decay of the accumulated Iodine-135 continues to produce it. This results in a temporary increase in this compound concentration, peaking approximately 11 hours after shutdown, a phenomenon known as the "iodine pit" or "xenon pit".[2]

Xenon135_Pathway cluster_fission Fission of U-235 cluster_products Fission & Decay Products U235 Uranium-235 I135 Iodine-135 (t½ = 6.58 h) U235->I135 ~95% Fission Yield Xe135 This compound (t½ = 9.14 h) U235->Xe135 ~5% Fission Yield I135->Xe135 β- Decay Cs135 Cesium-135 (Stable) Xe135->Cs135 β- Decay Xe136 Xenon-136 (Stable) Xe135->Xe136 Neutron Capture (Burnout)

This compound Production and Removal Pathway.

Experimental Protocols for Measuring this compound

Two primary experimental methods are employed to measure this compound concentration in a reactor core, providing essential data for the validation of production models.

Reactivity Measurement

This indirect method infers the concentration of this compound by measuring its effect on the reactor's reactivity. As this compound absorbs neutrons, it introduces negative reactivity. To maintain a constant power level, this negative reactivity must be compensated for, typically by withdrawing control rods. The position of these calibrated control rods can then be correlated to the amount of negative reactivity introduced by this compound, and thus to its concentration.[3]

Experimental Protocol at the TRIGA Mark II Reactor:

  • The reactor is operated at a constant power for an extended period (e.g., 65-100 hours) to allow the this compound concentration to reach equilibrium.[4]

  • During this period, the positions of the control rods required to maintain criticality are periodically recorded.[4]

  • Temperature-related reactivity effects are measured and subtracted from the total reactivity change to isolate the effect of this compound poisoning.[4]

  • Following the at-power phase, the reactor power is significantly reduced or shut down, and the control rod positions continue to be monitored to track the transient this compound behavior.[3][4]

  • The measured reactivity changes are then compared with the predictions of analytical or computational models.

Gamma Spectroscopy

A more direct method for quantifying this compound and its precursor, Iodine-135, is through gamma spectroscopy. This technique involves measuring the characteristic gamma rays emitted during the radioactive decay of these isotopes.

Experimental Protocol at the CROCUS Zero-Power Reactor:

  • A high-purity germanium (HPGe) detector is placed in an irradiation channel at a distance from the reactor core.[5]

  • The reactor is operated at a low power (e.g., 20 W for 1 hour) and then shut down.[5]

  • Gamma-ray spectra are continuously acquired during and after the reactor operation.

  • The concentration of this compound is determined by measuring the intensity of its 249.8 keV gamma-ray emission.[5]

  • Simultaneously, the concentration of Iodine-135 is monitored via its 1260.5 keV gamma-ray emission.[5]

  • The time-dependent evolution of these gamma-ray peak intensities provides a direct measurement of the isotope populations, which can be used to validate production and decay models.[5]

Experimental_Workflow cluster_reactivity Reactivity Measurement cluster_gamma Gamma Spectroscopy R_Start Operate Reactor at Constant Power R_Measure Record Control Rod Positions vs. Time R_Start->R_Measure R_Shutdown Reduce Power/ Shutdown Reactor R_Measure->R_Shutdown R_Track Continue Recording Rod Positions R_Shutdown->R_Track R_Compare Compare Reactivity Data with Models R_Track->R_Compare G_Setup Position HPGe Detector G_Operate Low-Power Reactor Operation & Shutdown G_Setup->G_Operate G_Acquire Acquire Gamma Spectra vs. Time G_Operate->G_Acquire G_Analyze Analyze 249.8 keV (Xe-135) & 1260.5 keV (I-135) Peaks G_Acquire->G_Analyze G_Compare Compare Isotope Population Data with Models G_Analyze->G_Compare

Generalized Experimental Workflows.

Benchmarking Production Models with Experimental Data

Computational models for this compound production are typically integrated into larger reactor physics code packages, such as the Monte Carlo N-Particle (MCNP) transport code and the Standardized Computer Analysis for Licensing Evaluation (SCALE) code system. These codes simulate the neutronic behavior of the reactor core and the depletion and decay of isotopes over time.

A notable example comes from experiments conducted at the TRIGA Mark III reactor. This study compared theoretically calculated this compound reactivity with experimental data obtained through the reactivity measurement method.

ParameterExperimental Value (Reactivity)Theoretical CalculationDifference
Maximum Negative Reactivity (at 1 MW for >60h) 1.968 ± 0.15 dollars-3.6%
Maximum Negative Reactivity (after shutdown) 2.30 ± 0.15 dollars-5.34%
Data sourced from a study on the TRIGA Mark III reactor. The theoretical model used was not specified in the available abstract.

The results from the TRIGA Mark III study indicate a good agreement between the theoretical model and experimental measurements, with differences falling within the average experimental error of 7.6%. This provides confidence in the predictive capabilities of the model used in that specific case.

The data from the CROCUS reactor, while not yet applied in a formal benchmark comparison of different code packages, holds significant potential for future validation studies due to its direct measurement of the physical quantities of interest.[5]

Conclusion

Accurate modeling of this compound production is critical for the safe and efficient operation of nuclear reactors. The validation of computational models, such as those within MCNP and SCALE, relies on high-quality experimental data. The two primary methods for obtaining this data, reactivity measurement and gamma spectroscopy, each offer unique advantages.

The available data from the TRIGA Mark III reactor demonstrates that theoretical models can predict this compound reactivity with a relatively high degree of accuracy. Future research, potentially leveraging the detailed isotopic data from facilities like the CROCUS reactor, will be invaluable for further refining and benchmarking the production models used across the nuclear science and engineering community.

References

Xenon-135 versus other fission product tracers for atmospheric studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Fission Product Tracers for Atmospheric Studies: Xenon-135 vs. Alternatives

In the intricate field of atmospheric science, the use of tracers is paramount for understanding the transport, dispersion, and deposition of airborne substances. Among the various tracers, fission products released from nuclear activities offer a unique opportunity to study atmospheric phenomena on both local and global scales. This guide provides a comprehensive comparison of this compound (¹³⁵Xe) with other key fission product tracers—Krypton-85 (⁸⁵Kr), Iodine-131 (¹³¹I), and Cesium-137 (¹³⁷Cs)—for researchers, scientists, and drug development professionals. The comparison focuses on their physical properties, atmospheric behavior, and detection methodologies, supported by experimental data.

Performance Comparison of Fission Product Tracers

The selection of an appropriate tracer is contingent on the specific research objectives, considering factors such as the timescale of the process under investigation, the desired detection sensitivity, and the existing atmospheric background. The following table summarizes the key quantitative data for this compound and its alternatives.

PropertyThis compound (¹³⁵Xe)Krypton-85 (⁸⁵Kr)Iodine-131 (¹³¹I)Cesium-137 (¹³⁷Cs)
Half-life 9.14 hours[1]10.76 years[2]8.02 days[3][4]30.17 years[5][6]
Primary Emission Beta, GammaBeta, Gamma[7]Beta, Gamma[3]Beta, Gamma[8]
Fission Yield (from ²³⁵U) ~6.6%[1]~0.3%[9][10]~2.9%[3]~6.0%[11]
Physical State in Atmosphere Gas[12]Gas[12]Gas and Aerosol[13]Aerosol[8]
Atmospheric Residence Time Governed by radioactive decayLong (removed primarily by radioactive decay)Variable (influenced by deposition)[14]Long (removed by deposition)[14]
Atmospheric Background Very low, near zero[15]Elevated due to reprocessing activities[16]Low, but can be detected from medical uses[17]Present due to past nuclear testing and accidents[8]
Detection Sensitivity HighHighHighHigh
Primary Detection Method Gamma SpectrometryAtom Trap Trace Analysis (ATTA)[2][18], Low-Level CountingGamma Spectrometry (on charcoal filters)[9][19]Gamma Spectrometry (on aerosol filters)[20]

Atmospheric Transport and Decay Pathways

The atmospheric journey of a fission product tracer is governed by its physical and chemical properties, leading to distinct transport and decay pathways. Noble gases like this compound and Krypton-85 remain in a gaseous state and are primarily transported by wind patterns, with their atmospheric concentration decreasing mainly through radioactive decay. In contrast, Iodine-131 can exist as a gas or attach to aerosol particles, making its transport subject to both atmospheric advection and deposition processes (wet and dry). Cesium-137, being a reactive metal, readily attaches to aerosols and is removed from the atmosphere primarily through deposition.

Fission_Product_Pathways cluster_source Fission Source cluster_atmosphere Atmospheric Transport cluster_decay_deposition Removal Processes cluster_products Stable/Long-Lived Products Source Nuclear Fission Xe135_gas ¹³⁵Xe (gas) Source->Xe135_gas Kr85_gas ⁸⁵Kr (gas) Source->Kr85_gas I131_gas ¹³¹I (gas) Source->I131_gas Cs137_aerosol ¹³⁷Cs (aerosol) Source->Cs137_aerosol Decay Radioactive Decay Xe135_gas->Decay Kr85_gas->Decay I131_aerosol ¹³¹I (aerosol) I131_gas->I131_aerosol Attachment I131_gas->Decay I131_aerosol->Decay Wet_Deposition Wet Deposition I131_aerosol->Wet_Deposition Dry_Deposition Dry Deposition I131_aerosol->Dry_Deposition Cs137_aerosol->Decay Cs137_aerosol->Wet_Deposition Cs137_aerosol->Dry_Deposition Cs135 ¹³⁵Cs (stable) Decay->Cs135 from ¹³⁵Xe Rb85 ⁸⁵Rb (stable) Decay->Rb85 from ⁸⁵Kr Xe131 ¹³¹Xe (stable) Decay->Xe131 from ¹³¹I Ba137 ¹³⁷Ba (stable) Decay->Ba137 from ¹³⁷Cs Ground Ground Deposition Wet_Deposition->Ground Dry_Deposition->Ground

Atmospheric pathways of fission product tracers.

Experimental Protocols

Accurate measurement of atmospheric fission product tracers requires specialized sampling and detection techniques. The following outlines the key experimental methodologies for the discussed tracers.

This compound: Gamma Spectrometry
  • Air Sampling: Large volumes of air are passed through a collection system to concentrate xenon. This can involve cryogenic trapping where air is cooled to liquefy xenon, or adsorption onto a material like activated charcoal at low temperatures.

  • Sample Purification: The collected xenon is purified to remove other gases that could interfere with the measurement. Gas chromatography is a common technique for this separation.

  • Gamma Ray Detection: The purified xenon sample is transferred to a shielded, high-purity germanium (HPGe) detector. The detector measures the characteristic gamma rays emitted during the decay of ¹³⁵Xe (primarily at 249.8 keV).

  • Data Analysis: The gamma-ray spectrum is analyzed to identify the ¹³⁵Xe peak and quantify its activity, which is then used to calculate the atmospheric concentration.

Krypton-85: Atom Trap Trace Analysis (ATTA)
  • Gas Extraction: Air samples are collected, and krypton is separated from other atmospheric gases. This is typically achieved through a combination of cryogenic distillation and gas chromatography.

  • Atom Trapping: The extracted krypton is introduced into the ATTA instrument. A system of lasers is used to cool and trap individual ⁸⁵Kr atoms in a magneto-optical trap.

  • Fluorescence Detection: The trapped ⁸⁵Kr atoms are excited by the lasers and emit fluorescence, which is detected by a sensitive camera or photodiode. The number of detected atoms is directly proportional to the ⁸⁵Kr concentration in the sample.

  • Isotope Ratio Measurement: The ratio of ⁸⁵Kr to a stable krypton isotope (e.g., ⁸³Kr) is measured to determine the atmospheric concentration of ⁸⁵Kr.

Iodine-131: Activated Charcoal Sampling and Gamma Spectrometry
  • Air Sampling: Air is drawn through a cartridge containing activated charcoal, often impregnated with a chemical like triethylenediamine (TEDA) to enhance the trapping of both elemental and organic iodine. A pre-filter is used to remove particulate matter.

  • Sample Measurement: The charcoal cartridge is placed in a shielded HPGe detector to measure the gamma rays emitted by ¹³¹I (primarily at 364.5 keV).

  • Spectrum Analysis: The resulting gamma-ray spectrum is analyzed to quantify the ¹³¹I activity. The known volume of air sampled is used to calculate the atmospheric concentration.

Cesium-137: Aerosol Filtration and Gamma Spectrometry
  • Aerosol Collection: Large volumes of air are passed through high-efficiency filters (e.g., glass fiber filters) to collect airborne particulate matter.

  • Sample Preparation: The filter is typically compressed or ashed to create a more compact sample for measurement, improving detection efficiency.

  • Gamma Ray Detection: The prepared sample is analyzed using a shielded HPGe detector to measure the characteristic gamma rays from ¹³⁷Cs (at 661.7 keV).

  • Concentration Calculation: The measured activity is combined with the total volume of air sampled to determine the atmospheric concentration of ¹³⁷Cs.

Logical Workflow for Tracer Selection and Analysis

The process of selecting and utilizing a fission product tracer for an atmospheric study involves a series of logical steps, from defining the research question to interpreting the final data.

Tracer_Workflow A Define Research Objective (e.g., transport timescale, source identification) B Select Appropriate Tracer (based on half-life, chemical properties) A->B C Design Sampling Strategy (location, duration, frequency) B->C D Collect Atmospheric Samples C->D E Perform Laboratory Analysis (e.g., Gamma Spectrometry, ATTA) D->E F Quantify Tracer Concentration E->F G Integrate with Atmospheric Models (e.g., HYSPLIT, FLEXPART) F->G H Interpret Results and Draw Conclusions G->H

Workflow for atmospheric tracer studies.

Conclusion

This compound serves as an excellent tracer for short-term atmospheric studies due to its short half-life, inert nature, and low background. Its gaseous form ensures it faithfully follows air mass movements without significant deposition effects. However, for longer-term studies, tracers with longer half-lives such as Krypton-85 and Cesium-137 are more suitable. Iodine-131, with its intermediate half-life and dual-phase (gas and aerosol) nature, provides unique insights into processes involving both atmospheric transport and deposition. The choice of the optimal tracer ultimately depends on the specific scientific questions being addressed, with each radionuclide offering distinct advantages and requiring specific experimental methodologies for accurate detection and analysis.

References

The Double-Edged Sword of Fission: A Comparative Guide to Xenon-135 Effects in Diverse Reactor Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive analysis of Xenon-135, a potent fission product, reveals significant variations in its impact across different nuclear reactor designs. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's effects on reactor kinetics, stability, and operational protocols, supported by quantitative data and experimental methodologies.

This compound (¹³⁵Xe), an isotope of the noble gas xenon, presents a significant challenge in the operation of thermal nuclear reactors. With a thermal neutron absorption cross-section of approximately 2.6 million barns, it is the most powerful known neutron poison encountered in reactors.[1] The behavior of ¹³⁵Xe, from its production and decay dynamics to its profound influence on reactor control, varies distinctly with reactor type. This guide delves into these differences, offering a comparative perspective on Pressurized Water Reactors (PWRs), Boiling Water Reactors (BWRs), Pressurized Heavy Water Reactors (CANDU), Fast Reactors, and Molten Salt Reactors (MSRs).

The Genesis of a Neutron Poison: Production and Decay of this compound

This compound is primarily a daughter product of Iodine-135 (¹³⁵I), which is a direct fission product. Approximately 95% of ¹³⁵Xe in a reactor is formed through the beta decay of ¹³⁵I, which has a half-life of 6.7 hours.[1] A smaller fraction, about 5%, is produced directly from fission. ¹³⁵Xe itself is unstable, with a half-life of 9.1 hours, decaying into the stable Cesium-135.[1] This production and decay chain is the root cause of the complex transient behaviors observed in thermal reactors.

The following diagram illustrates the production and removal pathways of this compound in a nuclear reactor.

Xenon_Production_Removal Fig. 1: this compound Production and Removal Pathways Fission U-235 Fission I135 Iodine-135 (t½ = 6.7 h) Fission->I135 ~95% yield Xe135 This compound (t½ = 9.1 h) Fission->Xe135 ~5% yield I135->Xe135 β- decay Cs135 Cesium-135 (Stable) Xe135->Cs135 β- decay Xe136 Xenon-136 (Stable) Xe135->Xe136 Neutron Capture Neutron Neutron Absorption Neutron->Xe135

Fig. 1: this compound Production and Removal Pathways

Quantitative Comparison of this compound Effects Across Reactor Types

The impact of this compound is most pronounced in thermal reactors where the neutron spectrum favors absorption by ¹³⁵Xe. The following table summarizes key parameters related to this compound across different reactor types.

ParameterPressurized Water Reactor (PWR)Boiling Water Reactor (BWR)CANDU ReactorFast ReactorMolten Salt Reactor (MSR)
Equilibrium Xenon Reactivity Worth ~ -2800 pcm to -3500 pcm~ -3000 pcm~ -28 mkVery Low / NegligibleSignificantly Reduced
Time to Reach Equilibrium ~ 40 - 50 hours[2]~ 40 - 50 hours~ 35 - 40 hours[3]N/AVariable, depends on off-gas system
Peak Xenon Reactivity after Shutdown (from full power) Significant increase, can lead to "xenon dead time" of 20-40 hoursSimilar to PWR, but void collapse provides some positive reactivityPeaks at ~10 hours to a level much higher than equilibrium[3]Negligible"Iodine pit" can be potentially eliminated with efficient off-gassing
Primary Control Mechanism for Xenon Transients Soluble boron concentration, control rodsControl rods, recirculation flowAdjuster rods, zone controllersN/AOnline off-gassing, salt processing

In-Depth Analysis of this compound Effects by Reactor Type

Pressurized Water Reactors (PWRs) and Boiling Water Reactors (BWRs)

In both PWRs and BWRs, the buildup of this compound to an equilibrium concentration during steady-state operation introduces a significant negative reactivity that must be compensated for by withdrawing control rods or, in the case of PWRs, reducing the concentration of soluble boron in the coolant.[4]

Upon a significant power reduction or shutdown, the "iodine pit" phenomenon occurs. With the neutron flux drastically reduced, the burnout of ¹³⁵Xe via neutron capture ceases, while its production from the decay of the accumulated ¹³⁵I continues. This leads to a surge in ¹³⁵Xe concentration and a substantial increase in negative reactivity, which peaks approximately 10 to 11 hours after shutdown.[5] If this negative reactivity exceeds the available positive reactivity from control systems, the reactor enters a state known as "xenon dead time," during which restart is impossible until the ¹³⁵Xe decays sufficiently.[5]

A key difference between PWRs and BWRs lies in their response to a scram. In a BWR, the collapse of steam voids upon shutdown introduces a positive reactivity feedback, which can help to override the initial effects of xenon buildup.

CANDU Reactors

CANDU (CANada Deuterium-Uranium) reactors, which use heavy water as a moderator and natural uranium as fuel, also experience significant xenon poisoning. At full power, the equilibrium xenon load in a CANDU reactor is approximately -28 millikays (mk) of reactivity.[3] Following a shutdown, the xenon load can peak to a much higher value, and if the negative reactivity exceeds the capacity of the adjuster rods (which provide positive reactivity), the reactor can become "poisoned out," preventing a restart for up to 35-40 hours.[3] CANDU reactors are designed with regional overpower protection systems and a network of zone controllers to manage spatial power fluctuations that can be induced by xenon oscillations.

Fast Reactors

In fast reactors, which utilize a fast neutron spectrum, the effect of this compound is significantly diminished. The neutron capture cross-section of ¹³⁵Xe is much lower for high-energy neutrons.[6] Consequently, xenon poisoning is not a major operational concern in fast reactors, and they do not experience the "iodine pit" or xenon-induced spatial oscillations that are characteristic of thermal reactors. This inherent advantage simplifies reactor control and enhances operational flexibility.

Molten Salt Reactors (MSRs)

Molten Salt Reactors offer a unique paradigm for managing this compound. Because the fuel is dissolved in a liquid salt coolant, gaseous fission products, including xenon, can be continuously removed through an online off-gassing system.[2] This capability has the potential to drastically reduce the equilibrium xenon poisoning and even eliminate the "iodine pit" phenomenon, thereby improving neutron economy and operational flexibility. The Molten Salt Reactor Experiment (MSRE) demonstrated the feasibility of removing xenon from the fuel salt.[2]

Experimental Protocols for Measuring this compound Effects

The determination of this compound's impact on reactor reactivity is crucial for validating reactor physics models and ensuring safe operation. A common experimental methodology involves the following steps, as demonstrated in studies on research reactors like the TRIGA Mark II:

  • Initial Criticality and Power Operation: The reactor is brought to a critical state and operated at a constant power level for an extended period (e.g., 60-100 hours) to allow the this compound and its precursor, Iodine-135, to reach equilibrium concentrations.[4]

  • Data Logging: Throughout the operation, key parameters are meticulously recorded, including control rod positions, reactor power level, and temperatures of the fuel and coolant.[4]

  • Reactivity Measurement: The position of calibrated control rods is used to determine the reactivity changes in the core. As xenon builds up, control rods are withdrawn to maintain criticality, and this withdrawal corresponds to the negative reactivity inserted by the xenon.

  • Transient Analysis (Shutdown or Power Reduction): After reaching equilibrium, the reactor power is either shut down or significantly reduced. The subsequent changes in reactivity are continuously monitored by tracking the necessary control rod movements to maintain criticality at a very low power level or by measuring the subcritical reactivity.[4]

  • Data Analysis: The measured reactivity changes are corrected for temperature feedback effects to isolate the reactivity worth of this compound. The resulting data provides a time-dependent curve of xenon reactivity, showing the initial buildup, equilibrium level, and the post-shutdown peak.

Another advanced technique for directly measuring this compound and Iodine-135 concentrations involves gamma spectroscopy. By placing a high-purity germanium (HPGe) detector near the reactor core, the characteristic gamma rays emitted from the decay of these isotopes can be detected and quantified, providing a direct measurement of their concentrations over time.

The following diagram outlines a typical experimental workflow for determining xenon reactivity worth.

Xenon_Experiment_Workflow Fig. 2: Experimental Workflow for Xenon Reactivity Measurement cluster_prep Preparation cluster_op Operation cluster_transient Transient Phase cluster_analysis Data Analysis Start Start: Reactor in shutdown state Calibrate Calibrate Control Rods and Detectors Start->Calibrate Critical Achieve Criticality Calibrate->Critical PowerOp Maintain Constant Power (40-100 hours) Critical->PowerOp LogData Log Data: - Control Rod Positions - Power Level - Temperatures PowerOp->LogData Shutdown Reactor Shutdown or Power Reduction PowerOp->Shutdown Monitor Monitor Reactivity Change via Control Rods Shutdown->Monitor Correct Correct for Temperature Feedback Monitor->Correct Calculate Calculate Xenon Reactivity Worth Correct->Calculate Result Result: Xenon Reactivity Curve Calculate->Result

Fig. 2: Experimental Workflow for Xenon Reactivity Measurement

Conclusion

The effects of this compound are a critical consideration in the design and operation of nuclear reactors. While posing significant challenges in thermal reactors like PWRs, BWRs, and CANDUs, its influence is negligible in fast reactors. The advent of Molten Salt Reactors presents an intriguing possibility for actively managing and mitigating the effects of this potent neutron poison. A thorough understanding of the comparative effects of this compound across different reactor platforms is essential for the continued development of safe, reliable, and efficient nuclear energy systems.

References

A Comparative Guide to Inter-laboratory Quantification of Xenon-135

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and consistent quantification of Xenon-135 (¹³⁵Xe) is critical in various applications, from nuclear test monitoring to medical isotope production. This guide provides an objective comparison of the primary analytical methods employed in inter-laboratory settings, supported by typical performance data and detailed experimental protocols.

The reliable measurement of ¹³⁵Xe, a key fission product, is a cornerstone of international monitoring systems for nuclear activities. Inter-laboratory comparison exercises and proficiency tests, often orchestrated by bodies like the Comprehensive Nuclear-Test-Ban Treaty Organization (CTBTO), are essential for ensuring data quality and comparability across different analytical facilities.[1][2] Two principal techniques dominate the landscape of ¹³⁵Xe quantification: Beta-Gamma Coincidence Counting and High-Purity Germanium (HPGe) Gamma Spectrometry.

Comparative Analysis of Quantification Methods

The choice of analytical method for ¹³⁵Xe quantification depends on several factors, including the required sensitivity, the presence of interfering radionuclides, and the specific application. Below is a summary of typical performance characteristics for the two main techniques.

Performance MetricBeta-Gamma Coincidence CountingHigh-Purity Germanium (HPGe) Gamma Spectrometry
Principle Simultaneous detection of a beta particle and a coincident gamma ray from the decay of ¹³⁵Xe.[3]Detection of the characteristic 249.8 keV gamma ray emitted during ¹³⁵Xe decay.[4][5]
Typical Minimum Detectable Concentration (MDC) < 1.0 mBq/m³[3][6][7]~1.0 - 5.0 mBq/m³
Selectivity High, due to the coincidence requirement which significantly reduces background from non-coincident sources.[3]Good, but can be affected by interfering gamma emissions from other radionuclides if their peaks are close to 249.8 keV.
Energy Resolution Lower for the beta particle component (typically plastic scintillators), but the gamma component (NaI(Tl) or similar) provides some energy discrimination.Excellent, allowing for clear identification and quantification of the ¹³⁵Xe peak.[8]
Interferences Primarily from other beta-gamma emitting radionuclides with similar decay schemes, such as radon progeny.[9]Compton scattering from higher-energy gamma rays can contribute to the background in the region of the ¹³⁵Xe peak.
System Complexity Moderately complex, requiring two detector systems and coincidence electronics.Simpler in principle, requiring a single detector and standard gamma spectrometry electronics.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results in inter-laboratory studies. The following sections outline the typical methodologies for ¹³⁵Xe quantification using the two primary techniques.

Beta-Gamma Coincidence Counting Protocol

This method leverages the fact that ¹³⁵Xe decays via beta emission to an excited state of ¹³⁵Cs, which then promptly de-excites by emitting a 249.8 keV gamma ray. The simultaneous detection of these two radiations provides a highly specific signature for ¹³⁵Xe.

1. Sample Collection and Preparation:

  • Air samples are collected and processed to separate and concentrate xenon gas. This often involves cryogenic trapping and gas chromatography.

  • The purified xenon gas is then transferred into a measurement cell, typically made of a plastic scintillator material that also serves as the beta detector.

2. Detector Setup:

  • The measurement cell (plastic scintillator) is placed in close proximity to a gamma-ray detector, commonly a Sodium Iodide (NaI(Tl)) crystal.

  • The entire detector assembly is housed within a lead shield to minimize background radiation.

3. Data Acquisition:

  • Signals from both the beta detector (plastic scintillator) and the gamma detector are fed into a coincidence counting system.

  • The system is configured to record an event only when signals are detected in both detectors within a very short time window (nanoseconds).

  • A two-dimensional spectrum of beta energy versus gamma energy is typically acquired.

4. Quantification:

  • A region of interest (ROI) is defined in the 2D spectrum corresponding to the expected energies of the beta particles and the 249.8 keV gamma rays from ¹³⁵Xe decay.

  • The net count rate within this ROI, after background subtraction, is used to determine the activity of ¹³⁵Xe in the sample.

  • Corrections for detector efficiency, branching ratio, and sample volume are applied to calculate the final activity concentration.

High-Purity Germanium (HPGe) Gamma Spectrometry Protocol

This technique relies on the high-energy resolution of HPGe detectors to isolate and measure the specific 249.8 keV gamma-ray line of ¹³⁵Xe.

1. Sample Collection and Preparation:

  • Similar to the beta-gamma method, xenon is extracted and purified from the air sample.

  • The xenon gas is then contained in a standardized sample holder, such as a Marinelli beaker or a compressed gas cylinder, with a well-defined geometry for counting.

2. Detector Setup:

  • The sample holder is placed in a reproducible position relative to the HPGe detector.

  • The detector is enclosed in a heavy lead or steel shield to reduce ambient background.

3. Data Acquisition:

  • The HPGe detector is operated at liquid nitrogen temperatures to maintain its high resolution.

  • A gamma-ray spectrum is acquired for a predetermined counting time.

4. Quantification:

  • The gamma-ray spectrum is analyzed to identify the photopeak at 249.8 keV corresponding to ¹³⁵Xe.

  • The net area of this peak is calculated by subtracting the underlying background continuum.

  • The activity of ¹³⁵Xe is determined using the net peak area, the detector efficiency at 249.8 keV (determined from a calibration source), the gamma-ray emission probability, and the sample volume.

Visualizing the Quantification Workflow

To further clarify the experimental process, the following diagrams illustrate the typical workflows for sample processing and the two primary measurement techniques.

Xenon_Quantification_Workflow cluster_collection Sample Collection & Processing cluster_measurement Quantification cluster_result Result Air Atmospheric Air Sample Cryo Cryogenic Trapping Air->Cryo Concentration GC Gas Chromatography Cryo->GC Separation PureXe Purified Xenon Gas GC->PureXe BG_Count Beta-Gamma Coincidence Counting PureXe->BG_Count HPGe_Spec HPGe Gamma Spectrometry PureXe->HPGe_Spec Activity ¹³⁵Xe Activity Concentration (mBq/m³) BG_Count->Activity HPGe_Spec->Activity

General workflow for this compound quantification.

Workflow for Beta-Gamma Coincidence Counting.

Workflow for HPGe Gamma Spectrometry.

References

A Comparative Guide to the Uncertainty Analysis of Xenon-135 Nuclear Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Xenon-135 (Xe-135) nuclear data from prominent evaluated nuclear data libraries: ENDF/B-VIII.0, JEFF-3.3, and JENDL-4.0. Understanding the uncertainties associated with this critical isotope is paramount for accurate reactor physics calculations, safety analysis, and various applications in nuclear science and technology. This document summarizes key quantitative data, details the methodologies for uncertainty analysis, and visualizes the complex relationships involved.

Data Presentation: A Comparative Overview of Xe-135 Nuclear Data

The following tables present a comparison of key nuclear data parameters for this compound across different evaluated libraries. These parameters are fundamental to reactor design and operation, and their associated uncertainties directly impact the reliability of simulation results.

Table 1: Thermal Neutron Capture Cross-Section of this compound (at 0.0253 eV)

Evaluated LibraryCross-Section (barns)Uncertainty (%)
ENDF/B-VIII.02.65 x 106Data not explicitly found in searches
JEFF-3.32.65 x 106Data not explicitly found in searches
JENDL-4.02.778 x 106[1]Not explicitly specified in the provided data

Table 2: Cumulative Fission Yields and Uncertainties for this compound

Fissioning SystemEvaluated LibraryCumulative Fission Yield (%)Uncertainty (%)
U-235 (Thermal) ENDF/B-VIII.06.5230.726
JEFF-3.36.531Not explicitly specified
JENDL-4.06.5230.726
Pu-239 (Thermal) ENDF/B-VIII.07.6051.000
JEFF-3.37.599Not explicitly specified
JENDL-4.07.6051.000
U-235 (Fast) JENDL-4.06.5791.031
Pu-239 (Fast) JENDL-4.07.5393.158

Note: Fission yield data for ENDF/B-VIII.0 and JENDL-4.0 are from the compilation by P. Jansson (2021)[2] and the JENDL-4.0 data file[3]. Uncertainty for JEFF-3.3 was not explicitly available in the searched documents.

Experimental Protocols: Methodologies for Uncertainty Quantification

The determination of uncertainties in nuclear data is a complex process involving both experimental measurements and theoretical model calculations. The methodologies employed aim to provide a realistic estimation of the confidence level of the evaluated data.

General Principles of Nuclear Data Evaluation and Uncertainty Quantification

The evaluation of nuclear data, including for this compound, relies on a combination of experimental results and nuclear model calculations.[4] Methodologies such as the Total Monte Carlo (TMC) approach and statistical analysis using Bayesian inference are employed to quantify uncertainties.[5][6]

The TMC method involves the following general steps:

  • Parameterization of Nuclear Models: A nuclear model code, such as TALYS, is used with a set of input parameters that have associated uncertainties.[5]

  • Random Sampling: A large number of random input parameter sets are generated based on their probability distributions.[5]

  • Model Calculations: For each parameter set, the nuclear model code calculates the corresponding nuclear data (e.g., cross-sections, fission yields).[5]

  • Statistical Analysis: The resulting distribution of the calculated nuclear data is analyzed to determine the mean value and its uncertainty (e.g., standard deviation).[5]

Bayesian inference provides a framework for updating the knowledge of nuclear data parameters by incorporating new experimental data. The process involves:

  • Prior Distribution: Defining a prior probability distribution for the nuclear data based on existing knowledge.

  • Likelihood Function: Constructing a likelihood function that represents the probability of observing the new experimental data given a set of nuclear data parameters.

  • Posterior Distribution: Combining the prior distribution and the likelihood function using Bayes' theorem to obtain an updated (posterior) probability distribution for the nuclear data. The uncertainty is then derived from this posterior distribution.[6]

Experimental Determination of Fission Yields

Experimental determination of fission yields, a key source of Xe-135, involves irradiating a target of a fissile material (e.g., U-235, Pu-239) with neutrons of a specific energy. After irradiation, the fission products are chemically separated and analyzed using techniques like mass spectrometry or gamma-ray spectroscopy to determine the number of atoms of a specific isotope created per fission event. The uncertainties in these measurements arise from various sources, including the determination of the number of fissions, the efficiency of the detection system, and the half-lives of the fission products.

Mandatory Visualization

The following diagrams illustrate the key pathways and processes related to the uncertainty analysis of this compound nuclear data.

Xenon135_Production_Decay cluster_fission Fission Process cluster_decay_chain Iodine-135 Decay Chain cluster_xenon135 This compound Reactions U-235 U-235 Fission Fission U-235->Fission (n,f) Pu-239 Pu-239 Pu-239->Fission (n,f) Te-135 Tellurium-135 (t½ ≈ 19 s) Fission->Te-135 Fission Yield I-135 Iodine-135 (t½ = 6.58 h) Te-135->I-135 β⁻ decay Xe-135m Xenon-135m (t½ = 15.3 min) I-135->Xe-135m β⁻ decay (Isomer) Xe-135 This compound (t½ = 9.14 h) I-135->Xe-135 β⁻ decay (Direct) Xe-135m->Xe-135 Isomeric Transition Xe-136 Xenon-136 (Stable) Xe-135->Xe-136 (n,γ) absorption Cs-135 Caesium-135 (Long-lived) Xe-135->Cs-135 β⁻ decay

Figure 1: Production and decay pathway of this compound.

Uncertainty_Analysis_Workflow cluster_input Input Data & Models cluster_process Evaluation & Uncertainty Quantification cluster_output Output: Evaluated Nuclear Data File ExpData Experimental Data (Cross-sections, Fission Yields) Evaluation Nuclear Data Evaluation (Statistical Methods, e.g., Bayesian Inference) ExpData->Evaluation NucModels Nuclear Theory Models (e.g., TALYS, EMPIRE) NucModels->Evaluation ModelParams Model Parameters (with prior uncertainties) UQ_Method Uncertainty Quantification (e.g., Total Monte Carlo) ModelParams->UQ_Method Evaluation->UQ_Method MeanValues Mean Values (Cross-sections, Yields, etc.) UQ_Method->MeanValues Covariance Covariance Matrices (Uncertainties and Correlations) UQ_Method->Covariance ENDF Evaluated Nuclear Data File (e.g., ENDF/B, JEFF, JENDL) MeanValues->ENDF Covariance->ENDF

References

Unmasking Clandestine Nuclear Activity: Validating Xenon-135 as a Key Signature

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Nuclear Proliferation Experts

The detection of undeclared nuclear activities is a cornerstone of global security. Among the various potential signatures, the radioactive noble gas Xenon-135 (¹³⁵Xe) has emerged as a primary indicator of nuclear fission. This guide provides a comprehensive comparison of ¹³⁵Xe with other radionuclide signatures, supported by experimental data and detailed analytical protocols, to assist researchers, scientists, and drug development professionals in understanding and validating its significance.

The Significance of this compound

This compound is a fission product of uranium and plutonium, notable for its high fission yield and a relatively short half-life of 9.14 hours.[1] Its presence in the atmosphere, even at minute concentrations, can signal the operation of a nuclear reactor or a recent nuclear detonation. A key advantage of ¹³⁵Xe is its inert nature, allowing it to escape from underground facilities where other fission products might be trapped.

The primary production pathway for ¹³⁵Xe is through the beta decay of Iodine-135 (¹³⁵I), which has a half-life of 6.58 hours. This parent-daughter relationship is crucial for distinguishing between different types of nuclear sources.

Comparative Analysis of Nuclear Signatures

While ¹³⁵Xe is a powerful indicator, it is most effective when analyzed in conjunction with other radionuclides. The isotopic ratios of xenon, in particular, provide a more definitive fingerprint of the nuclear source. This section compares ¹³⁵Xe with other key xenon isotopes and alternative noble gas and volatile radionuclide signatures.

Isotopic Xenon Ratios: The Discerning Factor

The simultaneous measurement of four principal radioxenon isotopes—¹³¹ᵐXe, ¹³³Xe, ¹³³ᵐXe, and ¹³⁵Xe—is the gold standard for nuclear event attribution. The activity ratios of these isotopes change predictably over time after a fission event, allowing for the discrimination between civilian nuclear activities (like power generation and medical isotope production) and nuclear explosions.

Table 1: Comparison of this compound with Other Radioxenon Isotopes

IsotopeHalf-lifePrimary Source IndicationTypical Background Concentration (mBq/m³)
¹³⁵Xe 9.14 hoursNuclear explosions, reactor shutdowns/startupsOccasionally detected at < 1 to a few mBq/m³
¹³³Xe 5.24 daysNuclear power plants, medical isotope production0.1 - 120 mBq/m³ (detected almost daily)
¹³³ᵐXe 2.19 daysNuclear explosions, medical isotope productionLess frequently detected than ¹³³Xe
¹³¹ᵐXe 11.93 daysNuclear explosions, medical isotope productionLess frequently detected than ¹³³Xe

Table 2: Typical ¹³⁵Xe/¹³³Xe Activity Ratios from Different Sources

SourceTime After EventTypical ¹³⁵Xe/¹³³Xe Ratio
Nuclear Explosion Initial> 1000
1 day~ 10
2 days~ 1
Nuclear Power Plant (steady operation) N/A< 0.05
Medical Isotope Production VariesCan overlap with nuclear explosion ratios
Alternative Radionuclide Signatures

Beyond the xenon family, other radionuclides can serve as complementary or, in some cases, primary signatures of undeclared nuclear activities.

Table 3: Comparison of this compound with Alternative Radionuclide Signatures

SignatureHalf-lifePrimary Production MechanismTypical Background ConcentrationAdvantagesDisadvantages
¹³⁵Xe 9.14 hoursFission productVery lowHigh fission yield, inert gas (mobile)Short half-life, background from civilian sources
Krypton-85 (⁸⁵Kr) 10.76 yearsFission product, reprocessing~1.3 - 1.5 Bq/m³[2][3]Long half-life allows for long-term monitoring of reprocessing activitiesHigh and variable global background
Argon-37 (³⁷Ar) 35.04 daysNeutron activation of ⁴⁰Ca in soil/rock~0.98 mBq/m³[4]Low background, specific to underground explosionsNot a direct fission product, lower production rate
Iodine-131 (¹³¹I) 8.02 daysFission productVery low, but can be detected near medical facilities[5]High fission yield, indicative of recent fissionChemically reactive, less mobile than noble gases

Experimental Protocols for this compound Detection

Accurate and sensitive detection of ¹³⁵Xe is critical for its validation as a nuclear signature. The two primary analytical techniques employed are Beta-Gamma Coincidence Spectroscopy and High-Purity Germanium (HPGe) Gamma Spectroscopy.

Atmospheric Sample Collection and Preparation

The initial step for both methods involves the collection and processing of a large volume of air to isolate and concentrate xenon.

cluster_collection Sample Collection & Pre-concentration cluster_purification Xenon Purification cluster_analysis Analysis Air Intake Air Intake Compression & Drying Compression & Drying Air Intake->Compression & Drying CO2 Removal CO2 Removal Compression & Drying->CO2 Removal Xenon Adsorption Xenon Adsorption CO2 Removal->Xenon Adsorption Thermal Desorption Thermal Desorption Xenon Adsorption->Thermal Desorption Gas Chromatography Gas Chromatography Thermal Desorption->Gas Chromatography Purified Xenon Purified Xenon Gas Chromatography->Purified Xenon Beta-Gamma Coincidence Beta-Gamma Coincidence Purified Xenon->Beta-Gamma Coincidence HPGe Spectroscopy HPGe Spectroscopy Purified Xenon->HPGe Spectroscopy

Fig. 1: Atmospheric Radioxenon Sampling and Purification Workflow
Protocol 1: Beta-Gamma Coincidence Spectroscopy

This is the most common and sensitive method for detecting and quantifying the four key radioxenon isotopes. It relies on the fact that these isotopes emit both a beta particle and a coincident gamma ray or X-ray upon decay.

1. System Calibration:

  • Perform energy calibration of both the beta and gamma detectors using standard radioactive sources with known energies (e.g., ¹³⁷Cs, ⁶⁰Co, ²⁴¹Am).
  • Determine the detection efficiency for each of the four xenon isotopes using certified radioxenon gas standards. This involves filling the detector cell with a known activity of each isotope and acquiring spectra.
  • Establish the coincidence timing window to ensure that only true coincidence events are counted.

2. Sample Measurement:

  • Evacuate the detector's gas cell.
  • Introduce the purified xenon sample into the gas cell.
  • Acquire a beta-gamma coincidence spectrum for a predetermined counting time (typically several hours to a day). The data is collected as a two-dimensional histogram of beta energy versus gamma energy.

3. Data Analysis:

  • Identify the regions of interest (ROIs) in the 2D spectrum that correspond to the characteristic beta-gamma decay energies of ¹³⁵Xe, ¹³³Xe, ¹³³ᵐXe, and ¹³¹ᵐXe.
  • Correct for background radiation by subtracting a spectrum acquired with an empty gas cell.
  • Correct for spectral interferences between the different xenon isotopes.
  • Calculate the net counts in each ROI.
  • Using the predetermined detection efficiencies, convert the net counts to the activity of each xenon isotope in the sample.
  • Calculate the atmospheric concentration of each isotope based on the sample volume and decay corrections.

Protocol 2: High-Purity Germanium (HPGe) Gamma Spectroscopy

HPGe detectors offer excellent energy resolution, allowing for the precise identification of gamma-emitting radionuclides. While less sensitive than beta-gamma coincidence for xenon, it is a valuable complementary technique.

1. System Calibration:

  • Perform an energy and efficiency calibration of the HPGe detector using a multi-nuclide gamma-ray standard source with a geometry that mimics the sample container.
  • The calibration should cover the energy range of interest for xenon isotopes (approximately 30 keV to 250 keV).

2. Sample Measurement:

  • Transfer the purified xenon sample into a calibrated counting vial.
  • Place the vial in a reproducible position on the HPGe detector.
  • Acquire a gamma-ray spectrum for a sufficient counting time to achieve the desired statistical precision.

3. Data Analysis:

  • Identify the characteristic gamma-ray peaks of the xenon isotopes in the spectrum (e.g., 249.8 keV for ¹³⁵Xe).
  • Determine the net peak area for each identified gamma-ray line, subtracting the background continuum.
  • Using the energy-dependent efficiency calibration, calculate the activity of each radionuclide.
  • Correct for radioactive decay during sample collection and counting.
  • Calculate the atmospheric concentration.

Signaling Pathways and Logical Relationships

The production and detection of this compound involves a series of nuclear and analytical processes.

cluster_fission Nuclear Fission cluster_decay Radioactive Decay cluster_detection Detection Uranium/Plutonium Uranium/Plutonium Fission Fission Uranium/Plutonium->Fission Iodine-135 Iodine-135 Fission->Iodine-135 Beta Decay (6.58h) Beta Decay (6.58h) Iodine-135->Beta Decay (6.58h) This compound This compound Beta Decay (6.58h)->this compound Beta Decay (9.14h) Beta Decay (9.14h) This compound->Beta Decay (9.14h) Atmospheric Release Atmospheric Release This compound->Atmospheric Release Cesium-135 Cesium-135 Beta Decay (9.14h)->Cesium-135 Sample Collection Sample Collection Atmospheric Release->Sample Collection Analysis Analysis Sample Collection->Analysis ¹³⁵Xe Signature ¹³⁵Xe Signature Analysis->¹³⁵Xe Signature

Fig. 2: this compound Production and Detection Pathway

Conclusion

This compound is a robust and sensitive indicator of undeclared nuclear activities. Its short half-life and production mechanism make it particularly valuable for detecting recent nuclear events. However, its validation as a definitive signature relies on a multi-faceted approach. The analysis of isotopic ratios, particularly in conjunction with other radioxenon isotopes, is crucial for discriminating between legitimate civilian sources and clandestine nuclear operations. Furthermore, the consideration of alternative signatures such as Krypton-85, Argon-37, and Iodine-131 can provide a more complete and compelling body of evidence. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately measure and interpret the presence of these critical radionuclides, thereby strengthening the global nuclear non-proliferation regime.

References

A Comparative Analysis of Xenon-135 and Stable Xenon Isotopes for Nuclear Source Attribution

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Xenon-135 and stable xenon isotopes in the context of nuclear source attribution. This document outlines their distinct characteristics, analytical methodologies, and applications in discerning the origin of nuclear materials, supported by quantitative data and detailed experimental protocols.

The precise identification of the source of nuclear material is a critical aspect of nuclear forensics, non-proliferation, and environmental monitoring. Among the various signatures used for this purpose, xenon isotopes, both radioactive and stable, offer unique and complementary insights into the history and nature of fissile materials. This guide delves into a comparative study of the short-lived radioisotope this compound and the long-lived stable xenon isotopes, evaluating their respective strengths and weaknesses in source attribution.

Core Principles: this compound versus Stable Xenon Isotopes

This compound (¹³⁵Xe) is a fission product with a relatively short half-life of approximately 9.14 hours.[1] Its presence is a strong indicator of recent fission events, such as the operation of a nuclear reactor or a recent nuclear detonation.[2] The vast majority of ¹³⁵Xe is not a direct product of fission but results from the beta decay of Iodine-135 (¹³⁵I), which itself is a prominent fission product.[3] This decay chain is a crucial factor in the temporal dynamics of ¹³⁵Xe concentration.

Conversely, stable xenon isotopes (¹²⁴Xe, ¹²⁶Xe, ¹²⁸Xe, ¹²⁹Xe, ¹³⁰Xe, ¹³¹Xe, ¹³²Xe, ¹³⁴Xe, and ¹³⁶Xe) are naturally present in the atmosphere in trace amounts.[3] Nuclear fission processes alter the natural isotopic ratios of these stable isotopes, creating a persistent "fingerprint" of the fission source.[4] For instance, the fission of uranium and plutonium produces an excess of certain stable xenon isotopes, particularly ¹³¹Xe, ¹³²Xe, ¹³⁴Xe, and ¹³⁶Xe.[4] This altered isotopic signature remains long after the radioactive isotopes have decayed, providing a lasting forensic record.[5]

Quantitative Comparison of Xenon Isotopes

The utility of xenon isotopes in source attribution is rooted in the quantitative differences in their production and ratios from various nuclear sources. The following tables summarize key quantitative data for comparison.

PropertyThis compoundStable Xenon Isotopes
Half-life ~9.14 hours[1]Stable (very long half-lives for ¹²⁴Xe and ¹³⁶Xe)[6]
Primary Source Beta decay of ¹³⁵I (a fission product)[3]Naturally occurring; isotopic ratios altered by fission[4]
Attribution Timeline Recent events (hours to days)Long-term (persistent signature)[5]
Analytical Technique Radiometric (Gamma Spectrometry)Mass Spectrometry[4]
Relative Abundance Varies with reactor power and time since fissionFixed natural abundance, altered by fission events

Table 1: General Comparison of this compound and Stable Xenon Isotopes.

IsotopeNatural Abundance (%)[3]Fission Yield (%) from ²³⁵U[4]Fission Yield (%) from ²³⁹Pu[4]
¹²⁴Xe0.095BlockedBlocked
¹²⁶Xe0.089BlockedBlocked
¹²⁸Xe1.91BlockedBlocked
¹²⁹Xe26.4Blocked (by long-lived ¹²⁹I)Blocked (by long-lived ¹²⁹I)
¹³⁰Xe4.07BlockedBlocked
¹³¹Xe21.232.893.86
¹³²Xe26.914.315.41
¹³³Xe (radioactive)06.707.02
¹³⁴Xe10.447.877.68
¹³⁵Xe (radioactive)06.547.6
¹³⁶Xe8.866.327.1

Table 2: Natural Abundance and Fission Yields of Xenon Isotopes. "Blocked" indicates that the production of these isotopes through fission is negligible due to stable or long-lived isotopes of iodine and tellurium in the decay chain.[4]

SourceTypical ¹³⁵Xe / ¹³³Xe RatioKey Stable Isotope Signature
Nuclear Power Reactors (NPPs) Low (orders of magnitude lower than NWEs)[2]Elevated ¹³⁶Xe relative to ¹³⁴Xe due to neutron capture on ¹³⁵Xe.[4]
Nuclear Weapon Explosion (NWE) High[2]Fission-produced stable isotopes without significant neutron capture effects on ¹³⁵Xe.[6]
Medical Isotope Production Facilities (MIPFs) Can be similar to NWEs, posing a discrimination challenge[2]Isotopic ratios can vary depending on the production process and target material.

Table 3: Comparative Isotopic Ratios for Source Discrimination.

Experimental Protocols

Accurate source attribution relies on precise and reliable measurement of xenon isotopes. The following sections detail the methodologies for the analysis of both radioactive and stable xenon.

Protocol 1: Analysis of this compound via Gamma Spectrometry

This protocol outlines the steps for the collection and analysis of atmospheric this compound using high-resolution gamma spectrometry.

1. Sample Collection:

  • Air Sampling: A high-volume air sampler is used to collect a large volume of air (typically thousands of cubic meters).
  • Xenon Extraction: The collected air is passed through a series of traps to separate xenon from other atmospheric gases. This often involves cryogenic concentration on activated charcoal or other adsorbent materials.

2. Sample Processing:

  • Purification: The extracted xenon gas is purified to remove any interfering radioactive gases, such as radon.
  • Transfer to Counting Vial: The purified xenon sample is transferred to a sealed counting vial of a known geometry.

3. Gamma Spectrometry Measurement:

  • Detector: A high-purity germanium (HPGe) detector, which offers excellent energy resolution, is used for the measurement.
  • Data Acquisition: The sample vial is placed in a shielded detector to minimize background radiation. The gamma spectrum is acquired for a sufficient duration to achieve the desired statistical precision. The 249.8 keV gamma-ray emission from the decay of ¹³⁵Xe is the primary signature for its identification and quantification.

4. Data Analysis:

  • Peak Identification: The gamma spectrum is analyzed to identify the characteristic photopeak of ¹³⁵Xe.
  • Activity Calculation: The net peak area is used to calculate the activity of ¹³⁵Xe in the sample, corrected for detector efficiency, sample volume, and radioactive decay during collection and measurement.

Protocol 2: High-Precision Stable Xenon Isotope Analysis via Mass Spectrometry

This protocol describes the methodology for the precise measurement of stable xenon isotopic ratios from an air sample using a static vacuum gas mass spectrometer.

1. Sample Collection and Xenon Extraction:

  • This step is similar to the protocol for this compound, involving high-volume air sampling and xenon extraction.

2. Sample Purification:

  • Gas Purification: The xenon sample is subjected to a rigorous purification process to remove all other gases. This is typically achieved by exposing the gas to a series of getters (reactive metals) that remove active gases.
  • Cryogenic Separation: Cryogenic traps are used to separate xenon from other noble gases like argon and krypton based on their different boiling points.

3. Mass Spectrometry Analysis:

  • Instrumentation: A high-precision, multi-collector static vacuum gas mass spectrometer is used for the analysis.
  • Sample Introduction: The purified xenon gas is introduced into the ion source of the mass spectrometer.
  • Measurement: The instrument simultaneously measures the ion beams of the different xenon isotopes. A combination of Faraday cups for the more abundant isotopes and ion-counting detectors for the less abundant isotopes can be employed to achieve high precision across the entire mass range.[7]

4. Data Correction and Analysis:

  • Mass Fractionation Correction: The measured isotope ratios are corrected for instrumental mass fractionation using a standard gas of known isotopic composition.
  • Ratio Calculation: The corrected isotopic ratios (e.g., ¹³⁴Xe/¹³²Xe, ¹³⁶Xe/¹³²Xe) are calculated and compared to known values for atmospheric and various fission sources to determine the origin of any excess fissiogenic xenon.

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key processes and logical flows in xenon isotope analysis for source attribution.

Xenon135_Production_and_Decay Fission Uranium/Plutonium Fission I135 Iodine-135 (t½ ≈ 6.58 h) Fission->I135 Fission Product Xe135 This compound (t½ ≈ 9.14 h) I135->Xe135 Beta Decay Cs135 Caesium-135 (Stable) Xe135->Cs135 Beta Decay Xe136 Xenon-136 (Stable) Xe135->Xe136 Neutron Capture (in reactor environment)

Caption: Production and decay pathway of this compound.

Xenon_Analysis_Workflow cluster_sampling Sample Collection & Preparation cluster_analysis Isotopic Analysis cluster_interpretation Data Interpretation & Source Attribution AirSample Atmospheric Air Sample XenonExtraction Xenon Extraction (Cryogenic Trapping) AirSample->XenonExtraction Purification Gas Purification (Getters, Cryo-separation) XenonExtraction->Purification GammaSpec Gamma Spectrometry (for ¹³⁵Xe) Purification->GammaSpec MassSpec Mass Spectrometry (for Stable Isotopes) Purification->MassSpec RatioAnalysis Isotopic Ratio Analysis (e.g., ¹³⁵Xe/¹³³Xe, ¹³⁶Xe/¹³⁴Xe) GammaSpec->RatioAnalysis MassSpec->RatioAnalysis SourceDiscrimination Source Discrimination (Reactor vs. Weapon vs. Medical) RatioAnalysis->SourceDiscrimination

Caption: General workflow for xenon isotope analysis.

Caption: Logical flow for source attribution using xenon isotopes.

Conclusion

The comparative analysis of this compound and stable xenon isotopes reveals their complementary roles in nuclear source attribution. This compound serves as an ephemeral but potent indicator of recent fissile activity, crucial for timely detection and response. In contrast, the altered isotopic ratios of stable xenon provide a durable and unambiguous signature of past nuclear events, offering a powerful tool for forensic analysis long after the initial event. The choice between these isotopic systems, or more powerfully, their combined use, depends on the specific objectives of the investigation, whether it be real-time monitoring or historical reconstruction. The detailed experimental protocols and logical workflows presented in this guide provide a framework for researchers and professionals to effectively utilize these powerful isotopic tracers in their respective fields.

References

Safety Operating Guide

Managing Xenon-135: A Guideline for Laboratory and Research Environments

Author: BenchChem Technical Support Team. Date: December 2025

Xenon-135 (¹³⁵Xe) is a radioactive isotope of xenon notable for its significant impact on nuclear reactor operations due to its high neutron absorption cross-section.[1][2][3] For researchers, scientists, and drug development professionals, understanding the proper handling and management of ¹³⁵Xe is crucial, even though it is not typically handled as an isolated waste product in a standard laboratory setting. Its properties dictate a management strategy primarily centered on containment and decay.

Core Safety and Logistical Information

This compound is an unstable isotope with a half-life of approximately 9.1 to 9.2 hours.[2][3] It is primarily a fission product, formed from the decay of Iodine-135.[2][4] Due to its short half-life and gaseous nature, the principal method for its "disposal" is through decay in storage. This involves containing the isotope until it has decayed to a negligible level of radioactivity.

In the context of nuclear reactors, ¹³⁵Xe is "burned off" by neutron capture during operation.[2] However, in a laboratory setting where such neutron flux is absent, containment and decay are the only viable and safe management options.

Quantitative Data Summary

The key quantitative data for this compound relates to its radioactive decay. This information is essential for calculating the required storage time for the isotope to reach a safe level.

PropertyValueSignificance for Disposal
Half-life 9.14 ± 0.02 hours[3]Determines the time required for the radioactivity to decrease by half.
Decay Product Cesium-135 (¹³⁵Cs)The resulting isotope is also radioactive but has a very long half-life (2.3 million years).[4] However, the initial activity of ¹³⁵Cs produced from the decay of a small quantity of ¹³⁵Xe would be very low.
Primary Production Method Beta decay of Iodine-135 (¹³⁵I)Understanding the precursor is crucial for managing potential in-growth of ¹³⁵Xe.

Experimental Protocols and Disposal Procedures

There are no standard "experimental protocols" for the disposal of this compound in the traditional sense of chemical waste disposal. The procedure is one of safe management until decay.

Step-by-Step Management Procedure:

  • Containment: If this compound is produced or used in a sealed experiment, the primary step is to ensure the integrity of the containment. Given that it is a gas, this is of utmost importance to prevent release into the atmosphere.

  • Isolation and Shielding: The contained ¹³⁵Xe should be stored in a designated and appropriately shielded area to protect personnel from radiation exposure.

  • Decay in Storage: The standard practice for short-lived radioactive materials is "decay in storage."[5] A general rule of thumb is to allow for the decay of at least 10 half-lives, which reduces the radioactivity to less than 0.1% of its original level. For ¹³⁵Xe, this would be approximately 92 hours (or about 4 days).

  • Monitoring: The storage area and the container should be monitored with appropriate radiation detection equipment to ensure there are no leaks and to verify the decay of the radioisotope.

  • Final Disposition: Once the radioactivity has decayed to background levels, any remaining material can be disposed of as non-radioactive waste, in accordance with institutional and regulatory guidelines. All radioactive labels must be defaced or removed before disposal.[5]

Regulatory Context

The disposal of radioactive waste is regulated by national and international bodies. In the United States, the Nuclear Regulatory Commission (NRC) and the Environmental Protection Agency (EPA) are the primary federal agencies responsible for these regulations.[6][7] For short-lived isotopes like this compound, the regulations typically permit decay in storage as a valid disposal method.[5] It is imperative to consult your institution's Radiation Safety Officer and be aware of local regulations.

Visualizing the Management Workflow

The logical flow for managing this compound can be represented as a straightforward decision-making process.

Xenon135_Disposal_Workflow cluster_workflow This compound Management Workflow start Presence of this compound containment Ensure Secure Containment (Gas-tight) start->containment storage Store in Shielded, Designated Area containment->storage decay Allow for Decay (approx. 10 half-lives) storage->decay monitor Monitor for Leaks and Confirm Decay decay->monitor monitor->storage Leak detected or incomplete decay end Dispose as Non-Radioactive Waste monitor->end Activity at background level

Caption: Workflow for the safe management of this compound via containment and decay.

This workflow provides a clear, step-by-step guide for the safe handling of this compound in a research environment, emphasizing safety and regulatory compliance through a process of decay in storage.

References

Essential Safety and Logistics for Handling Xenon-135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidance, and disposal plans for handling Xenon-135 (¹³⁵Xe) in a laboratory setting. Given that ¹³⁵Xe is a radioactive noble gas and a significant beta emitter, adherence to these procedures is critical to ensure personnel safety and regulatory compliance.

Quantitative Data Summary

The following table summarizes the key radiological and physical properties of this compound.

PropertyValueCitation(s)
Half-life (t½) 9.14 ± 0.02 hours[1]
Primary Decay Mode Beta (β⁻) decay[1]
Decay Product Cesium-135 (¹³⁵Cs)[1]
Beta Decay Energy 1.165 MeV[1]
Molecular Weight 134.90723 g/mol [2]
Physical State Gas[3][4]
Boiling Point -108 °C[3][4]
Hazards Radioactive Material, Gas Under Pressure, Asphyxiant in high concentrations[2][3]

Experimental Protocol: Safe Handling and Disposal of this compound

This protocol outlines the step-by-step methodology for safely handling this compound from receipt to disposal.

Pre-Operational Safety Checks
  • Designated Area: All work with ¹³⁵Xe must be conducted in a designated and properly labeled radioactive materials handling area, preferably within a certified fume hood or glove box equipped with continuous air monitoring.

  • Personnel Training: Ensure all personnel involved have completed institutional radiation safety training, with specific training on the risks associated with beta emitters and gaseous radioactive materials.

  • PPE Inspection: Inspect all personal protective equipment (PPE) for integrity before each use.

  • Monitoring Equipment: Verify that radiation survey meters (e.g., Geiger-Müller counter with a pancake probe) and personal dosimeters (whole-body and ring) are calibrated and operational.

Required Personal Protective Equipment (PPE)

Due to the nature of ¹³⁵Xe as a gaseous beta emitter, a multi-layered PPE approach is mandatory to protect against both external radiation exposure and internal contamination.

  • Primary Protection:

    • Disposable Lab Coat or Coveralls: To protect skin and personal clothing from contamination.[5] For handling potentially high concentrations or in case of a suspected leak, a one-piece suit is recommended.[6]

    • Safety Glasses with Side Shields or Goggles: To protect the eyes from beta radiation.

    • Disposable Gloves: At least two pairs of nitrile or latex gloves should be worn. Change the outer pair frequently to minimize the spread of potential contamination.[6]

  • Enhanced Protection (as determined by risk assessment):

    • Respiratory Protection: If there is a potential for airborne release outside of a contained system, a full-face respirator with an appropriate cartridge or a supplied-air respirator may be necessary.[6]

    • Specialized Protective Suits: For higher-risk activities, impermeable or chemical-resistant suits may be required.[5][6]

Handling and Experimental Workflow
  • Receipt and Transport:

    • Upon receipt, visually inspect the shielded container for any signs of damage.

    • Use a survey meter to monitor the external radiation levels of the container.

    • Transport the container on a cart to the designated handling area.

  • Gas Handling:

    • All transfers of ¹³⁵Xe gas must be performed in a well-ventilated fume hood or a sealed glove box.

    • Use a dedicated gas handling manifold constructed from compatible materials. Ensure all connections are leak-tested before introducing the radioactive gas.

    • Maintain the experimental apparatus at a negative pressure relative to the laboratory to ensure any leaks are contained.

  • Post-Experiment Monitoring:

    • After completing the experimental work, monitor the work area, equipment, and yourself for any radioactive contamination using a survey meter.

    • Carefully remove PPE in the designated area to avoid cross-contamination, removing outer gloves first.[7]

Disposal Plan
  • Decay-in-Storage: Due to its short half-life of approximately 9.14 hours, the primary disposal method for ¹³⁵Xe is decay-in-storage.[1]

  • Storage of Gaseous Waste:

    • Collect any waste ¹³⁵Xe gas in a shielded, leak-proof container.

    • Label the container with the isotope, date, and initial activity.

    • Store the container in a designated and shielded radioactive waste storage area.

  • Verification of Decay:

    • Allow the stored ¹³⁵Xe to decay for at least 10 half-lives (approximately 92 hours or about 4 days).

    • After the decay period, monitor the container with a survey meter to ensure the radiation levels are indistinguishable from background radiation.

  • Final Disposal:

    • Once the radioactivity has decayed to background levels, the now non-radioactive xenon gas can be vented in a fume hood or disposed of according to institutional and local regulations for compressed gases.

    • Obliterate all radioactive material labels on the container before its final disposal or reuse.

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Xenon135_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Operation cluster_disposal Disposal prep_area Designate & Prepare Work Area inspect_ppe Inspect PPE prep_area->inspect_ppe check_monitors Verify Monitoring Equipment inspect_ppe->check_monitors receive Receipt & Survey of ¹³⁵Xe Container check_monitors->receive don_ppe Don Appropriate PPE receive->don_ppe transfer Transfer/Use ¹³⁵Xe in Fume Hood/Glove Box don_ppe->transfer experiment Conduct Experiment transfer->experiment monitor_area Monitor Work Area for Contamination experiment->monitor_area collect_waste Collect Gaseous Waste in Shielded Container experiment->collect_waste doff_ppe Doff PPE in Designated Area monitor_area->doff_ppe monitor_personnel Personnel Survey doff_ppe->monitor_personnel done done monitor_personnel->done Procedure Complete decay Decay-in-Storage (min. 10 half-lives) collect_waste->decay verify Verify Decay to Background Levels decay->verify dispose Dispose as Non-Radioactive Gas verify->dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.